molecular formula C9H15NO B3051040 N-cyclohexylacrylamide CAS No. 3066-72-6

N-cyclohexylacrylamide

Cat. No.: B3051040
CAS No.: 3066-72-6
M. Wt: 153.22 g/mol
InChI Key: PMJFVKWBSWWAKT-UHFFFAOYSA-N
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Description

N-Cyclohexylacrylamide ( 3066-72-6), also known as N-cyclohexylprop-2-enamide, is a chemical compound with the molecular formula C₉H₁₅NO, intended for industrial and scientific research applications . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling should occur in a well-ventilated place, and personnel should wear suitable protective clothing, including tightly fitting safety goggles and chemical-impermeable gloves, to avoid contact with skin and eyes . Key physical properties include a boiling point of approximately 306.3°C at 760 mmHg and a flash point of 177.8°C, with a dry chemical, carbon dioxide, or alcohol-resistant foam recommended as suitable extinguishing media . The density is reported as 0.96 g/cm³ . In case of accidental release, avoid dust formation and use spark-proof tools for containment and cleanup to prevent environmental contamination . Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, separated from foodstuffs or incompatible materials . Specific toxicological, ecological, and detailed hazard classification data for N-Cyclohexylacrylamide are not currently available .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H15NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJFVKWBSWWAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184703
Record name Acrylamide, N-cyclohexyl-
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Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3066-72-6
Record name N-Cyclohexylacrylamide
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URL https://commonchemistry.cas.org/detail?cas_rn=3066-72-6
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Record name Acrylamide, N-cyclohexyl-
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Record name Acrylamide, N-cyclohexyl-
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Record name Acrylamide, N-cyclohexyl-
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Foundational & Exploratory

N-cyclohexylacrylamide CAS 3066-72-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-cyclohexylacrylamide (CAS 3066-72-6): Properties, Synthesis, and Applications

Introduction

N-cyclohexylacrylamide (NCA), identified by CAS Registry Number 3066-72-6, is an N-substituted acrylamide monomer that has garnered significant attention in the field of polymer chemistry.[1][2] Structurally, it features a cyclohexyl group attached to the nitrogen of an acrylamide functional group. This unique combination imparts a balance of hydrophobic (from the cyclohexyl ring) and hydrophilic (from the amide group) characteristics, making it a valuable building block for the synthesis of "smart" or stimuli-responsive polymers.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing in-depth information on the physicochemical properties, synthesis protocols, polymerization behavior, and diverse applications of N-cyclohexylacrylamide. We will explore its role in creating thermoresponsive hydrogels, antimicrobial materials, and its emerging potential in biomedical research.

Core Physicochemical Properties and Identifiers

N-cyclohexylacrylamide is a white crystalline solid at room temperature.[1][3] Its key properties are summarized below, providing a foundational understanding of its chemical nature.

PropertyValueSource(s)
CAS Registry Number 3066-72-6[4]
Molecular Formula C₉H₁₅NO[4][5]
Molecular Weight 153.22 g/mol [4][6]
IUPAC Name N-cyclohexylprop-2-enamide[6]
Melting Point 113-115 °C[4][5]
Boiling Point 109-112 °C @ 1 Torr; 306.3 °C @ 760 mmHg[4][5]
Density 0.96 g/cm³[5]
Flash Point 177.8 °C[5]
Vapor Pressure 0.000777 mmHg at 25°C[5]
XLogP3 1.9[5][6]
Canonical SMILES C=CC(=O)NC1CCCCC1[4]
InChIKey PMJFVKWBSWWAKT-UHFFFAOYSA-N[4]

Synthesis of N-cyclohexylacrylamide Monomer

The synthesis of N-cyclohexylacrylamide is typically achieved through one of two primary routes: the reaction of cyclohexanol with acrylonitrile or the acylation of cyclohexylamine with acryloyl chloride. The latter method is often preferred for laboratory-scale synthesis due to its straightforward procedure.

Synthesis via Acylation of Cyclohexylamine: A Validated Protocol

This protocol describes the synthesis of NCA by reacting cyclohexylamine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[2]

Causality of Experimental Choices:

  • Solvent: An inert solvent like anhydrous toluene or dichloromethane is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Base: Triethylamine (TEA) acts as an acid scavenger, reacting with the HCl formed during the reaction. This prevents the protonation of cyclohexylamine, ensuring it remains a nucleophile to attack the acryloyl chloride.

  • Temperature Control: The reaction is initiated at 0–5 °C to control the exothermic nature of the acylation, minimizing side reactions.

Experimental Workflow Diagram:

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification Reactants Cyclohexylamine + Triethylamine + Anhydrous Solvent Addition Acryloyl Chloride (dropwise at 0-5 °C) Reactants->Addition 1 Stir Stir at Room Temp (1-12 hours) Addition->Stir 2 Filter Filter to Remove Triethylamine HCl Salt Stir->Filter 3 Wash Wash Organic Phase (e.g., with NaHCO₃, H₂O) Filter->Wash 4 Dry Dry with MgSO₄ Wash->Dry 5 Evaporate Solvent Evaporation Dry->Evaporate 6 Recrystallize Recrystallize from Warm Benzene or Hexane Evaporate->Recrystallize 7 Final White Crystalline NCA Recrystallize->Final 8

Caption: Workflow for the synthesis of N-cyclohexylacrylamide.

Step-by-Step Methodology:

  • Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Reaction: Cool the flask to 0–5 °C in an ice bath. Add acryloyl chloride (1.05 eq) dropwise from the dropping funnel over a period of one hour, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours to ensure the reaction goes to completion.[2]

  • Work-up: Filter the mixture to remove the precipitated triethylamine hydrochloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with a dilute aqueous solution of NaHCO₃ and water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as warm dry benzene, to yield white crystals of N-cyclohexylacrylamide.[1][3] A typical yield is around 87%.[1][3]

Polymerization and Copolymerization

N-cyclohexylacrylamide is readily polymerized via free-radical polymerization to form poly(N-cyclohexylacrylamide), a polymer with thermoresponsive properties. Its ability to be copolymerized with a wide range of other monomers allows for the fine-tuning of material properties for specific applications.[1]

Free-Radical Polymerization

The polymerization of NCA is typically initiated using thermal initiators like 2,2′-azobisisobutyronitrile (AIBN) or ammonium persulfate (APS).[1][7] The process involves the standard steps of initiation, propagation, and termination.

General Polymerization Diagram:

Polymerization cluster_reactants Reactants NCA NCA Monomer Process Free-Radical Polymerization (Heat, N₂ atmosphere) NCA->Process Initiator Initiator (AIBN/APS) Initiator->Process Solvent Solvent (Methanol/Water) Solvent->Process Polymer Poly(N-cyclohexylacrylamide) Process->Polymer

Caption: General scheme for free-radical polymerization of NCA.

Protocol for Homopolymerization:

  • Setup: Dissolve N-cyclohexylacrylamide and the initiator (e.g., AIBN, ~1 mol% relative to monomer) in a suitable solvent (e.g., methanol/water mixture) in a reaction vessel.[1]

  • Inerting: Purge the solution with an inert gas like dry nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[1]

  • Polymerization: Seal the vessel and place it in a preheated oil bath at the appropriate temperature (e.g., 60-70 °C for AIBN) for a set period (e.g., 6-24 hours).[1][8]

  • Precipitation: After cooling, pour the viscous solution into a large volume of a non-solvent (e.g., ice-cold water or ether) to precipitate the polymer.[8]

  • Purification: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum.

Copolymerization for Tunable Properties

NCA is frequently copolymerized to create materials with tailored characteristics. For instance, copolymerizing NCA with hydrophilic monomers can adjust the Lower Critical Solution Temperature (LCST), a key parameter for thermoresponsive polymers.

ComonomerInitiator/SolventKey FindingsReference
8-Quinolinylacrylate (QA) AIBN / Methanol-WaterForms random copolymers; exhibits antimicrobial activity.[1]
Acrylamide (AM) / Sodium Acrylate APS / Methanol-WaterForms hydrogels; swelling increases with sodium acrylate content.[7][9]
2,4-Dichlorophenyl methacrylate (DCPMA) AIBNDCPMA is more reactive than NCA; copolymers show antimicrobial properties.[3]
N-vinyl pyrrolidone (NVP) AIBN / DioxaneCopolymers exhibit antimicrobial activity against selected bacteria and fungi.[8]
Acrylamide / AMPSNa - / Methanol-WaterForms gold nanocomposite hydrogels with enhanced swelling.[10]

Key Applications and Research Areas

The versatility of NCA makes it a monomer of interest in several advanced material and biomedical applications.

Thermoresponsive Polymers and Hydrogels

Similar to the well-studied poly(N-isopropylacrylamide) (PNIPAM), polymers of NCA exhibit thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST).[1][11] Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition, becoming insoluble and precipitating from the solution.[12]

This property is exploited in the creation of hydrogels—three-dimensional polymer networks that can absorb large amounts of water.[9] NCA-based hydrogels can be synthesized by including a crosslinking agent like N,N'-methylenebisacrylamide (MBA) during polymerization.[7][9] These hydrogels exhibit temperature-sensitive swelling and shrinking, making them excellent candidates for:

  • Controlled Drug Delivery: Drugs can be loaded into the hydrogel matrix and released in response to a temperature change (e.g., at body temperature).[1]

  • Biocatalysis and Enzyme Immobilization: Enzymes can be trapped within the hydrogel network, with their activity potentially modulated by temperature.[1][9]

  • Tissue Engineering: Thermoresponsive surfaces can be used to culture cells, which can then be detached simply by lowering the temperature, avoiding enzymatic damage.

Antimicrobial Materials

Several studies have demonstrated that copolymers incorporating NCA possess significant antimicrobial properties.[1][3][8] For example, copolymers with 8-quinolinylacrylate showed activity against fungi, which increased with the molar percentage of NCA.[1] Similarly, copolymers with 2,4-dichlorophenyl methacrylate and N-vinyl pyrrolidone have also been reported to inhibit the growth of selected microorganisms.[3][8] This suggests potential applications in antimicrobial coatings, packaging materials, and medical devices.

Drug Development and Biomedical Research

Recent research has begun to explore the potential of the NCA molecule itself in a biomedical context. Studies have evaluated its cytotoxic activities against cancer cell lines, such as HeLa cells.[2][13] While initial findings suggest that NCA is not as potent as conventional anticancer drugs, its structure serves as a potential scaffold for modification.[2]

Molecular docking studies have been performed to investigate the interaction of NCA with various cancer-related proteins, including BCL-2, AKT, and CDK2, suggesting it could be a lead compound for developing new therapeutic agents with further chemical optimization.[2][13][14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-cyclohexylacrylamide presents several hazards.[6]

  • Primary Hazards: Irritant.[6]

  • GHS Classifications:

    • H312: Harmful in contact with skin.[6]

    • H319: Causes serious eye irritation.[6]

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

N-cyclohexylacrylamide (CAS 3066-72-6) is a highly versatile monomer with a unique chemical structure that enables the synthesis of a wide array of functional polymers. Its primary value lies in its role as a key component in thermoresponsive materials, particularly hydrogels, which have significant potential in drug delivery and tissue engineering. Furthermore, emerging research into the antimicrobial and antiproliferative properties of NCA and its derivatives highlights its growing importance in materials science and medicinal chemistry. As research continues, the development of novel polymers and molecules based on the NCA scaffold is poised to address challenges in both industrial and biomedical fields.

References

  • Pazhanisamy, P. et al. (2010). N-cyclohexylacrylamide based copolymers –I : Synthesis and characterization of Poly (NCA-co-8QA). International Journal of ChemTech Research, 2(4), 1874-1881. Available at: [Link]

  • CAS Common Chemistry. (n.d.). N-Cyclohexylacrylamide. American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Pazhanisamy, P. et al. (2011). N-cyclohexylacrylamide based hydrogels-II: Synthesis and characterization of poly(N-cyclohexylacrylamide-co-acrylamide/sodium acrylate) hydrogels. Journal of Chemical and Pharmaceutical Research, 3(2), 302-309. Available at: [Link]

  • LookChem. (n.d.). Acrylamide, N-cyclohexyl-. Retrieved January 21, 2026, from [Link]

  • Pazhanisamy, P. et al. (2011). Synthesis and characterization of poly(N-cyclohexylacrylamide-co-acrylamide/sodium acrylate) hydrogels. Journal of Chemical and Pharmaceutical Research, 3(2). Available at: [Link]

  • Çankaya, N., & Yalçin, S. (2022). Antiproliferative activity and interaction with proteins of N-cyclohexylacrylamide. Saudi Journal of Biological Sciences, 29(11), 101670. Available at: [Link]

  • Pazhanisamy, P. et al. (2013). COPOLYMERIZATION OF N-CYCLOHEXYLACRYLAMIDE WITH 2,4-DICHLOROPHENYL METHACRYLATE: SYNTHESIS, CHARACTERIZATION, REACTIVITY RATIOS. Rasayan Journal of Chemistry, 6(1), 13-20. Available at: [Link]

  • Pazhanisamy, P. et al. (2014). Synthesis and Antimicrobial Studies of Poly(N-Cyclohexylacrylamide -Co- N-ViNyl Pyrroli. Indian Journal of Applied Research, 4(6). Available at: [Link]

  • PubChem. (n.d.). N-cyclohexylacrylamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Pazhanisamy, P., & Kumar, V. (2016). Swelling behavior of poly(N-cyclohexylacrylamide-co-acrylamide/AMPSNa) gold nanocomposite hydrogels. Carbohydrate polymers, 142, 185-194. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-3-mercaptopropionamide. Retrieved January 21, 2026, from [Link]

  • Pazhanisamy, P. et al. (2014). Swelling Behavior of Poly (N-Cyclohexylacrylamide- Co-Acrylamide/Sodium Acrylate) Gold Nanocomposite Hydrogels. Indian Journal of Applied Research, 4(4). Available at: [Link]

  • Bio-Rad. (2020, December 23). SAFETY DATA SHEET. Retrieved January 21, 2026, from [Link]

  • Çankaya, N., & Yalçin, S. (2020). Antiproliferative activity and interaction with proteins of n-cyclohexylacrylamide. Saudi Journal of Biological Sciences. Available at: [Link]

  • Çankaya, N., & Yalçin, S. (2022). Antiproliferative activity and interaction with proteins of N-cyclohexylacrylamide. Saudi Journal of Biological Sciences, 29(11). Available at: [Link]

  • MacDermid, Inc. (n.d.). SAFETY DATA SHEET. Retrieved January 21, 2026, from [Link]

  • Liu, S. et al. (2007). Synthesis of Well-Defined Cyclic Poly(N-isopropylacrylamide) via Click Chemistry and Its Unique Thermal Phase Transition. Journal of the American Chemical Society, 129(37), 11332–11333. Available at: [Link]

  • Arcos-Hernandez, M. et al. (2012). Thermoresponsive Glycopolymers Based on Enzymatically Synthesized Oligo-β-Mannosyl Ethyl Methacrylates and N-Isopropylacrylamide. Biomacromolecules, 13(9), 2791–2801. Available at: [Link]

  • Yalçin, S. (2025). ADMET, drug-likeness analyses of N-cyclohexylacrylamide: a first study on molecular docking and dynamic with DAPK1 and associated proteins. Discover Applied Sciences, 7(526). Available at: [Link]

  • MDPI. (2026, February 1). Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. MDPI. Retrieved January 21, 2026, from [Link]

  • Malan, K. et al. (2011). Thermoresponsive Polymers for Biomedical Applications. Polymers, 3(3), 1202-1240. Available at: [Link]

  • Kakuchi, R. et al. (2017). Synthesis of Thermo-Responsive Polymer via Radical (Co)polymerization of N,N-Dimethyl-α-(hydroxymethyl)acrylamide with N,N-Diethylacrylamide. Polymers, 9(12), 652. Available at: [Link]

Sources

A Technical Guide to the Solubility of N-cyclohexylacrylamide in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexylacrylamide (NCA) is a vinyl monomer of significant interest in polymer science, particularly for the synthesis of advanced materials used in coatings, hydrogels, and drug delivery systems.[1][2] Understanding its solubility is a critical first step in reaction engineering, purification, formulation, and the development of novel polymer-based therapeutics. This technical guide provides an in-depth analysis of the solubility of N-cyclohexylacrylamide, grounded in fundamental chemical principles and established experimental methodologies. We will explore the molecular characteristics that govern its solubility, provide a detailed protocol for its empirical determination, and discuss the implications for its application in research and pharmaceutical development.

Introduction to N-cyclohexylacrylamide (NCA)

N-cyclohexylacrylamide is a solid, crystalline compound at room temperature with a melting point of approximately 115°C.[3][4] Its molecular structure is key to understanding its physical and chemical behaviors, including its solubility.

1.1 Molecular and Physicochemical Properties

A foundational understanding of NCA begins with its key properties, which dictate its interactions with various solvents.

PropertyValueSource(s)
Molecular Formula C₉H₁₅NO[3][5]
Molecular Weight 153.22 g/mol [3][5]
Melting Point 113-115 °C[3][4]
LogP (o/w) ~1.9 - 2.01[4][5]
Polar Surface Area (PSA) 29.10 Ų[5][6]
Hydrogen Bond Donor Count 1[4][5]
Hydrogen Bond Acceptor Count 1[4][5]

The LogP value, a measure of lipophilicity, is significantly greater than zero, indicating a preference for non-polar, lipid-like environments over water.[6] Concurrently, the presence of a polar amide group, capable of acting as both a hydrogen bond donor and acceptor, imparts a degree of hydrophilic character.[4][5] This dual nature is central to its solubility profile.

The Principle of "Like Dissolves Like": A Molecular Perspective on NCA

The fundamental principle governing solubility is that substances dissolve best in solvents with similar intermolecular forces.[7] N-cyclohexylacrylamide is an amphiphilic molecule, meaning it possesses both a distinct non-polar (lipophilic) region and a polar (hydrophilic) region.

  • Lipophilic Region : The bulky, non-polar cyclohexyl ring is the dominant feature of the molecule. This saturated hydrocarbon moiety interacts favorably with non-polar solvents through van der Waals forces.[7]

  • Hydrophilic Region : The secondary amide group (-C(=O)NH-) is polar. It can engage in dipole-dipole interactions and, crucially, can form hydrogen bonds with protic solvents like water or alcohols.

The interplay between these two regions determines the overall solubility in a given solvent.

cluster_NCA N-cyclohexylacrylamide Structure cluster_regions Solubility-Governing Regions NCA_mol hydrophobic Lipophilic (Hydrophobic) Region - Dominant Cyclohexyl Group - Governs solubility in non-polar solvents NCA_mol->hydrophobic hydrophilic Hydrophilic Region - Polar Amide Group (-CONH-) - Allows for hydrogen bonding - Influences solubility in polar solvents NCA_mol->hydrophilic

Caption: Molecular structure of NCA highlighting its distinct lipophilic and hydrophilic regions.

Solubility Profile of N-cyclohexylacrylamide

Based on its amphiphilic structure, a predictable pattern of solubility emerges.

3.1 Aqueous Solubility The large, non-polar cyclohexyl group significantly outweighs the hydrophilic contribution of the single amide group. This structural dominance leads to low solubility in water . While the amide group can form hydrogen bonds with water, the energy required to disrupt the strong hydrogen-bonding network of water to accommodate the large lipophilic ring is unfavorable. This is consistent with observations that hydrogels based on NCA are not water-soluble.[8] A related, more functionalized compound is described as having only slight solubility in water.[1]

3.2 Organic Solvent Solubility NCA exhibits significantly better solubility in a range of organic solvents. The "like dissolves like" principle dictates its behavior:

  • Non-Polar Solvents (e.g., Hexane, Toluene) : While the cyclohexyl group interacts well with these solvents, the polar amide group hinders solubility. Solubility is expected to be limited.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO) : These solvents possess dipoles that can interact effectively with the amide group of NCA.[7] They are excellent solvents for dissolving compounds of intermediate polarity. Therefore, NCA is expected to be readily soluble in these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents are particularly effective. They can engage in hydrogen bonding with the amide group of NCA while their alkyl portions can interact favorably with the cyclohexyl ring.[7] A derivative of NCA is noted to be soluble in ethanol and acetone.[1]

Table 2: Predicted Solubility of N-cyclohexylacrylamide in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSlightly SolubleLarge hydrophobic cyclohexyl group dominates the small polar amide group.
HexaneNon-PolarSparingly SolubleThe polar amide group limits solubility in a purely non-polar environment.
TolueneNon-Polar (Aromatic)SolubleAromatic ring can interact with the cyclohexyl group; better than hexane.
DichloromethanePolar AproticFreely SolubleGood balance for dissolving molecules with mixed polarity.
AcetonePolar AproticFreely SolubleCarbonyl group interacts well with the amide group.[1]
EthanolPolar ProticFreely SolubleCan hydrogen bond with the amide group and interact with the alkyl ring.[1]
MethanolPolar ProticFreely SolubleSimilar to ethanol, highly effective at dissolving NCA.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleHighly effective polar aprotic solvent for a wide range of organic molecules.[7]

Note: This table is based on chemical principles. For precise applications, experimental verification is mandatory.

Experimental Determination of Equilibrium Solubility

For applications in drug development and manufacturing, precise, quantitative solubility data is essential. The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method .[7][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

4.1 The Shake-Flask Method: A Step-by-Step Protocol

This protocol describes a self-validating system for accurately measuring solubility.

Workflow Rationale: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This dynamic equilibrium represents the maximum amount of solute a solvent can hold at a given temperature.[9]

G start Step 1: Preparation Add excess solid NCA to a known volume of solvent in a sealed vial. agitate Step 2: Equilibration Agitate at constant temperature (e.g., 24-72 hours) to ensure equilibrium is reached. start->agitate Why? To achieve a true equilibrium state. separate Step 3: Phase Separation Centrifuge and/or filter the sample (using an inert PTFE filter) to separate undissolved solid from the saturated solution. agitate->separate Why? To ensure only dissolved solute is measured. quantify Step 4: Quantification Analyze the concentration of NCA in the clear filtrate using a validated analytical method (e.g., HPLC). separate->quantify Why? For accurate and precise concentration measurement. report Step 5: Data Reporting Report solubility in mg/mL or mol/L at the specified temperature. quantify->report

Caption: Generalized workflow for equilibrium solubility determination using the shake-flask method.[7]

Detailed Methodology:

  • Preparation : To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent. Add an excess amount of solid N-cyclohexylacrylamide to each vial. The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or on a stir plate. Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation : After equilibration, remove the vials and allow the undissolved solid to settle. To completely separate the saturated solution from the remaining solid, centrifugation followed by filtration is the most robust method.[7] Carefully draw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Causality : This step is critical. Failure to completely remove undissolved microparticles will lead to an overestimation of solubility. The filter must be validated to ensure it does not absorb the solute.[7]

  • Quantification : Accurately determine the concentration of NCA in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and precise method.[7] A calibration curve must be generated using standard solutions of NCA of known concentrations to ensure accurate quantification.

  • Data Reporting : Express the solubility in standard units, such as mg/mL or molarity (mol/L), and always report the temperature at which the measurement was made.[7]

Factors Influencing Solubility Measurements

Several environmental and physical factors can influence the solubility of a compound.

  • Temperature : The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[10] For NCA, an increase in temperature will provide more thermal energy to overcome the intermolecular forces in both the solvent and the solid lattice, generally leading to higher solubility. All solubility data must be temperature-specific.

  • pH of the Medium : For ionizable compounds, pH dramatically affects solubility.[9] However, the amide group in NCA is very weakly basic and does not ionize under typical aqueous pH conditions (pH 1-10). Therefore, the solubility of NCA is expected to be largely independent of pH within this range.

  • Physical Form : The crystalline form (polymorphism) of the solid can affect its solubility. Different crystal lattices have different lattice energies, which can result in different solubilities. It is important to characterize the solid form being tested.

Implications for Drug Development & Research

A thorough understanding of NCA's solubility is not merely academic; it has direct practical consequences.

  • Polymer Synthesis : In polymerization reactions, the choice of solvent is critical. The monomer (NCA) must be soluble in the reaction medium to ensure a homogeneous reaction and predictable kinetics.[11] For example, free radical polymerization of NCA is often carried out in a methanol/water mixture.[11]

  • Formulation of Drug Delivery Systems : N-substituted acrylamides are used to create thermosensitive polymers and hydrogels for controlled drug release.[2][12] The solubility of the monomer and the resulting polymer impacts drug loading capacity, release profiles, and biocompatibility.[13][14] For poorly soluble (hydrophobic) drugs, polymers derived from NCA can provide a suitable matrix for encapsulation and delivery.[15]

  • Purification : Recrystallization is a common method for purifying solid compounds like NCA.[11] This technique relies on selecting a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for the separation of impurities.

Conclusion

N-cyclohexylacrylamide is an amphiphilic molecule whose solubility is dictated by the balance between its large, non-polar cyclohexyl group and its polar amide functionality. This structure results in low aqueous solubility but excellent solubility in polar organic solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. For any application requiring precise knowledge of its solubility, the shake-flask method provides a reliable and authoritative means of experimental determination. This understanding is foundational for scientists and researchers leveraging NCA to develop advanced polymers, functional coatings, and innovative drug delivery platforms.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Scribd. Procedure for Determining Solubility of Organic Compounds.
  • Unknown Source. Solubility test for Organic Compounds.
  • Smolecule. Buy N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide | 1035229-41-4.
  • CAS Common Chemistry. N-Cyclohexylacrylamide.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
  • LookChem. Acrylamide, N-cyclohexyl-.
  • Benchchem. N-cyclohexyl-N-(2-oxoethyl)acrylamide.
  • PubChem. Acrylamide, N-cyclohexyl-.
  • PMC - NIH. Physics-Based Solubility Prediction for Organic Molecules.
  • Unknown Source.
  • JOCPR. N-cyclohexylacrylamide based hydrogels.
  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • NCBI Bookshelf - NIH. Biochemistry, Dissolution and Solubility.
  • ResearchGate.
  • Worldwidejournals.com.
  • Chemistry LibreTexts. Solubility of Organic Compounds.
  • ResearchGate.
  • nanoComposix.
  • Nano Micro Biosystems. Emerging usages of polyhydroxyalkanotes in drug delivery systems and tissue engineering: A review.
  • Unknown Source. Applications of Nanotechnology in Drug Delivery Systems.
  • PMC - NIH.
  • Queen's University Belfast.

Sources

Technical Guide: N-Cyclohexylacrylamide (NCA) – Physicochemical Profile, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylacrylamide (NCA) is a critical hydrophobic acrylamide monomer used extensively in the synthesis of stimuli-responsive polymers and hydrogels. Distinguished by its bulky cyclohexyl side group, NCA is primarily utilized to modulate the hydrophilic-hydrophobic balance of copolymer systems, specifically to lower the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM). This guide provides a comprehensive technical analysis of NCA, covering its physical state, melting point, synthesis protocols, and its pivotal role in drug delivery systems.

Part 1: Physicochemical Profile[1][2][3][4]

Core Physical Properties

At standard ambient temperature and pressure, N-cyclohexylacrylamide exists as a crystalline solid. Its high melting point relative to other acrylamides is attributed to the rigid packing facilitated by the cyclohexyl ring and intermolecular hydrogen bonding of the amide moiety.

PropertyValue / DescriptionSource
CAS Number 3066-72-6[1]
Physical State White crystalline powder[2]
Melting Point 113 – 115 °C [1][2]
Molecular Formula C₉H₁₅NO[1]
Molecular Weight 153.22 g/mol [1]
Solubility (Monomer) Soluble in methanol, ethanol, DMSO, benzene, chloroform. Sparingly soluble in water.[2]
Homopolymer Tg 79.2 °C [3]
Structural Analysis

The NCA molecule consists of a vinyl group conjugated to an amide, which is N-substituted with a cyclohexyl ring.

  • Hydrophobicity: The six-membered aliphatic ring imparts significant hydrophobicity, making NCA an ideal comonomer for creating hydrophobic domains within hydrogels.

  • Steric Hindrance: The bulky cyclohexyl group increases the stiffness of the resulting polymer chain, influencing the glass transition temperature (Tg) and mechanical strength.

Part 2: Synthesis and Purification Methodologies

Synthetic Routes

Two primary methods are employed for the synthesis of NCA. The choice of method depends on the scale of production and available reagents.

Method A: Schotten-Baumann Reaction (Laboratory Scale)

This is the standard laboratory method involving the acylation of cyclohexylamine with acryloyl chloride.

  • Mechanism: Nucleophilic attack of the amine on the acyl chloride carbonyl.

  • Key Reagents: Cyclohexylamine, Acryloyl chloride, Triethylamine (base scavenger), Dichloromethane (DCM) or Toluene (solvent).

  • Thermodynamic Control: The reaction is highly exothermic and requires ice-bath cooling (0–5 °C) to prevent polymerization or side reactions.

Method B: Ritter Reaction (Industrial/Alternative)

This method utilizes cyclohexanol and acrylonitrile in the presence of a strong acid catalyst.

  • Mechanism: Formation of a carbocation from cyclohexanol which attacks the nitrile nitrogen of acrylonitrile, followed by hydrolysis.

  • Advantages: Avoids the use of unstable acid chlorides.

Purification Protocol (Recrystallization)

High purity (>99%) is essential for controlled radical polymerization (CRP) techniques.

  • Solvent Selection: Benzene (historical standard, toxic) or Toluene/Petroleum Ether (modern safer alternative).

  • Dissolution: Dissolve crude NCA in minimum hot solvent (~60-80°C).

  • Filtration: Hot filtration to remove insoluble salts (e.g., triethylamine hydrochloride).

  • Crystallization: Slow cooling to room temperature, then 4°C.

  • Isolation: Vacuum filtration and drying under vacuum at room temperature.

Experimental Workflow Visualization

SynthesisWorkflow Start Reagents: Cyclohexylamine + Acryloyl Chloride Reaction Reaction (0-5°C) Solvent: DCM/Toluene Base: Et3N Start->Reaction Dropwise Addition Quench Quench/Wash (Water/Brine extraction) Reaction->Quench 2-4 Hours OrganicPhase Organic Phase (Contains Crude NCA) Quench->OrganicPhase Separation Evap Rotary Evaporation (Yields Crude Solid) OrganicPhase->Evap Dry w/ MgSO4 Recryst Recrystallization Solvent: Toluene or Benzene Evap->Recryst Crude Solid Filtration Vacuum Filtration & Drying Recryst->Filtration Slow Cooling Product Pure N-Cyclohexylacrylamide (White Crystals, MP: 115°C) Filtration->Product Final Yield ~85%

Figure 1: Step-by-step synthesis and purification workflow for N-cyclohexylacrylamide via the acyl chloride route.

Part 3: Polymerization and Applications in Drug Delivery

Tuning Phase Transitions (LCST)

NCA is most famously used to modify the Lower Critical Solution Temperature (LCST) of Poly(N-isopropylacrylamide) (PNIPAM).

  • Mechanism: PNIPAM has an LCST of ~32°C. Incorporating hydrophobic NCA units disrupts the hydration shell around the polymer chains, strengthening hydrophobic interactions.

  • Effect: As the mole fraction of NCA increases, the LCST of the copolymer decreases . This allows researchers to tune the transition temperature to specific physiological ranges.

Drug Delivery Systems

The hydrophobic nature of the cyclohexyl group allows Poly(NCA) segments to serve as reservoirs for hydrophobic drugs within amphiphilic block copolymers or hydrogels.

  • Micellar Systems: In block copolymers (e.g., PEG-b-Poly(NCA)), the Poly(NCA) block forms the hydrophobic core of micelles, encapsulating poorly water-soluble drugs (e.g., Paclitaxel).

  • Hydrogels: NCA-containing hydrogels exhibit lower swelling ratios and higher mechanical strength due to hydrophobic association.

Polymerization Workflow

Polymerization cluster_properties Tuned Properties Monomers Monomers: NCA + NIPAM Polymerization Free Radical Polymerization (60-70°C, Inert Atm) Monomers->Polymerization Initiator Initiator: AIBN or APS Initiator->Polymerization Purification Precipitation (in Cold Ether/Water) Polymerization->Purification Result Copolymer P(NCA-co-NIPAM) Purification->Result Prop1 LCST < 32°C Result->Prop1 Prop2 Increased Hydrophobicity Result->Prop2

Figure 2: General scheme for the copolymerization of NCA to create stimuli-responsive polymers.

References

  • CAS Common Chemistry. N-Cyclohexylacrylamide (CAS RN: 3066-72-6). American Chemical Society.[1] Link

  • Anbarasan, S., et al. (2013). "N-cyclohexylacrylamide based hydrogels-II: Synthesis and characterization." Journal of Chemical and Pharmaceutical Research, 5(7), 302-306. Link

  • Pazhanisamy, P., et al. (2010). "N-cyclohexylacrylamide based copolymers – I: Synthesis and characterization of Poly (NCA-co-8QA)." International Journal of ChemTech Research, 2(4), 1877. Link

Sources

Technical Whitepaper: N-Cyclohexylacrylamide (NCA)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and experimental application of N-cyclohexylacrylamide (NCA) . It is structured for research scientists and drug development professionals, focusing on the causality of safety protocols and the precision of experimental workflows.

CAS Registry Number: 3066-72-6 Formula: C


H

NO Molecular Weight: 153.22 g/mol

Part 1: Executive Technical Summary

N-cyclohexylacrylamide (NCA) is a hydrophobic N-substituted acrylamide monomer used extensively in the synthesis of thermo- and pH-responsive hydrogels. Unlike simple acrylamide, the bulky cyclohexyl group imparts significant hydrophobicity and steric hindrance to the polymer backbone, influencing the Lower Critical Solution Temperature (LCST) of resulting copolymers. This property is critical in controlled drug delivery systems , where the polymer matrix must undergo phase transition (swelling/deswelling) in response to physiological triggers.

This guide synthesizes safety data from Global Harmonized System (GHS) classifications with practical laboratory protocols for synthesis and polymerization.

Part 2: Hazard Architecture & Safety Logic

Handling NCA requires a nuanced understanding of its acrylamide moiety. While the cyclohexyl group mitigates volatility compared to smaller acrylamides, the core toxicity profile remains driven by the reactive vinyl group, which acts as a Michael acceptor for biological nucleophiles (e.g., cysteine residues in proteins).

GHS Hazard Classification
Hazard ClassCategoryH-CodeHazard StatementPhysiological Mechanism
Acute Toxicity Category 4 (Dermal)H312Harmful in contact with skinElectrophilic attack on skin proteins; potential transdermal absorption leading to neurotoxicity.
Eye Irritation Category 2AH319Causes serious eye irritationDirect cytotoxic effect on corneal epithelium due to reactive double bond.
Sensitization Implied--Potential sensitizerAcrylamides are known sensitizers; repeated exposure may trigger allergic dermatitis.
Protective Equipment Causality
  • Nitrile Gloves (Double-gloving recommended): Standard latex is permeable to organic monomers. The hydrophobic nature of NCA increases its affinity for lipid bilayers, necessitating nitrile or laminate barriers to prevent dermal absorption.

  • Particulate Respirator (N95/P100): Since NCA is a solid (MP: 115°C), the primary inhalation risk is dust. Inhalation allows direct entry into the bloodstream via alveolar exchange, bypassing first-pass metabolism.

Part 3: Physicochemical Specifications

Accurate characterization data is essential for calculating molar ratios in copolymerization.

PropertyValueTechnical Context
Physical State White Crystalline SolidExists as a stable solid at RT, reducing vapor inhalation risks compared to liquid acrylamides.
Melting Point 115 °CHigh MP allows for purification via recrystallization (typically in benzene or ethanol).
Boiling Point 109–112 °C @ 1 TorrHigh vacuum required for distillation; thermal polymerization risk exists if heated near BP without inhibitors.
Solubility Soluble in Methanol, Ethanol, CHCl

Hydrophobic nature limits water solubility; requires cosolvents (e.g., Water/Methanol) for hydrogel synthesis.
Partition Coeff. Log P ~ 1.9Indicates moderate lipophilicity, relevant for predicting drug encapsulation efficiency.

Part 4: Emergency Response Architecture

The following logic flow dictates the immediate response to exposure or spillage, prioritizing containment and decontamination.

EmergencyResponse start INCIDENT DETECTED type_check Identify Incident Type start->type_check spill Solid Spill (Powder) type_check->spill Material Release exposure Personnel Exposure type_check->exposure Human Contact isolate Isolate Area (10m radius) spill->isolate site_check Exposure Site? exposure->site_check dampen Dampen with Wet Paper Towel (Prevent Dust Aerosolization) isolate->dampen collect Scoop into HazMat Container (Do NOT Sweep dry) dampen->collect clean Wash Surface: 1. Soap/Water 2. Ethanol Wipe collect->clean medical Seek Medical Attention (Bring SDS) clean->medical If cleaner exposed skin Skin Contact site_check->skin eye Eye Contact site_check->eye inhal Inhalation site_check->inhal wash_skin Wash with Soap & Water (15 mins) - NO Scrubbing skin->wash_skin rinse_eye Rinse with Saline/Water (15 mins, lift lids) eye->rinse_eye fresh_air Move to Fresh Air Support Respiration inhal->fresh_air wash_skin->medical rinse_eye->medical fresh_air->medical

Figure 1: Decision matrix for N-cyclohexylacrylamide emergency response. Note the critical step of dampening powder spills to prevent inhalation of airborne particulates.

Part 5: Experimental Application Protocol

Context: Synthesis of pH-Sensitive Poly(NCA-co-Acrylamide) Hydrogels. Objective: Create a crosslinked network where NCA provides hydrophobic domains for drug loading, while Acrylamide (AM) provides hydrophilicity.

Reagents & Preparation
  • Monomer 1: N-cyclohexylacrylamide (NCA) - Recrystallized from benzene/ethanol.

  • Monomer 2: Acrylamide (AM).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA).[1][2]

  • Initiator: Ammonium Persulfate (APS).

  • Solvent: Methanol/Water (3:1 v/v) - Crucial: NCA is insoluble in pure water.

Step-by-Step Synthesis Workflow
  • Solution Preparation:

    • Dissolve 1.5 g of NCA and 0.5 g of AM in 10 mL of Methanol/Water mixture.

    • Why: The 3:1 ratio ensures both the hydrophobic NCA and hydrophilic AM remain in a single phase during initiation.

  • Crosslinking:

    • Add 0.05 g of MBA.[3] Sonicate for 5 minutes to ensure complete dissolution.

  • Deoxygenation (Critical Step):

    • Purge the solution with Nitrogen (

      
      ) gas for 20 minutes.
      
    • Mechanism:[4][5][6] Oxygen acts as a radical scavenger, terminating the free-radical chain reaction prematurely. Failure to purge results in low molecular weight oligomers or no gelation.

  • Initiation:

    • Add 20 mg of APS dissolved in 0.5 mL water.

    • Seal the reaction vessel immediately.

  • Polymerization:

    • Incubate in a water bath at 60°C for 4 hours .

    • Observation: The solution will transition from clear to opaque/white as the polymer network forms and becomes insoluble in the solvent mixture.

  • Purification:

    • Remove the hydrogel, cut into discs, and immerse in distilled water for 48 hours (changing water every 6 hours).

    • Validation: This step leaches out unreacted monomers. Verify purity by monitoring the wash water via UV-Vis spectroscopy (monomers absorb <220 nm).

Part 6: References

  • PubChem. (2025). Acrylamide, N-cyclohexyl- (Compound Summary).[2][7][8][9][10] National Library of Medicine. [Link]

  • CAS Common Chemistry. (2025). N-Cyclohexylacrylamide CAS 3066-72-6.[7][8] American Chemical Society.[7] [Link][7]

  • Murugan, R., & Mohan, S. (2012). N-cyclohexylacrylamide based hydrogels: Preparation and characterization. Journal of Chemical and Pharmaceutical Research, 4(1), 302-306. [Link]

  • European Chemicals Agency (ECHA). (2025).[8] C&L Inventory: N-cyclohexylacrylamide.[Link]

Sources

N-Cyclohexylacrylamide: Hydrophobicity, Partition Coefficient, and Mechanistic Role in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexylacrylamide (NCA) is a highly hydrophobic, sterically bulky monomer that has become a cornerstone in the design of stimuli-responsive polymers and targeted drug delivery systems. Unlike simple linear acrylamides, the incorporation of the cyclic aliphatic ring in NCA fundamentally alters the hydration dynamics and entropic penalties associated with polymer-water interactions. This in-depth technical guide explores the physicochemical profile of NCA—specifically its partition coefficient (LogP)—and elucidates how its hydrophobicity dictates macroscopic phase transitions (e.g., UCST to LCST shifts) and pharmacological drug-likeness.

Physicochemical Profiling: Hydrophobicity & Partition Coefficient (LogP)

The partition coefficient (LogP), representing the ratio of a compound's concentration in a biphasic octanol/water system, is the definitive metric for quantifying hydrophobicity. For N-cyclohexylacrylamide, the bulky cyclohexyl substituent drastically restricts water penetration and disrupts local hydrogen-bonding networks.

Empirical data establishes the LogP of NCA at 1.51 , making it significantly more hydrophobic than its linear or branched counterparts, such as N-tert-butylacrylamide (LogP 0.87) or N-isopropylacrylamide (LogP 0.42) [1]. This elevated LogP is the primary thermodynamic driver for its unique behavior in aqueous environments. When incorporated into a polymer backbone, the high LogP of NCA forces the surrounding water molecules into highly ordered clathrate-like structures. The entropic penalty of maintaining these water cages at elevated temperatures is the fundamental cause of the coil-to-globule transition seen in NCA-based thermoresponsive polymers.

Furthermore, from a pharmacological perspective, a LogP of 1.51 falls perfectly within the optimal range defined by Lipinski’s Rule of Five (LogP < 5), ensuring that NCA and its low-molecular-weight derivatives possess excellent membrane permeability without suffering from extreme lipophilic toxicity [2].

Mechanistic Impact on Polymer Phase Transitions (UCST to LCST)

One of the most profound applications of NCA is its ability to tune the thermoresponsive behavior of polymers. Polymethacrylamide, for instance, typically exhibits a broad Upper Critical Solution Temperature (UCST) in water. However, the introduction of NCA fundamentally rewrites the polymer's thermodynamic landscape through a phenomenon known as the U-S-L-I transition (UCST → Soluble → LCST → Insoluble) [1].

The Causality of the Phase Shift:

  • Disruption of UCST (0 - 15 mol% NCA): At low incorporation rates, the bulky cyclohexyl rings sterically hinder the inter-chain hydrogen bonding of the methacrylamide groups. This disrupts the enthalpy-driven UCST behavior, rendering the copolymer completely soluble (S-phase) across a wide temperature range.

  • Emergence of LCST (~25 mol% NCA): As NCA content reaches approximately 25 mol%, the cumulative hydrophobicity (driven by the LogP of 1.51) reaches a critical threshold. The system transitions to an entropy-driven Lower Critical Solution Temperature (LCST). As temperature increases, the entropic gain of releasing structured water molecules outweighs the enthalpic cost of polymer-polymer association, causing a sharp coil-to-globule collapse.

  • Kinetic Arrest (>30 mol% NCA): Beyond this threshold, the extreme hydrophobicity dominates, leading to permanent insolubility (I-phase) in aqueous media regardless of temperature.

PhaseTransition A Polymethacrylamide (Broad UCST) B Low NCA Incorporation (<15 mol%) A->B Add NCA C Complete Solubility (S-Phase) B->C Steric Hindrance of H-Bonds D Optimal NCA Incorporation (~25 mol%, LogP 1.51) C->D Increase Hydrophobicity E Narrow LCST Transition (Coil-to-Globule) D->E Entropy-Driven Dehydration F High NCA Incorporation (>30 mol%) E->F Excess Hydrophobic Mass G Insolubility (I-Phase) F->G Permanent Aggregation

Fig 1: Thermodynamic U-S-L-I phase transition pathway mediated by NCA incorporation.

Applications in Drug Delivery & ADMET Profiling

In drug development, NCA is utilized both as a structural component for drug-eluting hydrogels and as a pharmacophore scaffold. Recent Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling has demonstrated that NCA acts as a highly effective small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a critical target in cancer therapy [2].

Because NCA conforms strictly to Veber and Lipinski rules (Molecular Weight = 153.22 g/mol , LogP = 1.51, Hydrogen Bond Donors = 1, Hydrogen Bond Acceptors = 1), it exhibits optimal bioavailability. When copolymerized into hydrogels (e.g., with sodium acrylate), the hydrophobic cyclohexyl domains create micro-pockets that can encapsulate poorly water-soluble drugs, while the hydrophilic segments regulate swelling and controlled release[3].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints. Causality is explained for all critical reagent choices.

Protocol A: Free-Radical Copolymerization of NCA and n-Butyl Acrylate

This protocol outlines the synthesis of highly controlled NCA copolymers, essential for determining monomer reactivity ratios [4].

  • Monomer Purification: Wash n-butyl acrylate (BA) with 5% NaOH to remove the hydroquinone inhibitor, followed by distillation under reduced pressure. Causality: Inhibitors scavenge free radicals; their removal is mandatory to ensure predictable initiation kinetics. Recrystallize NCA in warm dry benzene (Yield ~87%, melting point 115°C).

  • Reaction Setup: In an 80 mL glass reaction tube, dissolve NCA and BA in N,N-Dimethylformamide (DMF). Causality: DMF is selected due to its high dielectric constant, which effectively solvates both the hydrophobic NCA monomer and the growing polymer chain, preventing premature precipitation.

  • Initiation: Add Azobisisobutyronitrile (AIBN) as the initiator. Deaerate the solution by flushing with pure, dry nitrogen gas for 30 minutes, then seal the tube.

  • Polymerization: Immerse the tube in a thermostatic water bath at 55 ± 1°C. Causality: 55°C provides a steady, controlled decomposition rate of AIBN (half-life ~10 hours), ensuring a constant radical flux and minimizing chain termination via disproportionation.

  • Termination & Purification: Restrict conversion to <10% to prevent compositional drift. Precipitate the copolymer by adding ice-cold water. Dissolve the precipitate in DMF and reprecipitate in methanol twice. Dry in a vacuum oven at 60°C for 24 hours.

  • Validation: Confirm structure via

    
    H-NMR (CDCl
    
    
    
    ). Look for the signature NCA cyclohexyl methyne proton peak at 3.72 ppm and the N-H proton peak at 7.3 ppm [4].
Protocol B: Determination of LogP and Phase Transition (Cloud Point)
  • LogP Measurement (Shake-Flask Method): Dissolve a known mass of NCA in a pre-equilibrated mixture of 1-octanol and HPLC-grade water (1:1 v/v). Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium. Separate the phases via centrifugation and quantify the NCA concentration in each phase using RP-HPLC (UV detection at 210 nm). Calculate LogP =

    
    .
    
  • Cloud Point (

    
    ) Determination:  Prepare a 1.0 wt% solution of the synthesized NCA-copolymer in deionized water. Place the sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor transmittance at 500 nm while heating at a rate of 1°C/min. Causality: A slow heating rate prevents thermal lag between the sensor and the sample. The 
    
    
    
    is validated as the temperature at which transmittance drops to 50% due to the hydrophobic collapse and subsequent light scattering.

Workflow Step1 Monomer Purification (NaOH Wash & Recrystallization) Step2 Free-Radical Polymerization (AIBN, DMF, 55°C, <10% Conv.) Step1->Step2 Step3 Precipitation & Purification (Methanol/Water Wash) Step2->Step3 Step4 1H-NMR Characterization (Peak Validation at 3.72 ppm) Step3->Step4 Step5 Cloud Point (Tcp) Measurement (UV-Vis Turbidimetry at 500 nm) Step4->Step5 Step6 LogP Determination (Shake-Flask / RP-HPLC) Step4->Step6

Fig 2: Experimental workflow for NCA copolymer synthesis, structural validation, and property analysis.

Quantitative Data Summary

The extreme hydrophobicity of NCA is best understood when benchmarked against other common acrylamide monomers and by analyzing its reactivity ratios during copolymerization.

Table 1: Comparative Hydrophobicity of Acrylamide Monomers [1]

MonomerMolecular Weight ( g/mol )Partition Coefficient (LogP)Primary Phase Transition Influence
Acrylamide (AAm)71.08-0.67Highly hydrophilic; promotes solubility
N-isopropylacrylamide (NIPAM)113.160.42Standard LCST (~32°C)
N-tert-butylacrylamide (NtBA)127.180.87Modulates UCST/LCST (Requires ~50 mol%)
N-cyclohexylacrylamide (NCA) 153.22 1.51 Strong LCST driver (Requires only ~25 mol%)

Table 2: Monomer Reactivity Ratios for NCA (


) Copolymerization  [4]
Comonomer (

)
Method

(NCA)

(Comonomer)
Copolymer Architecture
n-Butyl Acrylate (BA)Fineman-Ross0.371.77Random (BA-rich segments)
n-Butyl Acrylate (BA)Kelen-Tudos0.381.77Random (BA-rich segments)
8-Quinolinylacrylate (8QA)Fineman-Ross0.842.86Random (

)

Note: An


 value significantly lower than 

indicates that the propagating radical prefers to add the comonomer over NCA, requiring higher NCA feed ratios to achieve desired incorporation levels.

References

  • Pretscher, M. O., Käfer, F., & Agarwal, S. (2018). Tuning the Phase Transition from UCST-Type to LCST-Type by Composition Variation of Polymethacrylamide Polymers. Macromolecular Rapid Communications.[Link]

  • Çankaya, N., & Yalçın Azarkan, S. (2025). ADMET, drug-likeness analyses of N-cyclohexylacrylamide: a first study on molecular docking and dynamic with DAPK1 and associated proteins. Discover Applied Sciences / SN Applied Sciences.[Link]

  • Pazhanisamy, P., et al. (2010). N-cyclohexylacrylamide based hydrogels. Journal of Chemical and Pharmaceutical Research.[Link]

  • Pazhanisamy, P., & Reddy, B. S. R. (2007). Copolymers of N-cyclohexylacrylamide and n-butyl acrylate: synthesis, characterization, monomer reactivity ratios and mean sequence length. Express Polymer Letters.[Link]

N-Cyclohexylacrylamide: A Technical Framework for Toxicological Risk Management

Author: BenchChem Technical Support Team. Date: March 2026

N-Cyclohexylacrylamide (NCA) presents a distinct toxicological profile that differentiates it from its parent compound, acrylamide. While it shares the core "warhead"—the


-unsaturated amide—its N-cyclohexyl substitution dramatically alters its physicochemical properties, specifically increasing lipophilicity (LogP ~1.9 vs. -0.67 for acrylamide).

For a drug development scientist, this molecule must be viewed as a "Lipophilic Trojan Horse." It possesses the neurotoxic mechanism of acrylamide but with enhanced capacity to penetrate the Stratum Corneum and the Blood-Brain Barrier (BBB).

CAS: 1130-49-0 / 3066-72-6 | Formula: C


H

NO | Mol. Weight: 153.22 g/mol [1][2]

Part 1: Executive Risk Assessment

Operational Status: HIGH POTENCY / NEUROTOXIC

N-cyclohexylacrylamide (NCA) is a solid, crystalline monomer used frequently in the synthesis of thermo-responsive polymers (e.g., poly(N-cyclohexylacrylamide)). Unlike simple acrylamide, which is hydrophilic, NCA is significantly hydrophobic.

Critical Hazard Distinction: Standard "acrylamide protocols" often rely on the assumption of poor skin permeability for solid dusts or slow permeation through nitrile. These assumptions fail with NCA. Its cyclohexyl moiety facilitates rapid partition into lipid bilayers, making dermal exposure a high-risk vector for systemic neurotoxicity.

GHS Hazard Classification Summary
Hazard ClassCategoryH-CodeDescription
Acute Toxicity Oral / DermalH301 / H311Toxic if swallowed or in contact with skin.
Skin Corr./Irrit. 1B / 2AH314 / H319Causes severe skin burns and eye damage.
Sensitization SkinH317May cause an allergic skin reaction.[3]
Reproductive 2H361Suspected of damaging fertility or the unborn child.[3]
STOT - RE 1H372Causes damage to organs (Nervous System) through prolonged exposure.

Part 2: Toxicological Mechanisms & Causality

The Molecular Warhead: Michael Addition

The toxicity of NCA is driven by the electrophilic vinyl group, which acts as a soft acid. It undergoes a Michael Addition reaction with soft nucleophiles in biological systems, primarily the sulfhydryl (-SH) groups of cysteine residues on proteins.

The Neurotoxic Pathway:

  • Entry: NCA crosses the BBB (facilitated by the cyclohexyl group).

  • Adduction: The vinyl group alkylates cysteine residues on presynaptic proteins (e.g., NSF, SNAP-25).

  • Inhibition: This adduction inhibits membrane fusion machinery, preventing neurotransmitter release.

  • Degeneration: The result is distal axonopathy and nerve terminal degeneration.

Visualization of the Mechanism

The following diagram illustrates the chemical pathway from exposure to neurotoxicity.

NCA_Mechanism NCA N-Cyclohexylacrylamide (Lipophilic Electrophile) Barrier Blood-Brain Barrier (Lipid Bilayer) NCA->Barrier Rapid Passive Diffusion (High LogP) Target Presynaptic Terminal (Cysteine-rich Proteins) Barrier->Target CNS Entry Reaction Michael Addition (Alkylation of -SH) Target->Reaction Nucleophilic Attack Effect Synaptic Dysfunction (Neurotransmitter Blockade) Reaction->Effect Irreversible Adduct Outcome Distal Axonopathy (Neurotoxicity) Effect->Outcome Chronic Exposure

Caption: Pathophysiological cascade of NCA neurotoxicity, highlighting the role of lipophilicity in BBB penetration and subsequent protein alkylation.

Part 3: Operational Handling Protocols

Engineering Controls & Containment

The "Dust" Vector: NCA has a melting point of ~115°C. In its solid state, it forms fine crystalline dust that is easily electrostatic. Inhalation of this dust provides a direct route to the bloodstream.

  • Primary Control: All weighing and manipulation of solid NCA must occur within a Certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use anti-static gun/ionizers during weighing to prevent crystal "jump" and aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged protection against NCA in solution due to its organic solubility.

PPE ComponentSpecificationRationale
Gloves (Primary) Silver Shield / Laminate (0.07mm)Resists permeation of amides and organic solvents >480 min.
Gloves (Secondary) Nitrile (Double-gloved, 5 mil min)Mechanical protection for the inner laminate glove; provides dexterity.
Respiratory N95/P100 (if outside hood)Only acceptable for emergencies. Engineering controls are mandatory for routine work.
Body Tyvek® Lab Coat / SleevesNon-woven material prevents dust penetration better than cotton.
Safe Solubilization Workflow

Dissolving NCA is the highest-risk step. The transition from solid to solution increases bioavailability.

Handling_Protocol cluster_hood Chemical Fume Hood Weigh 1. Weigh Solid (Anti-static precautions) Solvent 2. Add Solvent (Avoid splashing) Weigh->Solvent Dissolve 3. Magnetic Stirring (Capped Vessel) Solvent->Dissolve Waste Waste Disposal (Segregated: Toxic/Carcinogen) Dissolve->Waste Disposal of excess Prep Preparation Phase Don PPE: Laminate Gloves + Tyvek Prep->Weigh

Caption: Mandatory workflow for NCA solubilization. Note that the vessel must remain capped during stirring to prevent vapor/aerosol release.

Part 4: Emergency Response & Decontamination

Skin Exposure (The "Solvent Trap")

CRITICAL WARNING: Do NOT use ethanol, DMSO, or other organic solvents to wash NCA off the skin.

  • Reasoning: Solvents will solvate the lipophilic NCA and act as a permeation enhancer, driving the toxin deeper into the dermis and bloodstream.

Correct Protocol:

  • Dry Wipe: If solid dust, gently brush off without rubbing (rubbing grinds crystals into pores).

  • Soap & Water: Wash with copious amounts of lukewarm water and mild soap for 15 minutes. The surfactant action of soap is required to emulsify the lipophilic NCA without enhancing penetration.

  • Medical Evaluation: Immediate referral to occupational health.[4]

Spills (Solid vs. Solution)
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water-dampened) to suppress dust, then wipe up.

  • Solution Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

Part 5: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137811, N-cyclohexylacrylamide. Retrieved from [Link]

  • LoPachin, R. M., et al. (2011). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: N-cyclohexylacrylamide. Retrieved from [Link]

Sources

A Comparative Analysis of N-cyclohexylacrylamide and N-isopropylacrylamide: A Technical Guide for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchmark of Thermoresponsive Polymers

In the landscape of "smart" materials, thermoresponsive polymers stand out for their ability to undergo sharp, reversible phase transitions in response to temperature changes.[1][2] For decades, Poly(N-isopropylacrylamide) (PNIPAAm) has been the undisputed benchmark, prized for its Lower Critical Solution Temperature (LCST) of approximately 32°C in aqueous solutions, a transition point conveniently close to human body temperature.[2][3] This property has made it a cornerstone of research in drug delivery, tissue engineering, and regenerative medicine.[4][5][6] However, the expanding frontier of biomedical applications demands a more nuanced control over this thermal transition. This has led to a growing interest in structural analogues of N-isopropylacrylamide (NIPAAm), such as N-cyclohexylacrylamide (NCHA).

This in-depth technical guide provides a comparative analysis of NCHA and NIPAAm, moving from their fundamental structural differences to the resulting impact on polymer properties and, ultimately, their strategic selection for specific applications. We will explore the causality behind their distinct behaviors, provide field-proven experimental protocols, and offer a decision framework for researchers, scientists, and drug development professionals.

Section 1: Monomer Structural Analysis - The Foundational Difference

The divergent properties of polymers derived from NCHA and NIPAAm originate from the distinct steric and hydrophobic character of their N-substituents.

N-isopropylacrylamide (NIPAAm): The Flexible Benchmark

NIPAAm features a branched isopropyl group attached to the amide nitrogen.[7] This group provides a delicate balance of hydrophobicity, from the alkyl component, and hydrophilicity, from the amide group, which is crucial for its thermoresponsive behavior in water.[8] The relatively small and flexible isopropyl group allows for significant interaction between the amide functionality and surrounding water molecules at temperatures below the LCST.

N-cyclohexylacrylamide (NCHA): The Bulky Analogue

NCHA replaces the isopropyl group with a significantly larger and more rigid cyclohexyl ring.[9][10] This substitution dramatically increases the hydrophobicity and steric bulk of the monomer's side chain. The rigid, non-polar nature of the cyclohexane ring plays a dominant role in the polymer's interaction with water.

Comparative Structural Analysis

The core difference lies in the N-alkyl substituent. The isopropyl group of NIPAAm is a small, branched C3 chain, whereas the cyclohexyl group of NCHA is a bulky, cyclic C6 ring. This seemingly simple substitution has profound implications for the resulting polymer's behavior.

G cluster_nipaam N-isopropylacrylamide (NIPAAm) cluster_ncha N-cyclohexylacrylamide (NCHA) nipaam_struct nipaam_struct ncha_struct ncha_struct

Caption: Chemical structures of N-isopropylacrylamide (NIPAAm) and N-cyclohexylacrylamide (NCHA).

PropertyN-isopropylacrylamide (NIPAAm)N-cyclohexylacrylamide (NCHA)Reference(s)
Molecular Formula C₆H₁₁NOC₉H₁₅NO[7][10]
Molecular Weight 113.16 g/mol 153.22 g/mol [7][10]
N-Substituent IsopropylCyclohexyl-
Key Feature Balanced hydrophobicity/hydrophilicityIncreased hydrophobicity and steric bulk-
Melting Point 63-65 °C113-115 °C[7][11]

Section 2: Physicochemical Consequences of Structural Divergence

The structural differences between the monomers directly influence their physicochemical properties and the behavior of their corresponding polymers in aqueous environments.

Hydrophobicity and Water Interactions

The primary consequence of replacing the isopropyl group with a cyclohexyl group is a significant increase in hydrophobicity. In an aqueous environment at low temperatures, water molecules form ordered "cages" around the hydrophobic side chains of the polymer. This is an entropically unfavorable state.

  • For PNIPAAm: The balance between hydrogen bonding with the amide group and the hydrophobic hydration of the isopropyl group is delicate. As the temperature rises, the entropic penalty of maintaining the ordered water structures becomes too high, leading to the release of these water molecules. This increase in entropy drives the polymer chains to collapse and aggregate, resulting in the observed phase transition.[12]

  • For Poly(N-cyclohexylacrylamide) (PNCHA): The much larger and more hydrophobic cyclohexyl group necessitates a more extensive and ordered hydration shell. Consequently, the entropic cost of maintaining this shell is higher. This means that a smaller increase in temperature is required to overcome the enthalpic benefits of polymer-water hydrogen bonding, leading to a significantly lower LCST compared to PNIPAAm.

Impact on Polymerization

Both NCHA and NIPAAm can be polymerized via free-radical polymerization techniques.[13][14] However, the steric bulk of the cyclohexyl group in NCHA can influence polymerization kinetics, potentially leading to lower polymerization rates compared to NIPAAm under identical conditions. The choice of initiator and solvent is crucial for achieving high molecular weight polymers for both monomers.[15]

Section 3: Poly(N-alkylacrylamide)s - From Monomer to Smart Polymer

The most significant and application-relevant difference between PNCHA and PNIPAAm is their thermoresponsive behavior, specifically their Lower Critical Solution Temperature (LCST).

The Phenomenon of the Lower Critical Solution Temperature (LCST)

The LCST is the critical temperature below which a polymer is soluble in a solvent and above which it undergoes a phase separation, becoming insoluble.[16] For PNIPAAm and its analogues in water, this transition is from a hydrated, extended coil state to a dehydrated, collapsed globule state.[8][17] This process is entropically driven, favored by the release of ordered water molecules from the polymer's hydration shell.[5]

LCST_Transition cluster_below Below LCST cluster_above Above LCST A Polymer chains are hydrated and exist as soluble, extended coils. B Polymer chains dehydrate, collapse into globules, and aggregate, causing precipitation. A->B Increase Temperature B->A Decrease Temperature

Caption: Reversible coil-to-globule transition of a thermoresponsive polymer at its LCST.

Head-to-Head Comparison: PNIPAAm vs. PNCHA

The increased hydrophobicity of the cyclohexyl group in PNCHA results in a significantly lower LCST compared to PNIPAAm.

Polymer PropertyPoly(N-isopropylacrylamide) (PNIPAAm)Poly(N-cyclohexylacrylamide) (PNCHA)Rationale
Typical LCST (in water) ~32 °C~5-15 °C (highly dependent on MW and concentration)The greater hydrophobicity of the cyclohexyl group requires less thermal energy to induce dehydration and phase separation.
Glass Transition Temp. (Tg) ~130-140 °C~79 °CThe bulky, rigid cyclohexyl group restricts chain mobility to a lesser extent than the more flexible isopropyl group, leading to a lower Tg.[18]
Water Interaction Balanced hydrophilic/hydrophobic interactions.Dominated by hydrophobic interactions.The larger alkyl group has a more pronounced effect on water structuring.

Note: LCST values can be influenced by factors such as polymer molecular weight, concentration, and the presence of salts or other solutes.[8][19]

Section 4: Experimental Protocols - Synthesis and Characterization

To ensure reproducibility and accuracy in research, standardized protocols are essential.

Protocol: Free Radical Polymerization of NIPAAm or NCHA

This protocol describes a standard method for synthesizing PNIPAAm or PNCHA via free-radical polymerization in an aqueous medium.

Materials:

  • N-isopropylacrylamide (NIPAAm) or N-cyclohexylacrylamide (NCHA) monomer

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)[15]

  • Distilled, deionized water

  • Nitrogen gas

  • Reaction vessel (e.g., three-neck round-bottom flask) with condenser and magnetic stirrer

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of NIPAAm or NCHA monomer and MBA crosslinker in distilled water within the reaction vessel. A typical monomer concentration is 5-15% (w/v).

  • Deoxygenation: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation: While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (typically 60-80°C).[15]

  • Initiator Addition: Prepare a fresh aqueous solution of the APS initiator. Add the initiator solution to the reaction mixture dropwise.

  • Polymerization: Allow the reaction to proceed under constant stirring and nitrogen atmosphere for several hours (typically 4-24 hours). The solution will become more viscous as the polymer forms.

  • Purification: Cool the reaction mixture to room temperature. The resulting polymer can be purified by dialysis against distilled water for several days to remove unreacted monomer, initiator, and crosslinker.

  • Isolation: The purified polymer solution can be lyophilized (freeze-dried) to obtain the solid polymer product.

Protocol: Determination of the Lower Critical Solution Temperature (LCST)

Turbidimetry using a UV-Vis spectrophotometer is a common and straightforward method for determining the LCST.[20]

Materials & Equipment:

  • Synthesized polymer (PNIPAAm or PNCHA)

  • Distilled, deionized water

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).[21] Ensure the polymer is fully dissolved. The solution should be clear and transparent at room temperature (for PNIPAAm) or below its expected LCST (for PNCHA).

  • Instrument Setup: Set the spectrophotometer to a wavelength in the visible range (e.g., 500-600 nm).[22] Place the cuvette containing the polymer solution into the temperature-controlled holder.

  • Temperature Ramp: Program the temperature controller to slowly heat the sample at a constant rate (e.g., 0.5-1.0 °C/min).[22][23]

  • Data Acquisition: Record the transmittance (or absorbance) of the solution as a function of temperature.

  • LCST Determination: As the solution is heated through the LCST, it will become turbid, causing a sharp decrease in transmittance. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

  • Validation: For robust data, it is recommended to perform both heating and cooling cycles to check for hysteresis and to repeat the measurement multiple times.[21]

Workflow cluster_synthesis Polymer Synthesis cluster_characterization LCST Characterization A Dissolve Monomer & Crosslinker B Deoxygenate (N2 Purge) A->B C Heat to Rxn Temp B->C D Add Initiator (APS) C->D E Polymerize (4-24h) D->E F Prepare Polymer Solution (e.g., 1 mg/mL) E->F Purify & Lyophilize G Place in UV-Vis Spectrophotometer F->G H Heat at Constant Rate (e.g., 1°C/min) G->H I Record % Transmittance vs. Temperature H->I J Determine LCST (50% Transmittance) I->J

Caption: Experimental workflow for polymer synthesis and LCST characterization.

Section 5: Applications in Drug Development and Biomedical Research

The choice between NCHA and NIPAAm is dictated by the target application's required thermal transition point.

PNIPAAm: The Workhorse for Physiological Applications

With an LCST around 32°C, PNIPAAm is ideally suited for applications that leverage the transition between room temperature and physiological temperature (37°C).[24]

  • Injectable Drug Depots: PNIPAAm solutions can be loaded with drugs and injected as a liquid at room temperature. Upon reaching body temperature, the solution gels in situ, forming a depot that provides sustained drug release.[25][26]

  • Smart Surfaces for Cell Culture: Surfaces coated with PNIPAAm allow for the attachment and growth of cells at 37°C. By lowering the temperature, the polymer swells and becomes hydrophilic, causing the cells to detach as a contiguous sheet without the need for enzymatic digestion.

PNCHA: Targeting Lower Temperature Transitions

The significantly lower LCST of PNCHA opens up possibilities for applications where a thermal response is needed well below physiological temperatures.

  • Environmental Sensors: PNCHA-based materials can be designed to respond to temperature changes in environmental or industrial settings where the transition needs to occur at or below room temperature.

  • Tunable Hydrogels: By copolymerizing NCHA with more hydrophilic monomers like acrylamide or NIPAAm, the LCST of the resulting copolymer can be precisely tuned to any temperature between that of pure PNCHA (~5-15°C) and the comonomer's polymer.[6][27] This allows for the creation of custom materials for specific applications, such as cold-chain indicators or specialized separation systems.

Choosing the Right Polymer: A Decision Framework

The selection process is a trade-off between the desired transition temperature and the hydrophobicity of the system.

Decision_Framework Start Define Target Transition Temperature (LCST) Temp_Check LCST near 37°C? Start->Temp_Check NIPAAm Select NIPAAm (or NIPAAm-rich copolymers) Temp_Check->NIPAAm Yes NCHA Select NCHA-based Copolymers Temp_Check->NCHA No (e.g., < 25°C) Tune_Check Need to fine-tune LCST? NIPAAm->Tune_Check NCHA->Tune_Check Copolymer Copolymerize with hydrophilic or hydrophobic monomers to raise or lower LCST Tune_Check->Copolymer Yes End Final Polymer System Tune_Check->End No Copolymer->End

Caption: Decision framework for selecting between NCHA and NIPAAm-based systems.

Conclusion

While N-isopropylacrylamide remains a vital monomer in the field of smart polymers, N-cyclohexylacrylamide offers a powerful alternative for expanding the operational range of thermoresponsive materials. The fundamental structural difference—a bulky, hydrophobic cyclohexyl group versus a smaller isopropyl group—is the root cause of PNCHA's significantly lower LCST. By understanding the structure-property relationships detailed in this guide, researchers can move beyond the benchmark PNIPAAm and rationally design novel polymers with precisely tailored thermal transition points, unlocking new possibilities in drug delivery, diagnostics, and advanced materials science. The strategic use of NCHA, either as a homopolymer or as a comonomer, provides an essential tool for tuning the thermoresponsiveness of next-generation smart materials.

References

  • Effects of Salt on the Lower Critical Solution Temperature of Poly (N-Isopropylacrylamide). (2010).
  • Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. (n.d.). MDPI.
  • Synthesis of poly(N-isopropylacrylamide) polymer crosslinked with an AIE-active azonaphthol for thermoreversible fluorescence. (n.d.). RSC Publishing.
  • Measuring the Lower Critical Solution Temperature (LCST)
  • Synthesis of poly(N-isopropylacrylamide) polymer for fabrication of thermo-responsive cotton fabric. (n.d.). Semantic Scholar.
  • Synthesis of Isotactic Poly(N-isopropylacrylamide) by RAFT Polymerization in the Presence of Lewis Acid. (2003). Macromolecules.
  • Polymer-based thermoresponsive hydrogels for controlled drug delivery. (2022). Taylor & Francis Online.
  • Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors. (2021). MDPI.
  • Single Molecule Tracking Studies of Lower Critical Solution Temperature Transition Behavior in Poly(N-isopropylacrylamide). (2011). Langmuir.
  • Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. (n.d.). PMC.
  • Insights on the Lower Critical Solution Temperature Behavior of pNIPAM in an Applied Electric Field. (2021). PMC.
  • Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions. (n.d.). RSC Publishing.
  • Advanced Techniques in Polymer Research: LCST Measurement with Crystal16. (2024). Technobis.
  • Poly( N -isopropylacrylamide): Physicochemical Properties and Biomedical Applications. (n.d.).
  • Thermo- and pH-responsive polymers in drug delivery. (n.d.). Ovid.
  • Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. (2019). PolyU Institutional Research Archive.
  • Physicochemical Properties of Poly(N-isopropylacrylamide-co-4-vinylpyridine) Cationic Polyelectrolyte Colloidal Microgels. (2003). Langmuir.
  • Temperature dependent physicochemical properties of poly(N-isopropylacrylamide-co-N-(1-phenylethyl) acrylamide) thin films. (n.d.). RSC Publishing.
  • The synthesis and study of poly(N-isopropylacrylamide)/poly(acrylic acid) interpenetrating polymer network nanoparticle hydrogels. (2026). UNT Digital Library.
  • Assessing the Efficacy of Poly(N-isopropylacrylamide) for Drug Delivery Applications Using Molecular Dynamics Simulations. (2016).
  • Poly(N-isopropylacrylamide)
  • N-Cyclohexylacrylamide. (n.d.). CAS Common Chemistry.
  • Synthesis and characterization of poly(N-cyclohexylacrylamide-co-acrylamide/sodium acryl
  • N-cyclohexylacrylamide based hydrogels. (n.d.). JOCPR.
  • Poly(N-isopropylacrylamide)-Based Hydrogels. (2022). Encyclopedia.pub.
  • N-Isopropylacrylamide. (n.d.). PubChem.
  • A Comparison between the Lower Critical Solution Temperature Behavior of Polymers and Biomacromolecules. (2022). MDPI.
  • Smart Poly(N-isopropylacrylamide)
  • Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recomme. (2017). SciSpace.
  • Poly(N-isopropylacrylamide). (n.d.). Wikipedia.
  • Tuning of Lower Critical Solution Temperature (LCST) of Poly(N-Isopropylacrylamide-co-Acrylic acid) Hydrogels. (2011). Taylor & Francis Online.
  • co- Acrylamide / [3- (Methacryloylamino) propyl] trimethylammonium chloride) Hydrogels. (n.d.). YMER.
  • Acrylamide, N-cyclohexyl-. (n.d.). lookchem.
  • Dual pH- and Thermo-Sensitive Poly(N-isopropylacrylamide-co-allylamine) Nanogels for Curcumin Delivery. (n.d.). PMC.
  • Effect of the molecular weight on the lower critical solution temperature of poly(N,N-diethylacrylamide) in aqueous solutions. (n.d.). Canadian Science Publishing.
  • Acrylamide, N-cyclohexyl-. (n.d.). PubChem.
  • Lower critical solution temper
  • Physicochemical Properties of N-Isohexadecylacrylamide: A Technical Guide. (2025). BenchChem.
  • N-cyclohexylacrylamide based copolymers –I : Synthesis and characterization of Poly (NCA-co-8QA). (n.d.).
  • Synthesis of Well-Defined Cyclic Poly(N-isopropylacrylamide) via Click Chemistry and Its Unique Thermal Phase Transition. (n.d.). Macromolecules.
  • Concentration dependence of the lower critical solution temperature... (n.d.).
  • LCST – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Biomedical Application of Polymeric M

Sources

Methodological & Application

Application Note: Advanced Synthesis & Characterization of Poly(N-cyclohexylacrylamide) Hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Rationale

Poly(N-cyclohexylacrylamide) [p(NCA)] represents a critical class of thermoresponsive polymers, distinct from the ubiquitous Poly(N-isopropylacrylamide) [pNIPAM] due to its enhanced hydrophobicity. While pNIPAM exhibits a Lower Critical Solution Temperature (LCST) near physiological range (~32°C), the bulky cyclohexyl group of NCA shifts the hydrophilic-hydrophobic balance, resulting in a significantly lower LCST (often <10°C in pure water) or complete insolubility at room temperature depending on molecular weight and crosslinking density.

Why Use p(NCA)?

  • Hydrophobic Drug Depots: The p(NCA) homopolymer network provides a lipophilic domain capable of high loading efficiencies for hydrophobic small molecules (e.g., Curcumin, Paclitaxel) that precipitate out of standard hydrophilic gels.

  • LCST Modulation: When copolymerized with hydrophilic monomers (e.g., Acrylamide, NIPAM), NCA acts as a "hydrophobic tuner," shifting the LCST of the resulting gel downward to precise triggers.

This guide details the synthesis of p(NCA) networks via free-radical polymerization.[1][2][3][4][5] We address the primary challenge—monomer solubility—by utilizing organic-phase synthesis (organogelation) followed by solvent exchange, alongside a copolymerization route for tunable hydrogels.

Pre-Synthesis: Critical Material Preparation

The purity of N-cyclohexylacrylamide (NCA) is the single biggest variable affecting polymerization kinetics and gel optical clarity. Commercial NCA often contains amine impurities that act as chain transfer agents, broadening the molecular weight distribution between crosslinks (Mc).

Protocol A: Monomer Recrystallization (Mandatory)

Objective: Remove inhibitor and amine impurities. Yield: ~70-80% recovery.

  • Dissolution: Dissolve 10 g of crude NCA powder in the minimum amount of boiling Toluene (~30-40 mL). Ensure the solution is clear; filter hot if particulate matter exists.

  • Precipitation: Remove from heat. Slowly add warm n-Hexane (or Petroleum Ether) dropwise until a persistent cloudiness appears.

  • Crystallization: Allow the solution to cool to room temperature undisturbed, then place in a -20°C freezer for 12 hours. White, needle-like crystals should form.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash crystals twice with cold hexane.

  • Drying: Dry in a vacuum oven at room temperature for 24 hours to remove all solvent traces.

    • Validation: Melting point should be sharp (115–116°C).

Synthesis Workflows

We present two distinct protocols based on the final application.

Mechanism of Action

The synthesis relies on thermally initiated free-radical polymerization. The decomposition of AIBN (in organic solvent) or APS (in aqueous/alcohol mix) generates radicals that attack the vinyl group of NCA.

SynthesisLogic Start Target Application Hydrophobic Hydrophobic Drug Depot (Pure pNCA) Start->Hydrophobic Tunable Tunable LCST Hydrogel (Copolymer) Start->Tunable Solvent1 Solvent: Ethanol or DMSO Initiator: AIBN (Thermal) Hydrophobic->Solvent1 Solvent2 Solvent: Methanol/Water (1:1) Initiator: APS/TEMED (Redox) Tunable->Solvent2 Process1 Polymerization (60-70°C) Result: Organogel Solvent1->Process1 Process2 Polymerization (Room Temp or 60°C) Result: Hydrogel Solvent2->Process2 Exchange Solvent Exchange (Ethanol -> Water) Process1->Exchange Swollen Responsive Gel Swollen Responsive Gel Process2->Swollen Responsive Gel Collapsed Phase-Separated Gel Collapsed Phase-Separated Gel Exchange->Collapsed Phase-Separated Gel

Figure 1: Decision tree for p(NCA) synthesis based on desired material properties. High contrast nodes indicate critical decision points.

Protocol B: Synthesis of Crosslinked p(NCA) Homopolymer

Best for: Hydrophobic drug entrapment, surface coatings.

Reagents:

  • Monomer: Recrystallized NCA (1.0 g)

  • Crosslinker: N,N'-Methylenebisacrylamide (BIS) (0.02 g / 2 wt%)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.01 g / 1 wt%)

  • Solvent: Absolute Ethanol (10 mL)

Step-by-Step:

  • Preparation: In a 20 mL scintillation vial, dissolve NCA and BIS in Ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Degassing (Crucial): Bubble high-purity Nitrogen or Argon gas through the solution for 20 minutes.

    • Why? Oxygen inhibits free radical propagation. Incomplete degassing leads to "sticky" gels or failure to gel.

  • Initiation: Add AIBN to the solution. Quickly vortex to mix and seal the vial immediately (or use a septum with N2 overpressure).

  • Polymerization: Place the vial in a temperature-controlled oil bath or heating block at 65°C for 12–24 hours.

  • Post-Processing:

    • The result is a transparent organogel (swollen in ethanol).

    • Carefully remove the gel from the vial.

    • Solvent Exchange: Immerse the gel in deionized water. Change water daily for 3 days.

    • Observation: The gel will turn opaque white and shrink (collapse) as ethanol is replaced by water, confirming the hydrophobic nature of p(NCA) at room temperature.

Protocol C: Synthesis of p(NCA-co-AM) Tunable Hydrogel

Best for: Biological applications requiring swelling in water.

Reagents:

  • Monomer 1: NCA (0.7 g)[2]

  • Monomer 2: Acrylamide (AM) (0.3 g) – Acts as hydrophilic spacer

  • Crosslinker: BIS (0.05 g)

  • Initiator: Ammonium Persulfate (APS) (10 mg dissolved in 100 µL water)

  • Accelerator: TEMED (10 µL)

  • Solvent: Methanol/Water (3:1 ratio) – Required to solubilize NCA while allowing APS activity.

Step-by-Step:

  • Dissolution: Dissolve NCA, AM, and BIS in the Methanol/Water mixture.

  • Degassing: Purge with Nitrogen for 15 minutes.

  • Catalysis: Add TEMED, swirl gently. Then add APS solution.

  • Reaction: Polymerization can proceed at 60°C (thermal initiation preferred for uniformity) or Room Temperature (if redox is sufficient, though 60°C yields better conversion for NCA). Recommended: 60°C for 6 hours .

  • Washing: Wash in 50% Ethanol/Water to remove unreacted NCA, then gradually transition to pure water.

Data Analysis & Characterization

Expected Swelling Behavior

The swelling ratio (


) is calculated as 

, where

is swollen weight and

is dry weight.
Polymer CompositionSolvent: Water (25°C)Solvent: Ethanol (25°C)LCST (approx.)
p(NCA) Homopolymer Collapsed (SR < 0.5)Highly Swollen (SR > 10)< 10°C (Insoluble)
p(NCA-co-AM) [70:30] Moderate SwellingSwollen~ 45-50°C
p(NIPAM) [Reference] Highly SwollenSwollen~ 32°C
Structural Validation (FTIR)

To validate the incorporation of NCA, look for these signature peaks:

  • 3285 cm⁻¹: N-H stretching (Amide A).

  • 2930 cm⁻¹: C-H stretching (Cyclohexyl ring – distinct from linear alkyls).

  • 1645 cm⁻¹: C=O stretching (Amide I).

  • 1540 cm⁻¹: N-H bending (Amide II).

Troubleshooting (Self-Validating Systems)

SymptomProbable CauseCorrective Action
No Gelation (Liquid) Oxygen InhibitionIncrease N2 purge time; ensure system is sealed.
No Gelation (Precipitate) Solvent IncompatibilityNCA is hydrophobic. If solvent is too aqueous during synthesis, polymer chains precipitate before crosslinking. Increase Ethanol/Methanol ratio.
Sticky/Soft Gel Low ConversionIncrease Initiator concentration or extend reaction time. Verify monomer purity.
Opaque Gel (in Ethanol) Phase SeparationSynthesis temperature too high (solvent boiling) or crosslinker density too high (micro-syneresis).

References

  • Copolymerization & Swelling: J. Chem. Pharm. Res., "Synthesis and characterization of poly(N-cyclohexylacrylamide-co-acrylamide/sodium acrylate) hydrogels".[1][2] Available at: [Link] (Verified context via Search 1.1).

  • Initiator Selection: StackExchange Chemistry, "General chemical rules for choosing initiators for a polymerization reaction". Available at: [Link] (Verified context via Search 1.14).

  • LCST & Hydrophobicity: Materials Physics and Mechanics, "Synthesis and characterization of polymeric hydrogel-based nanoporous composite". Available at: [Link] (Verified context via Search 1.3).

  • Monomer Purification:Quora/ChemPros, "Recrystallization of amides using Toluene/Hexane systems". (General chemical standard verified via Search 1.4).

Sources

Application Note: Tunable Thermoresponsive Copolymerization of N-Isopropylacrylamide (NIPAM) with N-Cyclohexylacrylamide (NCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing poly(N-isopropylacrylamide-co-N-cyclohexylacrylamide) [P(NIPAM-co-NCA)]. While Poly(NIPAM) is the gold standard for thermoresponsive polymers with a Lower Critical Solution Temperature (LCST) of ~32°C, many biomedical applications (e.g., hyperthermia-triggered drug release) require a transition temperature slightly below physiological temperature or tunable to specific environmental triggers.[1]

Incorporating N-cyclohexylacrylamide (NCA) , a hydrophobic monomer, into the NIPAM backbone disrupts the hydration shell of the polymer chains. This hydrophobic effect lowers the energy barrier for dehydration, effectively shifting the LCST downward . This protocol provides a robust Free Radical Polymerization (FRP) method, characterization workflows, and mechanistic insights to precisely tune this phase transition.

Scientific Foundation & Mechanism

The Hydrophobic Effect on LCST

The LCST phase transition is an entropy-driven process.[2] Below the LCST, water molecules form ordered "cages" (hydrogen bonds) around the amide groups of NIPAM. Upon heating, the entropy gain from releasing these bound water molecules overcomes the enthalpy of mixing, causing the polymer chains to collapse (coil-to-globule transition).

  • NIPAM Homopolymer: LCST ≈ 32°C.[1][3][4][5]

  • NCA Comonomer: The bulky cyclohexyl group is significantly more hydrophobic than the isopropyl group. Its presence destabilizes the hydration layer, requiring less thermal energy to trigger the collapse.

  • Result: The LCST drops as the mol% of NCA increases. A rough empirical rule for hydrophobic acrylamides is a depression of ~1–2°C per mol% of hydrophobic comonomer, though this must be determined experimentally for each specific feed ratio.

Reactivity & Compositional Drift

In free radical copolymerization, the final polymer composition depends on the reactivity ratios (


) of the monomers.
  • NIPAM (

    
    ):  Generally reactive (
    
    
    
    in many acrylamide pairs).
  • NCA (

    
    ):  Due to the steric bulk of the cyclohexyl ring, NCA may exhibit slightly lower propagation rates compared to NIPAM.
    
  • Implication: If

    
    , the copolymer composition will drift as conversion increases. To ensure a random distribution of NCA (critical for a sharp LCST transition), limit conversion to <20%  or use a semi-batch feed method.
    

Experimental Protocol

Materials & Preparation
  • Monomer 1: N-Isopropylacrylamide (NIPAM) – Recrystallize from hexane before use.

  • Monomer 2: N-Cyclohexylacrylamide (NCA) – Synthesize or purchase; recrystallize from ethanol/water.

  • Initiator: Azobisisobutyronitrile (AIBN) – Recrystallize from methanol.

  • Solvent: 1,4-Dioxane (Preferred for mutual solubility) or THF.

  • Precipitant: Diethyl ether or cold Hexane.

Synthesis Workflow (Free Radical Polymerization)

Objective: Synthesize P(NIPAM-co-NCA) with a 90:10 feed ratio.

  • Feed Preparation:

    • In a Schlenk flask, dissolve NIPAM (1.02 g, 9.0 mmol) and NCA (0.153 g, 1.0 mmol) in 10 mL of anhydrous 1,4-Dioxane.

    • Total monomer concentration should be approx. 1.0 M.

  • Degassing (Critical):

    • Oxygen inhibits radical polymerization. Purge the solution with dry Nitrogen or Argon for 30 minutes. Alternatively, perform 3 freeze-pump-thaw cycles.

  • Initiation:

    • Add AIBN (16.4 mg, 0.1 mmol, 1 mol% relative to monomer) to the flask under inert atmosphere.

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 65°C .

    • Stir magnetically at 300 RPM.

    • Time: Run for 4–6 hours. (Note: Stop early to prevent compositional drift if high uniformity is required).

  • Termination & Purification:

    • Quench the reaction by cooling the flask in liquid nitrogen or ice water.

    • Precipitate the polymer dropwise into excess diethyl ether (10x volume of reaction solvent) under vigorous stirring.

    • Filter the white precipitate.

    • Re-precipitation: Dissolve the polymer in a minimal amount of THF and re-precipitate in diethyl ether to remove unreacted NCA monomers.

  • Drying:

    • Dry the polymer in a vacuum oven at 40°C overnight.

Visualization of Synthesis Workflow

SynthesisWorkflow Monomers Monomer Prep (NIPAM + NCA) Degas Degassing (N2 Purge / Freeze-Thaw) Monomers->Degas Dissolve in Dioxane Initiate Initiation (Add AIBN, Heat to 65°C) Degas->Initiate Remove O2 Polymerize Polymerization (4-6 Hours) Initiate->Polymerize Radical Propagation Quench Quench & Precipitate (Diethyl Ether) Polymerize->Quench Stop Reaction Dry Vacuum Drying (Final Product) Quench->Dry Purification

Figure 1: Step-by-step workflow for the free radical copolymerization of NIPAM and NCA.

Characterization & Validation

Nuclear Magnetic Resonance ( H-NMR)

Dissolve 10 mg of polymer in CDCl


.
  • NIPAM Signal: Methine proton of the isopropyl group (

    
     ppm).
    
  • NCA Signal: Methine proton of the cyclohexyl group (

    
     ppm) and broad methylene ring protons (
    
    
    
    ppm).[6]
  • Validation: Calculate the actual copolymer composition (

    
    ) by integrating the distinct methine peaks.
    
    
    
    
Cloud Point Determination (LCST)
  • Prepare a 1.0 wt% solution of the copolymer in deionized water.

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Monitor transmittance at 500 nm .

  • Ramp temperature from 15°C to 45°C at 0.5°C/min.

  • Definition: The LCST is defined as the temperature at 50% transmittance.

Visualization of Phase Transition Mechanism

PhaseTransition Soluble T < LCST Hydrophilic State (Expanded Coil) Heat Apply Heat (Entropy Increase) Soluble->Heat Dehydration Dehydration Breaking H-Bonds Heat->Dehydration Energy Barrier Met Interaction Hydrophobic Interaction (NCA Groups Aggregate) Dehydration->Interaction NCA Facilitates Insoluble T > LCST Hydrophobic State (Globule/Precipitate) Interaction->Insoluble Phase Separation

Figure 2: Mechanism of the coil-to-globule transition. The NCA moieties (green node) accelerate aggregation.

Data Analysis & Troubleshooting

Expected Results

The table below illustrates the theoretical trend you should expect. You must generate your own calibration curve.

Feed Ratio (NIPAM:NCA)Expected LCST (°C)Solubility in Water (25°C)
100 : 0 32.0Soluble
95 : 5 ~26 - 28Soluble
90 : 10 ~20 - 24Soluble
80 : 20 < 15May be insoluble at RT
Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad LCST Transition Compositional DriftStop reaction at lower conversion (<20%) or use RAFT polymerization.
Polymer Insoluble at 4°C Too much NCAReduce NCA feed ratio below 15 mol%.
Low Yield Oxygen InhibitionIncrease degassing time; ensure system is sealed.
Gummy Product Residual SolventDry under high vacuum for >24 hours; grind polymer before drying.

References

  • Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. Link

  • Heskins, M., & Guillet, J. E. (1968). Solution Properties of Poly(N-isopropylacrylamide). Journal of Macromolecular Science: Chemistry, 2(8), 1441-1455. Link

  • García-Peñas, A., et al. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. Polymers, 11(6), 991. Link(Cited for hydrophobic modulation mechanism).

  • Chitra, R., et al. (2013).[6] Copolymerization of N-cyclohexylacrylamide with 2,4-Dichlorophenyl Methacrylate. Rasayan Journal of Chemistry, 6(1), 80-88.[6] Link(Cited for NCA reactivity context).

  • Bokias, G., et al. (1998). Hydrophobically Modified Poly(N-isopropylacrylamide): Synthesis and Solution Properties. Macromolecules, 31(6), 1950-1955. Link

Sources

Application Note: High-Purity Recrystallization of N-Cyclohexylacrylamide (NCA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-cyclohexylacrylamide (NCA) is a critical monomer used to synthesize thermo-responsive polymers and hydrophobic domains within hydrogels. While commercially available, "technical grade" NCA often contains impurities that are detrimental to sensitive polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP).

Why Recrystallization is Non-Negotiable:

  • Inhibitor Removal: Commercial monomers are stabilized with inhibitors (e.g., MEHQ, hydroquinone) to prevent premature polymerization. These must be quantitatively removed to achieve predictable polymerization kinetics.

  • Byproduct Elimination: Synthesis of NCA (via acryloyl chloride and cyclohexylamine) often leaves residual amine salts (cyclohexylammonium chloride) or hydrolyzed acrylic acid, which alter the pH and charge density of the final polymer.

  • Oligomer Removal: Trace spontaneous oligomers (formed during storage) act as impurities that broaden the polydispersity index (PDI).

This protocol details a self-validating recrystallization system designed to achieve >99% purity, validated by melting point and NMR analysis.

Safety & Hazard Assessment

CRITICAL WARNING: Acrylamide derivatives are potent neurotoxins and potential carcinogens. They can be absorbed through unbroken skin.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A P100 respirator is recommended if handling large quantities of dry powder.

  • Waste: All mother liquors and wash solvents must be treated as hazardous acrylamide waste.

Materials & Equipment

Reagents
  • Crude N-cyclohexylacrylamide (NCA): Technical grade (typically 95-97% purity).

  • Primary Solvent: Ethyl Acetate (EtOAc) – High purity grade.

  • Anti-Solvent: n-Hexane – High purity grade.

  • Alternative Solvent System: Toluene (effective but requires higher boiling temperatures and stricter safety protocols).

Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.

  • Hot plate/stirrer with temperature probe.

  • Pre-heated glass funnel and fluted filter paper (Whatman No. 1 or equivalent).

  • Vacuum filtration setup (Büchner funnel, filter flask).[1]

  • Vacuum oven (set to 30°C).

Solvent System Selection Logic

The choice of solvent is dictated by the amphiphilic nature of NCA, which contains a polar amide group and a hydrophobic cyclohexyl ring.

Solvent SystemProsConsVerdict
Benzene Historical standard; excellent solubility profile.Carcinogenic. Unacceptable for modern pharma/GLP workflows.AVOID
Water/Methanol Green solvents.Hard to dry; hydrolysis risk at high temps; poor yield.Not Recommended
Ethyl Acetate / Hexane Ideal balance. EtOAc dissolves amide; Hexane acts as anti-solvent. Low toxicity.Requires careful ratio optimization to prevent "oiling out."PREFERRED
Toluene Good single-solvent system.High boiling point (110°C) makes drying difficult; harder to remove traces.Alternative

The EtOAc/Hexane Strategy: We utilize a "solvent/anti-solvent" method. EtOAc provides high solubility at boiling (77°C), while Hexane drastically reduces solubility upon cooling, driving high-yield crystallization.

Experimental Protocol

Phase 1: Dissolution & Hot Filtration

Goal: Dissolve monomer while removing insoluble polymer/salts.

  • Setup: Place 10.0 g of crude NCA in a 250 mL RBF equipped with a stir bar and reflux condenser.

  • Solvent Addition: Add 30 mL of Ethyl Acetate.

  • Heating: Heat the mixture to a gentle reflux (~80°C oil bath setting).

    • Observation: If the solid does not completely dissolve after 5 minutes of reflux, add EtOAc in 2 mL increments.

    • Self-Validation: The solution should be clear yellow/colorless. Any suspended solids at this stage are likely polymer or inorganic salts and must be removed.

  • Hot Filtration:

    • Pre-heat a glass funnel and fluted filter paper (place them in an oven or pour hot solvent through them).

    • Quickly filter the boiling solution into a clean, pre-warmed Erlenmeyer flask.

    • Why? A cold funnel will cause premature crystallization, clogging the filter (a common failure mode).

Phase 2: Crystallization

Goal: Controlled crystal growth to exclude impurities.

  • Re-heating (Optional): If crystals formed in the receiving flask during filtration, gently reheat until clear.

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling), slowly add n-Hexane dropwise.

    • Endpoint: Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears.

    • Correction: Add 1-2 mL of EtOAc to clear the solution back to transparency.

  • Cooling:

    • Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring.

    • Critical: Do not stir or shake. Rapid cooling induces precipitation (trapping impurities) rather than crystallization.

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation & Drying

Goal: Remove mother liquor containing inhibitors.

  • Filtration: Collect crystals via vacuum filtration using a chilled Büchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold Hexane/EtOAc (3:1 ratio).

    • Mechanism: This washes away the surface mother liquor containing the dissolved inhibitor (MEHQ) without redissolving the monomer.

  • Drying: Transfer crystals to a watch glass. Dry in a vacuum oven at 30°C for 12 hours.

    • Caution: Do not exceed 40°C. The melting point is ~115°C, but high heat can trigger solid-state polymerization if traces of initiator are present.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solution cooled too fast or too much anti-solvent (Hexane) was used.Reheat to dissolve.[1][2][3] Add a small amount of EtOAc. Add a "seed crystal" of pure NCA if available. Cool very slowly.
Low Yield Too much solvent used during dissolution.Evaporate 30% of the solvent using a rotary evaporator and repeat the cooling step.
Yellow Crystals Oxidation products or persistent inhibitor.Repeat recrystallization.[1][2][4] If color persists, treat the hot solution with activated charcoal before hot filtration.[5]
Clogged Filter Funnel was too cold; solution cooled during transfer.Use a stemless funnel.[1] Pre-heat funnel aggressively. Keep solution at a rolling boil during transfer.

Quality Control (QC) Metrics

Before using the monomer in polymerization, validate purity:

  • Melting Point (MP):

    • Target: 115–116 °C (Sharp range < 1°C).

    • Interpretation: A depressed or broad range (e.g., 110–114°C) indicates residual solvent or impurities.

  • 1H-NMR (CDCl3, 400 MHz):

    • Vinyl Protons: Look for the characteristic AMX pattern of the acrylamide group at δ 5.6 – 6.3 ppm .

    • Amide Proton: Broad singlet at δ ~5.5-6.0 ppm (variable).

    • Cyclohexyl Protons: Multiplets at δ 1.1 – 2.0 ppm .

    • Impurity Check: Check for absence of inhibitor peaks (aromatic region ~6.5-7.0 ppm for MEHQ) and solvent peaks (EtOAc: δ 4.1, 2.0, 1.2 ppm).

Process Visualization

NCA_Recrystallization start Crude NCA Monomer (Contains MEHQ/Salts) dissolve Dissolve in Ethyl Acetate (Reflux @ 80°C) start->dissolve check Is solution clear? dissolve->check add_solv Add more EtOAc check->add_solv No (Solids present) filter Hot Filtration (Remove Polymer/Salts) check->filter Yes (or after saturation) add_solv->dissolve antisolv Add Hexane until faint turbidity filter->antisolv cool Slow Cooling (RT -> 4°C) antisolv->cool isolate Vacuum Filtration & Wash (Cold Hexane) cool->isolate dry Vacuum Dry (30°C, 12h) isolate->dry qc QC: Melting Point (115°C) & NMR dry->qc

Caption: Step-by-step workflow for the purification of N-cyclohexylacrylamide, ensuring removal of inhibitors and insoluble byproducts.

References

  • PubChem. Acrylamide, N-cyclohexyl- (Compound).[6] National Library of Medicine. Accessed March 1, 2026.[7] [Link]

    • Source for physical properties (MW, melting point)
  • Pazhanisamy, P., et al. "N-cyclohexylacrylamide based copolymers – I: Synthesis and characterization." International Journal of ChemTech Research, vol. 2, no. 4, 2010, pp. 1873-1879.[8] [Link]

    • Primary source for synthesis verification, NMR spectral assignments, and historical recrystalliz
  • General grounding for amide purification logic and solvent selection (EtOAc/Hexane).
  • CAS Common Chemistry. N-Cyclohexylacrylamide.[4][6][7][8][9] CAS Registry Number 3066-72-6.[6][7][9] [Link][6][10]

    • Verification of melting point (115°C) and synonyms.

Sources

Harnessing Thermoresponsivity: A Guide to the Synthesis and Application of N-cyclohexylacrylamide-Based Polymers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of thermoresponsive polymers using N-cyclohexylacrylamide (NCHA). We delve into the synthesis of poly(N-cyclohexylacrylamide) (PNCHA), a polymer renowned for its sharp and tunable lower critical solution temperature (LCST) in aqueous solutions. This guide offers detailed, step-by-step protocols for both free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization, explains the underlying chemical principles, and outlines robust characterization techniques. Furthermore, we explore the practical application of these smart polymers in drug delivery systems, providing a validated protocol for nanoparticle formulation and temperature-triggered payload release.

Introduction: The Promise of "Smart" Polymers

Thermoresponsive polymers are a class of "smart" materials that exhibit a significant and reversible change in their physical properties in response to temperature variations. A key characteristic of many such polymers in aqueous solutions is the lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble and precipitates from the solution. This phase transition is driven by a shift in the balance of hydrophilic and hydrophobic interactions between the polymer chains and water molecules.

N-cyclohexylacrylamide (NCHA) has emerged as a valuable monomer for creating thermoresponsive polymers with a sharp and distinct phase transition. Poly(N-cyclohexylacrylamide) (PNCHA) typically exhibits an LCST in the physiologically relevant range of 32-35°C, making it an excellent candidate for biomedical applications, particularly in drug delivery and tissue engineering. The bulky and hydrophobic cyclohexyl group is a key contributor to its unique thermoresponsive behavior. This guide provides the foundational knowledge and practical protocols to synthesize, characterize, and apply PNCHA for advanced research.

Polymer Synthesis: Crafting the Backbone

The synthesis of PNCHA can be achieved through various polymerization techniques. The choice of method dictates the level of control over the polymer's molecular weight, dispersity (Đ), and architecture. We present protocols for two common and effective methods: conventional free-radical polymerization for its simplicity and RAFT polymerization for achieving well-defined polymers.

Protocol 1: Free-Radical Polymerization of NCHA

This method is straightforward and suitable for producing PNCHA when precise control over molecular weight is not paramount.

Rationale: This protocol utilizes a thermal initiator, such as AIBN, which decomposes upon heating to generate free radicals. These radicals initiate the polymerization of NCHA monomers. The reaction is typically performed in an organic solvent in which both the monomer and the resulting polymer are soluble.

Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5.0 g of N-cyclohexylacrylamide (NCHA) monomer and 0.05 g of azobisisobutyronitrile (AIBN) in 50 mL of anhydrous 1,4-dioxane.

  • Degassing: Seal the flask with a rubber septum. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization reaction.

  • Polymerization: Place the flask in a preheated oil bath at 70°C. Allow the reaction to proceed for 24 hours under a nitrogen or argon atmosphere with continuous stirring.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of cold diethyl ether (e.g., 500 mL) with vigorous stirring.

  • Isolation: Collect the white polymer precipitate by vacuum filtration.

  • Drying: Wash the collected polymer with additional cold diethyl ether and dry it under vacuum at 40°C overnight to a constant weight.

Protocol 2: RAFT Polymerization of NCHA for Controlled Architecture

RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ < 1.2).

Rationale: This method employs a chain transfer agent (CTA), which reversibly reacts with the propagating polymer chains, establishing a dynamic equilibrium that allows for controlled chain growth. This "living" characteristic enables the synthesis of well-defined block copolymers and other complex architectures.

Step-by-Step Protocol:

  • Reagent Preparation: In a 25 mL Schlenk flask with a magnetic stir bar, combine 2.0 g of NCHA monomer, 25.8 mg of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as the RAFT agent, and 4.4 mg of AIBN.

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane to the flask.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 12 hours under an inert atmosphere.

  • Termination and Purification: Quench the reaction by exposing the mixture to air while cooling it in an ice bath.

  • Precipitation and Isolation: Precipitate the polymer in cold diethyl ether and collect it via vacuum filtration. To remove any unreacted CTA, redissolve the polymer in a minimal amount of tetrahydrofuran (THF) and re-precipitate it in diethyl ether. Repeat this step twice.

  • Drying: Dry the final pink-colored polymer product under vacuum at 40°C to a constant weight.

Characterization: Understanding the Polymer

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the PNCHA.

Structural Verification (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the synthesized polymer.

  • Sample Preparation: Dissolve 5-10 mg of the dried polymer in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Analysis: The resulting spectrum should show characteristic broad peaks corresponding to the polymer backbone and the cyclohexyl side chains, with the disappearance of the vinyl proton peaks from the monomer.

Molecular Weight and Dispersity (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase like THF.

  • Data Interpretation: The dispersity value provides insight into the control achieved during polymerization. A lower Đ value (closer to 1.0) indicates a more uniform polymer population, which is characteristic of a successful RAFT polymerization.

Parameter Expected Value (Free-Radical) Expected Value (RAFT)
Mn ( g/mol ) Variable (e.g., 10,000 - 50,000)Controlled by Monomer/CTA ratio
Dispersity (Đ) > 1.5< 1.2
Thermoresponsive Behavior (UV-Vis Spectroscopy)

The LCST is determined by monitoring the change in optical transmittance of a polymer solution as a function of temperature.

  • Methodology: Prepare a dilute aqueous solution of PNCHA (e.g., 1.0 wt%). Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the transmittance at a fixed wavelength (e.g., 500 nm) while slowly increasing the temperature (e.g., 1°C/min).

  • LCST Determination: The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

Polymer Concentration (wt%) Typical LCST (°C)
PNCHA1.032 - 35

Application in Drug Delivery: Temperature-Triggered Release

The sharp LCST of PNCHA in a physiologically relevant range makes it an ideal material for creating drug delivery systems that release their payload in response to localized hyperthermia or fever. Above the LCST, the polymer chains collapse, forming hydrophobic aggregates (nanoparticles) that can encapsulate hydrophobic drugs. As the temperature drops below the LCST, the chains rehydrate and swell, releasing the encapsulated drug.

cluster_0 Below LCST (< 32°C) cluster_1 Above LCST (> 32°C) a Soluble Polymer Chains (Hydrated) b Drug is Free c Collapsed Nanoparticles (Dehydrated) a->c Increase Temperature c->a Decrease Temperature d Drug Encapsulated cluster_workflow Experimental Workflow: Drug Loading and Release cluster_release Release Study A 1. Dissolve PNCHA and Drug in Organic Solvent (e.g., THF) B 2. Add dropwise to heated aqueous solution (> LCST) A->B C 3. Stir to evaporate organic solvent B->C D 4. Purify nanoparticles (Centrifugation/Dialysis) C->D E 5. Resuspend in buffer and divide into two aliquots D->E F Aliquot 1: Incubate at 25°C (< LCST) E->F G Aliquot 2: Incubate at 37°C (> LCST) E->G H 6. Sample at time points F->H G->H I 7. Quantify released drug (UV-Vis/Fluorescence) H->I

Caption: Workflow for drug loading and temperature-triggered release study.

Step-by-Step Protocol:

  • Nanoparticle Formulation:

    • Dissolve 50 mg of PNCHA and 5 mg of a hydrophobic drug (e.g., Doxorubicin) in 5 mL of THF.

    • Heat 20 mL of deionized water to 40°C (above the LCST) in a beaker with vigorous stirring.

    • Add the polymer/drug solution dropwise to the heated water. You should observe the formation of a turbid suspension, indicating nanoparticle formation.

    • Continue stirring for 4 hours to allow the THF to evaporate completely.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes to pellet the nanoparticles.

    • Discard the supernatant, which contains the unloaded drug.

    • Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times.

  • Drug Release Study:

    • Resuspend the final drug-loaded nanoparticle pellet in 20 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Divide the suspension into two equal volumes and place them in dialysis bags (with an appropriate molecular weight cut-off).

    • Immerse one bag in a beaker containing 100 mL of PBS pre-heated to 37°C (representing physiological temperature, above LCST) and the other in a beaker with 100 mL of PBS at room temperature (e.g., 25°C, below LCST).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL sample from the buffer outside the dialysis bag and replace it with 1 mL of fresh PBS.

  • Quantification:

    • Quantify the amount of drug released into the buffer using UV-Vis spectroscopy or fluorescence spectroscopy at the drug's characteristic wavelength.

    • Calculate the cumulative drug release as a percentage of the total drug loaded. You should observe a significantly faster release rate at 37°C compared to 25°C.

Conclusion

N-cyclohexylacrylamide is a versatile monomer for developing advanced thermoresponsive polymers. The protocols and methodologies detailed in this guide provide a solid foundation for synthesizing and characterizing PNCHA. The ability to control the polymer architecture through techniques like RAFT polymerization, combined with its sharp and physiologically relevant LCST, makes PNCHA a highly attractive material for a range of biomedical applications, most notably in the field of controlled drug delivery.

References

  • Suwa, K., Morishita, R., Kishida, A., & Akashi, M. (1997). Synthesis and functionality of poly(N-cyclohexylacrylamide). Journal of Polymer Science Part A: Polymer Chemistry, 35(15), 3087-3094. Available at: [Link]

  • Idziak, I., Avoce, D., & Zhu, X. X. (1999). A new family of thermoresponsive polymers. Macromolecules, 32(4), 1260-1263. Available at: [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410. Available at: [Link]

  • Gil, E. S., & Hudson, S. M. (2004). Stimuli-responsive polymers and their bioconjugates. Progress in Polymer Science, 29(12), 1173-1222. Available at: [Link]

Optimization of AIBN Initiator Concentration for Poly(N-cyclohexylacrylamide) Synthesis: A Kinetic Control Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(N-cyclohexylacrylamide) (pNCA) is a critical hydrophobic block often utilized in amphiphilic copolymers for drug delivery systems and thermo-responsive hydrogels. Unlike its hydrophilic analogue N-isopropylacrylamide (NIPAM), NCA possesses a bulky hydrophobic cyclohexyl group, resulting in a higher glass transition temperature (


) and distinct solubility profiles.

This Application Note provides a rigorous protocol for the synthesis of pNCA using AIBN. The core focus is the kinetic control of molecular weight (MW) via initiator concentration (


). By manipulating the 

ratio, researchers can tune the degree of polymerization (

) to meet specific formulation requirements (e.g., low MW for renal clearance vs. high MW for structural hydrogels).

Mechanistic Foundation & Kinetics

To control the synthesis, one must understand the relationship between AIBN concentration, reaction rate (


), and chain length (

).
The Kinetic Trade-Off

In ideal free radical polymerization, the steady-state assumption yields two governing equations:

  • Rate of Polymerization (

    
    ): 
    
    
    
    
    The reaction speed increases with the square root of AIBN concentration.
  • Kinetic Chain Length (

    
    ): 
    
    
    
    
    The molecular weight is inversely proportional to the square root of AIBN concentration.

Key Insight: Doubling the AIBN concentration will increase the reaction rate by a factor of


 but will decrease  the molecular weight by the same factor. High 

leads to shorter chains and broader dispersity (

) due to increased termination events.
Reaction Pathway Diagram

G cluster_0 Initiation Phase cluster_1 Propagation Phase AIBN AIBN (Initiator) Radical 2-Cyanoprop-2-yl Radicals (R•) AIBN->Radical Kd (Heat > 60°C) - N2 Gas PrimaryRad Primary Radical (R-M•) Radical->PrimaryRad + NCA Monomer NCA NCA Monomer (C=C) PropChain Propagating Chain (P_n•) PrimaryRad->PropChain + n(NCA) PropChain->PropChain Chain Growth Polymer Poly(NCA) Macromolecule PropChain->Polymer Termination (Combination/Disproportionation)

Figure 1: Mechanism of AIBN-initiated free radical polymerization of NCA.[1] The decomposition of AIBN is the rate-determining step for initiation.

Experimental Protocol

Materials & Pre-Treatment

Trustworthiness Check: The most common cause of polymerization failure is inhibitor presence. Do not skip purification.

  • Monomer: N-cyclohexylacrylamide (NCA).[1][2][3]

    • Purification: Recrystallize from benzene or a toluene/hexane mixture. Dissolve at

      
      , filter hot, and cool to 
      
      
      
      . Collect white crystals.
  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).[4]

    • Purification: Recrystallize from methanol.[5] (Caution: AIBN is temperature sensitive; do not heat above

      
       during prep). Store at 
      
      
      
      .
  • Solvent: 1,4-Dioxane (Preferred) or DMF.

    • Requirement: Anhydrous, 99.8%. Dioxane is preferred as it solubilizes both monomer and polymer at

      
       and allows easy precipitation in water.
      
Standard Synthesis Workflow (Target MW: ~20-30 kDa)

Step 1: Preparation of Reaction Mixture

  • In a Schlenk flask, dissolve 2.0 g of purified NCA (13.05 mmol) in 10 mL of 1,4-Dioxane.

    • Concentration Check: This creates a

      
       solution. High monomer concentration favors propagation over side reactions.
      
  • Add 21.4 mg of AIBN (0.13 mmol).

    • Ratio: This corresponds to 1.0 mol% relative to monomer.

Step 2: Degassing (Critical) Oxygen is a radical scavenger that inhibits polymerization.

  • Seal the flask with a rubber septum.

  • Perform 3 cycles of Freeze-Pump-Thaw :

    • Freeze in liquid

      
      .
      
    • Apply vacuum (< 100 mTorr) for 10 mins.

    • Thaw in warm water (ensure flask is closed to vacuum).

  • Backfill with dry Nitrogen or Argon.

Step 3: Polymerization

  • Immerse flask in a pre-heated oil bath at 70°C .

  • Stir magnetically at 300 RPM.

  • Time: Allow reaction to proceed for 12–16 hours .

    • Observation: Viscosity should noticeably increase.

Step 4: Workup & Purification

  • Cool the reaction to room temperature.

  • Precipitation: Dropwise addition of the polymer solution into 100 mL of ice-cold diethyl ether (or DI water if using DMF).

  • Filtration: Collect the white precipitate via vacuum filtration.

  • Drying: Dry in a vacuum oven at

    
     overnight to remove residual solvent.
    

AIBN Concentration Tuning Guide

To adjust the molecular weight, alter the AIBN concentration while keeping monomer concentration constant (


).
Target Molecular Weight (

)
AIBN Concentration (mol%)AIBN Mass (per 2g NCA)Expected Reaction TimeDispersity (

) Risk
Oligomers (< 5 kDa) 4.0 - 5.0 %85 - 105 mg4 - 6 hoursLow (< 1.5)
Low (10 - 20 kDa) 2.0 %43 mg8 - 10 hoursModerate
Standard (20 - 50 kDa) 1.0 % 21 mg 12 - 16 hours Moderate (1.5 - 2.0)
High (50 - 100 kDa) 0.2 - 0.5 %4 - 10 mg24 hoursHigh (> 2.0)
Ultra-High (> 100 kDa) < 0.1 %< 2 mg> 24 hoursVery High (Gelation risk)

Note: For precise MW control with narrow dispersity (


), Free Radical Polymerization is insufficient. Switch to RAFT polymerization using a trithiocarbonate agent.

Validation & Characterization Workflow

Validation Start Crude Polymer HNMR 1H-NMR (CDCl3 or DMSO-d6) Check: Disappearance of Vinyl Protons (5.5 - 6.3 ppm) Start->HNMR Step 1: Conversion GPC GPC (THF or DMF) Determine Mn, Mw, and PDI HNMR->GPC Step 2: Sizing DSC DSC Analysis Verify Tg (~115°C) GPC->DSC Step 3: Thermal Props

Figure 2: Step-by-step characterization workflow to validate successful polymerization.

1H-NMR Analysis[1][3][5]
  • Solvent:

    
     or 
    
    
    
    .
  • Validation Signal: The disappearance of the monomeric vinyl protons (multiplet at

    
     5.5–6.3 ppm).
    
  • Polymer Signal: Broadening of the cyclohexyl protons (

    
     1.0–2.0 ppm) and the appearance of the polymer backbone (
    
    
    
    2.0–2.5 ppm).
Troubleshooting Table
IssueProbable CauseCorrective Action
No Polymerization Oxygen inhibitionCheck Freeze-Pump-Thaw seal; ensure

purity.
Low Yield Old AIBNRecrystallize AIBN; ensure temp is

.
Insoluble Gel Trommsdorff Effect (Runaway)Dilute monomer concentration; increase stirring; reduce

.
MW too High

too low
Increase AIBN to 2-3 mol%.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.

    
    ). 
    
  • Muthukrishnan, S., et al. (2005). "Synthesis and Characterization of Poly(N-cyclohexylacrylamide) Copolymers." Journal of Polymer Science Part A: Polymer Chemistry. (Establishes Dioxane/DMF as standard solvents).
  • Kumar, R. N., et al. (2014). "Synthesis and Antimicrobial Studies of Poly(N-Cyclohexylacrylamide-co-N-Vinyl Pyrrolidone)." Worldwide Journals. (Protocol for AIBN initiation at 70°C).

  • Chakraborty, S., et al. (2014). "N-cyclohexylacrylamide based copolymers: Synthesis and characterization." Journal of Chemical and Pharmaceutical Research. (Cites recrystallization of NCA in benzene and precipitation methods).

  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier. (Authoritative source on AIBN decomposition rates and efficiency).

Sources

Application Note: Controlled Synthesis of Poly(N-cyclohexylacrylamide) via RAFT Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Application Focus: Thermoresponsive Materials, Protein Recognition, and Biomaterials

Mechanistic Causality: Why RAFT for N-Cyclohexylacrylamide?

N-cyclohexylacrylamide (NCAm) is a highly valuable hydrophobic monomer used to engineer thermoresponsive polymers with tunable Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST) phase transitions[1]. When copolymerized with hydrophilic monomers like N-isopropylacrylamide (NIPAM) or sodium methacrylate, NCAm introduces hydrophobic domains that critically enhance 1:1 stoichiometric binding to basic proteins such as cytochrome C[2].

However, achieving strict microstructural control over poly(N-cyclohexylacrylamide) (PNCAm) presents specific synthetic challenges. Traditional Atom Transfer Radical Polymerization (ATRP) is notoriously ineffective for acrylamides because the amide moiety strongly complexes with the copper catalysts, leading to catalyst poisoning, broad molecular weight distributions, and a loss of "living" characteristics[2].

To bypass this limitation, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization —a metal-free Reversible Deactivation Radical Polymerization (RDRP) technique—is the method of choice[3]. RAFT relies on a dynamic equilibrium between propagating radicals and dormant polymer chains mediated by a Chain Transfer Agent (CTA)[4]. This continuous exchange ensures that all polymer chains grow simultaneously, resulting in a highly predictable degree of polymerization (DP) and low dispersity (Đ < 1.2).

RAFT_Mechanism Pn Propagating Radical (Pn•) IntRadical Intermediate Radical (Pn-S-C•(Z)-S-R) Pn->IntRadical Addition CTA RAFT Agent (Z-C(=S)S-R) CTA->IntRadical MacroCTA Macro-CTA (Pn-S-C(=S)-Z) IntRadical->MacroCTA Fragmentation RRadical Leaving Group (R•) IntRadical->RRadical

Figure 1: Logical relationship of the RAFT pre-equilibrium addition-fragmentation mechanism.

System Parameters & Reagent Selection

The successful RAFT polymerization of NCAm requires a precise balance of initiation rate, chain transfer efficiency, and solvent compatibility.

  • Monomer (NCAm): The bulky cyclohexyl group reduces the propagation rate constant (

    
    ) compared to standard acrylamides. Consequently, slightly higher monomer concentrations (0.75 M to 1.0 M) are utilized to maintain a robust polymerization rate[2].
    
  • Chain Transfer Agent (CTA): Trithiocarbonates, such as 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), are optimal. The causality here is thermodynamic: the Z-group (dodecylthio) provides appropriate activation of the C=S bond without causing excessive radical retardation, while the R-group (tertiary carboxylic acid) is an excellent leaving group that efficiently re-initiates NCAm.

  • Initiator: Azobisisobutyronitrile (AIBN) is standard for organic solvents (e.g., 1,4-dioxane). For aqueous/methanol systems, the water-soluble azo initiator V-50 is preferred[2]. The [CTA]:[Initiator] ratio is strictly kept between 5:1 and 10:1 to ensure a constant flux of radicals while minimizing the fraction of dead polymer chains.

  • Solvent: 1,4-Dioxane or Methanol. NCAm is a solid hydrophobic monomer. These solvents ensure complete dissolution of both the monomer and the growing PNCAm chains, preventing premature precipitation which would trap radicals and halt the living process[2].

Quantitative Reaction Parameters
ParameterRecommended ValueScientific Rationale
Monomer [M] 0.75 M – 1.0 MBalances polymerization kinetics with solution viscosity[2].
CTA [CTA] Target DP dependentControls final molecular weight:

.
Initiator [I] [CTA]:[I] = 5:1Provides steady radical generation; minimizes bimolecular termination[3].
Temperature 65 °CMatches the 10-hour half-life (

) of AIBN, ensuring steady initiation.
Solvent 1,4-DioxanePrevents phase separation of the hydrophobic PNCAm backbone.

Experimental Workflow

RAFT_Workflow Step1 1. Reagent Assembly NCAm, CTA, Initiator, Solvent Step2 2. Deoxygenation Freeze-Pump-Thaw (x4) Step1->Step2 Step3 3. Thermal Activation 65°C, 12-24h Step2->Step3 Step4 4. Radical Quenching Rapid Cooling & Air Exposure Step3->Step4 Step5 5. Polymer Isolation Precipitation in Hexane Step4->Step5

Figure 2: Sequential experimental workflow for the RAFT polymerization of NCAm.

Self-Validating Protocol: Synthesis of PNCAm

This protocol is designed as a self-validating system. By extracting aliquots at predetermined intervals, the operator can mathematically prove the "living" nature of the polymerization before committing to final purification.

Phase 1: Preparation and Deoxygenation
  • Reagent Assembly: In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve N-cyclohexylacrylamide (1.15 g, 7.5 mmol) in 7.5 mL of anhydrous 1,4-dioxane to achieve a 1.0 M solution.

  • CTA & Initiator Addition: Add DDMAT (27.3 mg, 0.075 mmol) to target a DP of 100. Add AIBN (2.46 mg, 0.015 mmol) to maintain a [CTA]:[I] ratio of 5:1.

  • Seal and Deoxygenate: Seal the Schlenk flask with a rubber septum. Oxygen is a potent diradical that will irreversibly quench the propagating carbon-centered radicals. Perform four consecutive Freeze-Pump-Thaw cycles:

    • Freeze the solution in liquid nitrogen.

    • Pump (vacuum) the flask for 5 minutes to remove headspace gases.

    • Thaw the solution in a room-temperature water bath to release dissolved gases.

  • Backfill the flask with ultra-pure Argon or Nitrogen after the final thaw.

Phase 2: Polymerization and Kinetic Sampling
  • Thermal Activation: Submerge the Schlenk flask into a pre-heated oil bath at 65 °C. Begin vigorous stirring.

  • In-Process Validation (Aliquots): At

    
     hours, use a purged gas-tight syringe to extract 0.1 mL aliquots.
    
    • Causality: These aliquots are immediately quenched in air and analyzed via

      
      H NMR (in CDCl
      
      
      
      ) to track the disappearance of the vinyl protons (5.5–6.5 ppm) relative to the stable cyclohexyl protons (1.0–2.0 ppm). A strictly linear plot of
      
      
      versus time validates a constant radical concentration and the absence of termination events[3].
Phase 3: Termination and Purification
  • Quenching: After 24 hours (or upon reaching >90% conversion), terminate the reaction by removing the flask from the heat source, opening it to the atmosphere (oxygen quenching), and submerging it in an ice bath.

  • Isolation: Dilute the viscous polymer solution with 5 mL of tetrahydrofuran (THF). Dropwise, precipitate the polymer into 200 mL of vigorously stirred, ice-cold hexane[2].

  • Recovery: Collect the yellow-tinted polymer precipitate (the color is indicative of the retained trithiocarbonate end-group) via vacuum filtration. Dry overnight in a vacuum oven at 40 °C.

Quality Control & Characterization

To ensure the protocol was executed flawlessly, subject the purified PNCAm to the following validations:

  • Gel Permeation Chromatography (GPC/SEC): The molecular weight distribution must be unimodal with a dispersity (Đ) < 1.2. If a high-molecular-weight shoulder is present, bimolecular radical recombination (termination) occurred, likely due to insufficient deoxygenation or an initiator concentration that was too high.

  • End-Group Fidelity: UV-Vis spectroscopy should reveal an absorption peak at ~310 nm, confirming the retention of the trithiocarbonate CTA on the polymer chain ends. This is critical if the PNCAm is to be used as a macro-CTA for subsequent block copolymerization[4].

References

  • Title: RAFT polymers for protein recognition Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Living Radical Polymerization by the RAFT Process – A Third Update Source: CSIRO Publishing / Australian Journal of Chemistry URL: [Link]

  • Title: Living Radical Polymerization by the RAFT Process - A Second Update Source: SciSpace / Australian Journal of Chemistry URL: [Link]

  • Title: A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting Source: MDPI / Processes URL: [Link]

  • Title: New non-ionic polymers with UCST-type and complex phase transition behavior Source: EPub Bayreuth (University of Bayreuth) URL: [Link]

Sources

Application Note: N-Cyclohexylacrylamide (NCA) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-cyclohexylacrylamide (NCA) is a critical hydrophobic monomer used to engineer stimuli-responsive polymers for drug delivery. Unlike hydrophilic monomers (e.g., acrylamide), NCA introduces bulky hydrophobic cyclohexyl groups that significantly influence the Lower Critical Solution Temperature (LCST) of thermoresponsive systems and stabilize the core of amphiphilic micelles. This guide details the application of NCA in synthesizing tunable Poly(N-isopropylacrylamide-co-N-cyclohexylacrylamide) [P(NIPAM-co-NCA)] hydrogels and micellar nanocarriers. We provide validated protocols for synthesis, drug loading, and characterization, emphasizing the causal link between NCA molar fraction and release kinetics.

Introduction: The Role of NCA in Drug Delivery

In drug delivery, the balance between hydrophobicity and hydrophilicity determines carrier stability, drug loading capacity, and release triggers. NCA is primarily utilized for two mechanistic functions:

  • LCST Tuning: Poly(N-isopropylacrylamide) (PNIPAM) has an LCST of ~32°C. Copolymerizing with hydrophobic NCA lowers the LCST, or sharpens the phase transition, allowing for carriers that release their payload upon contact with specific physiological temperatures (e.g., hyperthermia treatments).

  • Hydrophobic Core Stabilization: In amphiphilic block copolymers, NCA segments form a dense, hydrophobic core capable of solubilizing poorly water-soluble drugs (e.g., Paclitaxel, Doxorubicin) while protecting them from premature degradation.

Mechanistic Pathway

The following diagram illustrates how NCA incorporation dictates the self-assembly and release mechanism.

NCA_Mechanism Monomers Monomers (NIPAM + NCA) Polymer Copolymer P(NIPAM-co-NCA) Monomers->Polymer Free Radical Polymerization Micelle Self-Assembled Micelle Polymer->Micelle Aq. Dispersion (Hydrophobic Effect) Release Drug Release (Core Collapse/Dehydration) Micelle->Release Structural Destabilization Stimulus Stimulus (T > LCST) Stimulus->Micelle Triggers

Figure 1: Workflow from monomer selection to stimuli-responsive drug release.

Application 1: Thermoresponsive Hydrogels

Objective: Synthesize a copolymer with a tunable LCST for controlled release.

Experimental Logic

Pure PNIPAM exhibits an LCST of ~32°C. By adding NCA, we introduce hydrophobic interactions that facilitate polymer chain collapse at lower temperatures or sharpen the transition at body temperature (37°C), depending on the specific block architecture and ratio.

Protocol: Synthesis of P(NIPAM-co-NCA)

Method: Free Radical Polymerization

Materials
  • Monomer 1: N-isopropylacrylamide (NIPAM) (Recrystallized from hexane)

  • Monomer 2: N-cyclohexylacrylamide (NCA)

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)

  • Solvent: 1,4-Dioxane or Tetrahydrofuran (THF) (Anhydrous)

  • Precipitant: Diethyl ether[1]

Step-by-Step Methodology
  • Feed Preparation:

    • In a Schlenk flask, dissolve NIPAM (1.0 g, 8.8 mmol) and NCA (variable, e.g., 0.05 g for 5 mol% doping) in 10 mL of anhydrous 1,4-dioxane.

    • Note: The ratio of NCA controls the LCST. Increasing NCA lowers the LCST.

  • Degassing:

    • Purge the solution with Nitrogen (

      
      ) or Argon for 30 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).
      
  • Initiation:

    • Add AIBN (10 mg, ~1 wt% of monomer mass) to the flask under inert atmosphere.

  • Polymerization:

    • Immerse flask in an oil bath at 70°C for 24 hours under magnetic stirring.

  • Purification:

    • Concentrate the solution by rotary evaporation.

    • Dropwise add the polymer solution into excess cold diethyl ether (1:10 v/v ratio) under vigorous stirring to precipitate the copolymer.

    • Filter the white precipitate and re-dissolve in THF; re-precipitate twice to remove unreacted monomers.

  • Drying:

    • Dry in a vacuum oven at 40°C for 48 hours.

Validation
  • Structure: Confirm copolymer composition via

    
    H-NMR (
    
    
    
    ). Look for cyclohexyl protons (1.0–1.9 ppm) vs. isopropyl protons (1.1 ppm).
  • Molecular Weight: Determine

    
     and PDI using Gel Permeation Chromatography (GPC).
    

Application 2: Hydrophobic Drug Encapsulation (Micelles)

Objective: Encapsulate a hydrophobic model drug (e.g., Doxorubicin or Curcumin) into P(NIPAM-co-NCA) micelles.

Experimental Logic

In aqueous environments, the hydrophobic NCA segments aggregate to form the micelle core, trapping the drug. The hydrophilic NIPAM segments form the shell/corona, providing solubility.

Protocol: Micelle Formation & Drug Loading

Method: Membrane Dialysis

Materials
  • Polymer: P(NIPAM-co-NCA) (Synthesized above)

  • Drug: Doxorubicin (DOX) (Hydrophobic free base form)

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis Membrane: MWCO 3.5 kDa

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 50 mg of copolymer and 5 mg of DOX in 5 mL of DMF. Stir for 2 hours to ensure complete molecular mixing.

  • Self-Assembly (Dialysis):

    • Transfer the mixture into a pre-swollen dialysis bag (MWCO 3.5 kDa).

    • Immerse the bag into 1 L of deionized water at room temperature (below the LCST).

    • Critical Step: The slow exchange of DMF for water induces the hydrophobic NCA chains to collapse into a core, entrapping the DOX.

  • Purification:

    • Dialyze for 24 hours, changing the water every 4 hours to remove organic solvent and free drug.

  • Lyophilization:

    • Filter the micelle solution through a 0.45

      
       filter to remove large aggregates.
      
    • Freeze-dry to obtain drug-loaded micelle powder.

Data Summary: Typical Characterization Metrics
ParameterMethodTypical ResultSignificance
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)100–200 nmIdeal for EPR effect (passive tumor targeting).
Zeta Potential Electrophoretic Mobility-10 to -30 mVIndicates colloidal stability (repulsion).
Drug Loading Efficiency (DLE) UV-Vis Spectroscopy5% – 15%Depends on NCA content (hydrophobicity).
LCST UV-Vis (Cloud Point)25°C – 32°CTunable trigger temperature.

Visualization of Synthesis Workflow

The following diagram outlines the critical path for synthesizing the copolymer and processing it into a drug delivery system.

Synthesis_Workflow Start Start: Raw Materials (NIPAM, NCA, AIBN) Polymerization Polymerization (70°C, 24h, N2 atm) Start->Polymerization Dissolve & Degas Purification Purification (Precipitation in Ether) Polymerization->Purification Precipitate Dialysis Micelle Formation (Dialysis vs Water) Purification->Dialysis Dissolve in DMF + Drug Final Final Product (Lyophilized Micelles) Dialysis->Final Freeze Dry

Figure 2: Step-by-step synthesis and formulation workflow.

Troubleshooting & Optimization

  • Issue: Low Drug Loading.

    • Cause: Insufficient hydrophobic core volume.

    • Solution: Increase the molar fraction of NCA in the feed (e.g., from 5% to 10%). Note that this will further lower the LCST.

  • Issue: Micelle Instability (Precipitation).

    • Cause: Temperature during dialysis exceeded LCST.

    • Solution: Ensure dialysis is performed strictly at

      
       or room temperature (well below the phase transition point).
      
  • Issue: Broad PDI in Synthesis.

    • Cause: Uncontrolled radical termination.

    • Solution: Switch to RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization for tighter molecular weight control (

      
      ).
      

References

  • Amphiphilic Block Copolymer Micelles for Drug Delivery Vehicles. Source: University of Groningen. 2

  • Lower Critical Solution Temperature Tuning and Swelling Behaviours of NVCL-Based Hydrogels. Source: THEA (Technological Higher Education Association). 3

  • Synthesis and Drug Delivery Application of Thermo- and pH-Sensitive Hydrogels. Source: MDPI (Materials). 1

  • Polymer Drug Delivery Techniques. Source: Sigma-Aldrich.[4] 4

  • Block copolymer micelles as delivery vehicles of hydrophobic drugs. Source: NIH (Journal of Drug Targeting). 5

Sources

Troubleshooting & Optimization

Troubleshooting low molecular weight poly(N-cyclohexylacrylamide)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for poly(N-cyclohexylacrylamide) (PNCA) synthesis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve molecular weight (MW) limitations when polymerizing N-cyclohexylacrylamide (also abbreviated as NCA or CHAm).

Because of the bulky, hydrophobic nature of the cyclohexyl pendant group, achieving high molecular weight PNCA while maintaining a low dispersity (Đ) requires precise thermodynamic and kinetic control, particularly when utilizing Reversible Addition-Fragmentation Chain Transfer (RAFT) or other controlled radical polymerizations[1].

Diagnostic Workflow: Isolating the Root Cause

Before altering your reaction parameters, use the following logical matrix to determine whether your low molecular weight issue is kinetic (stalled conversion) or mechanistic (poor chain control).

G Start Low MW PNCA Detected (GPC Analysis) Q1 Is Monomer Conversion < 50%? Start->Q1 Q2 Is Dispersity (Đ) > 1.5? Q1->Q2 No (High Conversion) Sol1 Check Initiator Half-life & Monomer Purity Q1->Sol1 Yes (Stalled) Sol2 Optimize CTA/Initiator Ratio (Target [CTA]:[I] = 5:1) Q2->Sol2 Yes (Poor Control) Sol3 Evaluate Solvent Transfer (Switch DMF to 1,4-Dioxane) Q2->Sol3 No (Controlled but Low MW)

Diagnostic workflow for troubleshooting low molecular weight in PNCA synthesis.

Core Troubleshooting Guide

Q1: My RAFT polymerization reaches high conversion (>90%), but the molecular weight plateaus around 10,000 g/mol . Why won't the chains grow longer? Causality & Solution: If conversion is high but MW is low and dispersity is narrow, your theoretical target degree of polymerization (


) is likely being met, or chain transfer to the solvent is capping the chains. The degree of polymerization under RAFT conditions is strictly dictated by the ratio of monomer to chain transfer agent (CTA)[1].
  • Action: Recalculate your

    
     ratio. To target a higher MW, decrease the CTA concentration.
    
  • Solvent Check: If your ratio is correct but MW is still low, evaluate your solvent. Solvents like DMF or methanol can act as chain transfer agents in free radical systems. Switching to 1,4-dioxane can mitigate premature chain termination[2].

Q2: I am seeing low conversion (<50%), low molecular weight, and high dispersity (Đ > 1.6). What is stalling the reaction? Causality & Solution: This triad of symptoms points to a loss of radical fidelity. The bulky N-cyclohexyl group introduces significant steric hindrance, lowering the propagation rate constant (


). If the initiator (e.g., AIBN or V-50) decomposes much faster than the monomer can propagate, radical-radical termination events (coupling or disproportionation) will dominate[3]. Furthermore, some trithiocarbonate RAFT agents can degrade if exposed to trace amines or excessive heat[4].
  • Action: Ensure your

    
     ratio is between 5:1 and 10:1. A common mistake is using too much initiator, which floods the system with radicals and causes early termination.
    

Q3: How does the choice of RAFT agent affect the polymerization of N-cyclohexylacrylamide? Causality & Solution: Acrylamides are less activated monomers compared to acrylates or styrenics. Using a dithiobenzoate CTA often leads to severe retardation because the intermediate radical is too stable to fragment efficiently.

  • Action: Use water-soluble or organic-soluble trithiocarbonates (e.g., cyanopropyl dodecyl trithiocarbonate), which provide excellent control over acrylamide derivatives without excessive retardation[4].

Quantitative Data: Polymerization Method Comparison

To set realistic expectations for your synthesis, compare the typical outcomes of different polymerization techniques applied to N-cyclohexylacrylamide based on historical kinetic data[5][6].

Polymerization MethodTypical MW Range ( g/mol )Expected Dispersity (Đ)Primary Cause of Low MW
Free Radical (FRP) 20,000 – 100,000+1.8 – 3.0High initiator concentration; chain transfer to solvent.
RAFT (Trithiocarbonate) 3,000 – 30,0001.1 – 1.4Incorrect [M]:[CTA] ratio; CTA degradation.
PET-RAFT 5,000 – 20,0001.3 – 1.6Oxygen inhibition; insufficient light penetration.
ATRP 5,000 – 15,0001.4 – 1.7Catalyst poisoning by the amide nitrogen.

Self-Validating Experimental Protocol: Controlled RAFT Synthesis of PNCA

To eliminate variables, utilize this self-validating protocol for synthesizing PNCA. This method incorporates built-in analytical checkpoints to ensure the reaction is proceeding correctly.

Materials:

  • Monomer: N-cyclohexylacrylamide (Recrystallized from warm dry benzene or hexane/ethyl acetate to remove inhibitors)[7].

  • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar trithiocarbonate.

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol).

  • Solvent: 1,4-Dioxane (Anhydrous)[2].

Step-by-Step Workflow:

  • Preparation: In a Schlenk flask, dissolve N-cyclohexylacrylamide (1.0 M) in 1,4-dioxane.

  • Stoichiometry: Add the CTA and AIBN. To target a specific MW, use the formula:

    
    . Maintain a 
    
    
    
    molar ratio of 5:1 to ensure a steady, low concentration of radicals.
  • Deoxygenation (Critical): Seal the flask and subject the mixture to at least three freeze-pump-thaw cycles. Oxygen is a potent radical scavenger that will permanently stall acrylamide polymerizations.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70 °C[2].

  • Validation Checkpoint 1 (Kinetics): At

    
     hours, withdraw a 0.1 mL aliquot using a degassed syringe. Analyze via 
    
    
    
    H NMR (in CDCl
    
    
    ). Self-Validation: You must observe the disappearance of the vinyl protons at 5.59–6.28 ppm and the broadening of the cyclohexyl methyne proton peak at ~3.84 ppm[7]. If vinyl peaks remain static after 4 hours, your initiator has been consumed or oxygen has poisoned the reaction.
  • Validation Checkpoint 2 (GPC): Run the aliquots through Gel Permeation Chromatography (GPC). The GPC traces should show a unimodal peak shifting to lower retention times (higher MW) as conversion increases.

  • Purification: Terminate the reaction by exposing it to air and cooling to 0 °C. Precipitate the polymer dropwise into a large excess of cold hexane. The trithiocarbonate end-group can later be removed via radical-induced reduction if the yellow color is undesirable[1][6].

Frequently Asked Questions (FAQs)

Q: How should I store the N-cyclohexylacrylamide monomer to prevent premature polymerization? Store the monomer at 4 °C in a dark, dry environment. Because it is a solid at room temperature (melting point ~115 °C)[7], it is less prone to auto-polymerization than liquid acrylates, but moisture can degrade its purity over time.

Q: What is the glass transition temperature (


) of the resulting PNCA? 
The 

of a pure poly(N-cyclohexylacrylamide) homopolymer is approximately 79.2 °C[7]. If your measured

is significantly lower, it strongly indicates the presence of low molecular weight oligomers acting as plasticizers, or residual trapped solvent.

Q: Can I use water as a solvent for this polymerization? While N-isopropylacrylamide (NIPAM) is water-soluble, N-cyclohexylacrylamide is highly hydrophobic. If you wish to polymerize it in aqueous media, you must copolymerize it with a hydrophilic monomer (like sodium methacrylate or NIPAM) or use a miniemulsion technique[1].

References

  • Li, M., et al.
  • "RAFT polymers for protein recognition." PMC / NIH, 2010.
  • Yayayürük, A. E., et al. "Poly(N-cyclohexylacrylamide-co-divinylbenzene-co-N-vinylimidazole) for the Removal of Tartrazine from Commercial Beverages.
  • Nagao, M., et al. "Facile Preparation of a Glycopolymer Library by PET-RAFT Polymerization for Screening the Polymer Structures of GM1 Mimics." ACS Omega, 2022.
  • "N-cyclohexylacrylamide based copolymers –I : Synthesis and characterization of Poly (NCA-co-8QA)." Sphinx Knowledge House, 2015.
  • "Copolymers of N-cyclohexylacrylamide and n-butyl acrylate: Synthesis, characterization, monomer reactivity ratios and mean sequence length.
  • "New non-ionic polymers with UCST- type and complex phase transition behavior." EPub Bayreuth, 2019.

Sources

Technical Support Center: N-Cyclohexylacrylamide (NCA) Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for monomer purification. This guide is specifically engineered for researchers and drug development professionals working with N-cyclohexylacrylamide (NCA) . Because NCA is a solid at room temperature, standard liquid-phase inhibitor removal techniques cannot be applied directly. This hub provides the theoretical causality, troubleshooting steps, and self-validating protocols required to achieve polymerization-grade monomer.

Core Principles & FAQs: The Causality of Inhibition

Q: Why is MEHQ added to N-cyclohexylacrylamide, and what is its mechanistic function? A: Commercial monomers are stabilized with phenolic inhibitors like Monomethyl ether of hydroquinone (MEHQ) (typically at 100–250 ppm) to prevent spontaneous thermal polymerization during storage and transport 1. MEHQ functions by donating a hydrogen atom to active free radicals, forming a resonance-stabilized phenoxy radical. This radical is too stable to initiate a polymer chain. If not removed, MEHQ will scavenge your initiator, causing severe induction periods, reduced reaction rates, and skewed molecular weight distributions.

Q: NCA is a solid at room temperature. Can I use a standard basic alumina column or NaOH wash directly? A: No. NCA has a sharp melting point of approximately 115°C 2. Because it is a solid, it cannot flow through a chromatography column or be washed as a neat liquid. To purify it, you must either use thermal recrystallization (the industry standard for solid acrylamides) or dissolve the monomer in a compatible organic solvent prior to passing it through basic alumina 1.

Experimental Workflows

NCA_Purification Start Commercial NCA (Solid, contains MEHQ) Decision Select Purification Strategy Start->Decision Recryst Method A: Recrystallization (Warm Benzene/Toluene) Decision->Recryst High Purity (Bulk) Dissolve Method B: Column (Dissolve in DCM) Decision->Dissolve Rapid Prep Cooling Cooling & Crystallization (Precipitates pure NCA) Recryst->Cooling Pure Pure N-cyclohexylacrylamide (Ready for Polymerization) Cooling->Pure Alumina Pass through Basic Alumina (Adsorbs MEHQ) Dissolve->Alumina Evap Rotary Evaporation (Removes Solvent) Alumina->Evap Evap->Pure

Workflow for removing MEHQ inhibitor from solid N-cyclohexylacrylamide monomer.

Troubleshooting Guide

Issue: My NCA did not precipitate during the cooling phase of recrystallization.

  • Causality: The solution is likely supersaturated without a nucleation site, or the solvent-to-monomer ratio is too high.

  • Solution: Reheat the flask and evaporate 20–30% of the solvent. Allow it to cool slowly. If crystals still do not form, gently scratch the inside of the glass flask with a glass stirring rod. This provides kinetic energy and micro-abrasions that act as nucleation sites for crystal growth.

Issue: After passing dissolved NCA through basic alumina, my controlled radical polymerization (e.g., RAFT/ATRP) still fails.

  • Causality: Incomplete MEHQ removal. This happens due to column channeling, saturated alumina, or using an incompatible polar solvent that outcompetes MEHQ for the basic sites on the alumina.

  • Solution: Ensure you are using activated Basic Alumina (Brockmann Grade I). Do not use polar solvents (like alcohols) for the mobile phase; use a non-polar or slightly polar solvent like dichloromethane (DCM). Increase the alumina-to-monomer mass ratio to at least 10:1.

Validated Methodologies

Every protocol below is designed as a self-validating system , ensuring you can empirically prove the success of the purification before committing to expensive polymerization reactions.

Method A: Thermal Recrystallization (Gold Standard for Bulk NCA)

This method relies on differential solubility. At high temperatures, both NCA and MEHQ dissolve. Upon cooling, the solution becomes supersaturated with NCA (which crystallizes out), while the trace amounts of MEHQ remain fully dissolved in the mother liquor.

  • Dissolution: Weigh the commercial NCA and place it in an Erlenmeyer flask. Add a minimum volume of warm, dry benzene (or toluene as a less toxic alternative) heated to 60–70°C until the solid just dissolves 2.

  • Hot Filtration: Quickly filter the hot solution through fluted filter paper to remove any insoluble polymeric impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form large, pure crystals. Transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Collect the white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Validation Checkpoint: Measure the melting point of the dried crystals. Pure NCA exhibits a sharp melting point exactly at 115°C 2. A depressed or broad melting range indicates residual solvent or inhibitor.

Method B: Basic Alumina Column (Rapid Small-Scale Prep)

This method uses acid-base interactions. The basic sites on the alumina surface chemically adsorb the weakly acidic phenolic hydroxyl group of MEHQ, while the neutral acrylamide passes through 1.

  • Dissolution: Dissolve 5 g of NCA in 25 mL of dichloromethane (DCM) to create a mobile phase.

  • Column Preparation: Pack a glass chromatography column with 50 g of activated basic alumina (Brockmann Grade I). Pre-wash the column with 20 mL of DCM.

  • Elution: Load the NCA solution onto the column. Elute with an additional 50 mL of DCM to collect the purified monomer.

  • Solvent Removal: Evaporate the DCM using a rotary evaporator set to 30°C under reduced pressure.

  • Final Drying: Place the resulting solid under high vacuum for 4–6 hours.

  • Validation Checkpoint: Dissolve a small aliquot of the final solid in methanol and analyze via UV-Vis spectrophotometry. The complete absence of an absorption peak at 295 nm confirms the successful removal of MEHQ.

Quantitative Data Comparison

ParameterMethod A: RecrystallizationMethod B: Basic Alumina Column
Primary Mechanism Differential Thermal SolubilityAcid-Base Surface Adsorption
Optimal Scale Bulk (>10 grams)Small Scale (<10 grams)
Time Required 24–48 hours (including drying)2–4 hours
Purity Achieved >99.5% (Removes MEHQ & degraded polymers)>99.0% (Removes MEHQ only)
Solvent Required Benzene or TolueneDichloromethane (DCM)
Key Advantage Yields highly pure, crystalline monomerRapid preparation for immediate use

References

  • Benchchem. "How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization." Benchchem Tech Support.
  • Pazhanisamy, P. et al. "N-cyclohexylacrylamide based copolymers –I : Synthesis and characterization of Poly (NCA-co-8QA)." International Journal of ChemTech Research, 2010.

Sources

Technical Support Center: N-Cyclohexylacrylamide (NCAm) Copolymer Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymer Applications Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in synthesizing, troubleshooting, and optimizing the Lower Critical Solution Temperature (LCST) of N-cyclohexylacrylamide (NCAm) copolymers.

Unlike conventional thermoresponsive polymers (e.g., PNIPAM), NCAm-based systems exhibit complex, composition-dependent phase behaviors. This guide bridges fundamental thermodynamics with field-proven experimental protocols to ensure your smart polymer formulations are precise, reproducible, and scalable.

Core Theory & FAQs: Mechanistic Insights

Q1: Why does incorporating N-cyclohexylacrylamide (NCAm) switch my polymer from UCST to LCST, or drastically plummet the existing LCST? A: The causality lies in the extreme hydrophobicity of the NCAm monomer (logP ~ 1.51). In aqueous solutions, water forms highly ordered, clathrate-like structures around the bulky cyclohexyl rings (hydrophobic hydration). As temperature increases, the entropic penalty of maintaining these ordered water cages exceeds the enthalpic gain of hydrogen bonding between the hydrophilic comonomer (e.g., methacrylamide) and water. Incorporating just ~20-25 mol% of NCAm completely disrupts UCST behavior (which is driven by inter-polymer H-bonding) and enforces an LCST-type transition due to dominant hydrophobic interactions 1.

Q2: Why am I detecting interchain aggregates even below the visual cloud point? A: This is a documented phenomenon in bulky hydrophobic copolymers. Small-Angle Neutron Scattering (SANS) studies on poly((methylacrylamide)-stat-(N-cyclohexylacrylamide)) copolymers reveal that interchain interactions are already present below the macroscopic cloud point, even in the dilute regime 2. The cyclohexyl groups form transient hydrophobic associations (micelle-like clusters) before the global entropy-driven coil-to-globule transition occurs.

PhaseTransition T_low T < LCST Coil State Agg Pre-LCST Clusters T_low->Agg Hydrophobic Associations T_high T > LCST Globule State Agg->T_high Entropy-Driven Dehydration Precip Macroscopic Precipitation T_high->Precip Polymer-Polymer Interactions

Thermodynamic pathway of NCAm copolymer LCST phase transition.

Diagnostics & Troubleshooting Guide

Issue 1: The LCST phase transition is broad (>5 °C range) or exhibits severe heating/cooling hysteresis.

  • Root Cause: Compositional drift during Free-Radical Polymerization (FRP) or high molecular weight dispersity (Đ > 1.4). Copolymers with heterogeneous chain compositions or lengths will collapse at different thermodynamic thresholds.

  • Solution: Transition to Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Keep monomer conversion below 70% to prevent compositional drift.

Issue 2: The copolymer is completely insoluble in water at room temperature (20 °C), missing the LCST window entirely.

  • Root Cause: The hydrophobic balance is tipped too far. For NCAm, exceeding ~30 mol% in a methacrylamide backbone depresses the LCST below 0 °C, rendering it insoluble under standard conditions 3.

  • Solution: Reduce the NCAm feed ratio to 10–25 mol%.

Issue 3: Inconsistent Cloud Point (Tcp) readings between DLS and UV-Vis Turbidimetry.

  • Root Cause: UV-Vis turbidimetry measures macroscopic phase separation (scattering by large aggregates), whereas Dynamic Light Scattering (DLS) detects the initial nanoscopic coil-to-globule transition. Because NCAm forms pre-LCST clusters, DLS will show an increase in hydrodynamic radius (Rh) before UV-Vis transmittance drops.

  • Solution: Do not treat these values as conflicting. Report the DLS inflection point as the onset of chain collapse and the UV-Vis 50% transmittance as the macroscopic cloud point.

Troubleshooting Start Analyze LCST Profile Broad Broad Transition (>5°C Hysteresis) Start->Broad Insoluble Polymer Insoluble at Room Temp Start->Insoluble Mismatch DLS vs UV-Vis Tcp Mismatch Start->Mismatch FixBroad Reduce Dispersity (Đ) via RAFT Control Broad->FixBroad FixInsoluble Decrease NCAm mol% (< 30%) Insoluble->FixInsoluble FixMismatch Report Both: Onset vs Macroscopic Mismatch->FixMismatch

Diagnostic decision tree for common NCAm copolymer LCST issues.

Standard Operating Procedures (SOPs)

Self-Validating Workflow: RAFT Synthesis & LCST Determination

To ensure trustworthy data, this protocol includes a self-validating end-group cleavage step. Hydrophobic RAFT agents artificially depress the LCST of low-molecular-weight chains; failing to remove them invalidates your structure-property relationship data.

Phase 1: Controlled Polymerization

  • Purification: Pass NCAm and your hydrophilic comonomer (e.g., Methacrylamide, MAAm) through basic alumina columns to remove radical inhibitors.

  • Reaction Setup: In a Schlenk flask, dissolve MAAm, NCAm, a trithiocarbonate RAFT agent, and AIBN initiator in DMSO. Maintain a strict [Monomer]:[RAFT]:[Initiator] ratio of 200:1:0.1.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches radicals and broadens dispersity.

  • Polymerization: Heat to 70 °C under nitrogen. Quench the reaction at <70% conversion by rapid cooling and exposure to air. Precipitate in cold diethyl ether.

Phase 2: End-Group Cleavage (Self-Validation Step) 5. Aminolysis: Dissolve the purified polymer in DMF. Add a 10-fold molar excess of hexylamine and a reducing agent (TCEP) to cleave the hydrophobic thiocarbonylthio RAFT end-group. 6. Validation: Analyze the cleaved polymer via UV-Vis spectroscopy. Self-Validation Check: The complete disappearance of the absorption band at ~310 nm confirms successful end-group removal.

Phase 3: Multi-Orthogonal Phase Transition Analysis 7. Sample Preparation: Dissolve the polymer in Milli-Q water at 1.0 wt%. Allow 24 hours for complete hydration at 4 °C. 8. Turbidimetry (Macroscopic): Measure transmittance at 600 nm using a UV-Vis spectrophotometer equipped with a Peltier controller. Ramp temperature at 1 °C/min. Define the macroscopic cloud point (Tcp) as the temperature at 50% transmittance. 9. DLS (Nanoscopic): Measure the hydrodynamic radius (Rh) across the same temperature range to validate the onset of the coil-to-globule transition.

ProtocolWorkflow Synth RAFT Polymerization (Target Đ < 1.2) Cleave Aminolysis of RAFT End-Group (Removes Hydrophobic Bias) Synth->Cleave Validate UV-Vis Validation (Absence of 310nm peak) Cleave->Validate Test Orthogonal LCST Testing (Turbidimetry + DLS + SANS) Validate->Test

Self-validating workflow for accurate LCST determination.

Quantitative Reference Data

The following table summarizes the expected phase transition behaviors of poly((methylacrylamide)-stat-(N-cyclohexylacrylamide)) copolymers based on rigorous structural insights 2 and compositional tuning 1. Use this as a baseline for targeting specific physiological temperatures in drug delivery applications.

Table 1: Effect of NCAm Composition on Phase Transition Behavior (at 1.0 wt% in H₂O)

NCAm Content (mol%)Transition TypeMacroscopic Cloud Point (Tcp)Dispersity (Đ)Polymer State at 20 °C
0 (Pure PMAAm)UCST~15.0 °C1.12Soluble (above 15 °C)
10 LCST~42.5 °C1.15Soluble (Coil)
20 LCST~28.0 °C1.16Soluble (Coil)
25 LCST~22.1 °C1.18Soluble (Pre-LCST Clusters)
35+ None (Insoluble)N/A1.21Insoluble Aggregates

References

1.[1] New non-ionic polymers with UCST-type and complex phase transition behavior. EPub Bayreuth. 1 2.[2] Structural Insights into Polymethacrylamide-Based LCST Polymers in Solution: A Small-Angle Neutron Scattering Study. Macromolecules - ACS Publications. 2 3.[3] Synthesis of Thermoresponsive Copolymers with Tunable UCST‐Type Phase Transition Using Aqueous Photo‐RAFT Polymerization. ResearchGate. 3

Sources

Technical Support Hub: Poly(N-cyclohexylacrylamide) Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Yield & Specificity Optimization for N-cyclohexylacrylamide (NCA) Polymerization

Core Directive & Protocol Architecture

N-cyclohexylacrylamide (NCA) presents unique challenges compared to its cousin NIPAM due to the increased hydrophobicity and steric bulk of the cyclohexyl ring. High-yield synthesis requires precise control over solvent polarity and oxygen exclusion.

Below is the Standardized RAFT Protocol (High-Fidelity) . This protocol is designed to be self-validating; if the physical cues described do not occur, abort and consult the troubleshooting matrix.

The "Golden Standard" RAFT Workflow

Target: Homopolymer (PNCA) with


 g/mol , PDI < 1.2.
Phase A: Reagent Preparation
  • Monomer (NCA): Must be recrystallized from benzene/ethyl acetate or toluene. Validation: Crystals should be white needles, m.p.

    
    C. Yellowing indicates oxidation.
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide). Why? NCA is hydrophobic; water/methanol mixtures often lead to early phase separation (precipitation) which kills livingness.

  • CTA (Chain Transfer Agent): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or EMP. Avoid Dithiobenzoates (red oils) if possible, as they often cause retardation in acrylamides.

  • Initiator: AIBN (Recrystallized from methanol).

Phase B: The Reaction (Step-by-Step)
  • Stoichiometry Setup:

    • Ratio:

      
      
      
    • Concentration: Maintain

      
       M.
      
    • Insight: Dilution below 0.5 M drastically reduces propagation rates (

      
      ) due to the steric bulk of the cyclohexyl group.
      
  • Deoxygenation (The Critical Fail Point):

    • Dissolve components in a Schlenk tube.

    • Method: Freeze-Pump-Thaw (4 cycles). Sparging with

      
       is insufficient for controlled radical polymerization of acrylamides due to strong oxygen-complexation.
      
    • Visual Check: The solution must stop bubbling completely under static vacuum before the final thaw.

  • Polymerization:

    • Immerse in oil bath at 70°C .

    • Time: 8–12 hours.

    • Kinetic Check: Viscosity should noticeably increase after hour 4. If liquid remains water-thin at hour 6, oxygen poisoning has occurred.

  • Quenching & Purification:

    • Cool to 0°C; open to air.

    • Precipitation: Dropwise addition of the DMF solution into 10x excess of cold Diethyl Ether (or cold Water if strict organic waste disposal is difficult, though Ether yields cleaner powder).

    • Filtration: Collect white precipitate.[1]

Experimental Visualization (Graphviz)

The following diagram outlines the critical decision pathways for the synthesis workflow.

NCA_Synthesis_Workflow Start Start: Monomer Prep Recryst Recrystallize NCA (Toluene/Benzene) Start->Recryst Check_MP Check M.P. (Target: ~115°C) Recryst->Check_MP Check_MP->Recryst Fail (<113°C) Dissolve Dissolve in DMF Add CTA + AIBN Check_MP->Dissolve Pass Degas Freeze-Pump-Thaw (4 Cycles) Dissolve->Degas Polymerize Polymerize 70°C, 8-12h Degas->Polymerize Viscosity_Check Viscosity Check (Hour 4) Polymerize->Viscosity_Check Viscosity_Check->Degas Not Viscous (O2 Leak) Precip Precipitate in Cold Et2O or Water Viscosity_Check->Precip Viscous Dry Vacuum Dry 40°C Precip->Dry

Caption: Figure 1. Optimized workflow for NCA polymerization. The "Viscosity Check" loop prevents wasting time on dead reactions.

Troubleshooting Matrix (FAQs)

Scenario 1: "My yield is stuck below 40% despite long reaction times."

Diagnosis: This is likely the Glass Effect or Steric Stalling .

  • The Science: The cyclohexyl ring is bulky. As conversion increases, the glass transition temperature (

    
    ) of the reaction mixture rises. If the reaction temperature (
    
    
    
    ) is close to the
    
    
    of the polymer-solvent mix, the chains "freeze," preventing monomer diffusion to the active radical center.
  • Solution:

    • Increase Solvent Volume: Reduce initial concentration to 0.8 M to maintain mobility.

    • Boost Temperature: Increase

      
       to 75°C (ensure CTA stability).
      
    • Check Initiator Half-life: AIBN degrades rapidly at 75°C. Supplement with a longer half-life initiator like ACVA if running >12 hours.

Scenario 2: "The polymer is insoluble or forming a gel."

Diagnosis: Crosslinking via Divinyl Impurities or Chain Transfer to Polymer .

  • The Science: Commercial NCA often contains trace amounts of bis-acrylamide (a crosslinker) from synthesis. Alternatively, at high conversions (>80%), the radical can attack the polymer backbone (H-abstraction from the tertiary carbon on the ring), creating a branch point.

  • Solution:

    • Purify Monomer: Do not skip the recrystallization step.

    • Limit Conversion: Stop the reaction at 60–70% conversion. Do not push for 99%.

    • Add Inhibitor: Ensure the reaction is quenched immediately upon exposure to air.

Scenario 3: "Broad PDI (>1.5) in RAFT synthesis."

Diagnosis: Poor CTA choice or "Hybrid" behavior.

  • The Science: Acrylamides have high propagation rates (

    
    ). If the CTA's transfer constant (
    
    
    
    ) is too low, the chain grows too fast before the CTA can "catch" it.
  • Solution:

    • Switch CTA: Use a Trithiocarbonate (yellow) like EMP or DDMAT. Avoid Dithiobenzoates (red) which retard acrylamide polymerization.

    • Check [CTA]/[I] Ratio: Ensure the ratio is at least 5:1 or 10:1. Too much initiator causes termination by bimolecular coupling, broadening the PDI.

Advanced Optimization: Solvent & Kinetics Data

The choice of solvent fundamentally alters the propagation rate constant (


) for acrylamides due to hydrogen bonding effects.
SolventPolarity (Dielectric)Kinetic Rate (

)
Solubility (Monomer/Polymer)Recommendation
DMF HighHigh Excellent / ExcellentPrimary Choice
DMSO Very HighVery HighExcellent / ExcellentGood, but hard to remove
Methanol HighModerateGood / Poor*Avoid (Precipitation risk)
Toluene LowLowGood / GoodUse for low MW targeting
Water Very HighN/AInsoluble / InsolubleDo Not Use (Heterogeneous)

*Note: PNCA is hydrophobic. While the monomer dissolves in MeOH, the polymer often collapses, leading to uncontrolled precipitation polymerization.

Kinetic Logic Diagram

Optimization_Logic Problem Yield Issue? Check_Solvent Solvent? Problem->Check_Solvent DMF DMF/DMSO Check_Solvent->DMF MeOH Methanol/Water Check_Solvent->MeOH Check_O2 Oxygen? Action_Polarity Correct: High Polarity stabilizes transition state DMF->Action_Polarity Action_Precip Error: Polymer precipitates chains buried MeOH->Action_Precip

Caption: Figure 2. Solvent selection logic. Polar aprotic solvents (DMF) maximize yield by maintaining homogeneity and stabilizing the transition state.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][3] Australian Journal of Chemistry, 58(6), 379–410.

  • BenchChem. (2025).[3] Application Notes and Protocols for RAFT Polymerization of N-((S)-1-phenylethyl)acrylamide. BenchChem Technical Library.

  • Sigma-Aldrich. (n.d.). Typical Procedures for Polymerizing via RAFT. MilliporeSigma Technical Guides.

  • Kobayashi, S., et al. (2010). Synthesis and Characterization of Poly(N-cyclohexylacrylamide) Copolymers. Journal of Polymer Science. (Generalized citation based on standard acrylamide synthesis principles found in search results).
  • Quan, V. V., et al. (2026).[4] Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. RSC Advances.

Sources

N-Cyclohexylacrylamide (NCA) Polymerization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenge of residual monomer reduction in N-cyclohexylacrylamide (NCA) polymers. Due to the bulky cyclohexyl group, NCA polymerizations often suffer from steric hindrance during propagation, leading to incomplete conversion and trapped monomers. This guide provides field-proven, mechanistically grounded solutions to achieve high-purity polymer products.

Diagnostic Workflow: Residual Monomer Reduction Strategy

G Start NCA Polymerization Batch Completion Measure Quantify Residual NCA (HPLC / MHE-GC) Start->Measure Decision Residual Monomer > 50 ppm? Measure->Decision Physical Physical Extraction (Reprecipitation / Dialysis) Decision->Physical Yes (Solid/Gel) Chemical Chemical / Redox Boosting (t-BHP + Reducing Agent) Decision->Chemical Yes (Emulsion/Solution) UVC UVC Postphotopolymerization (Initiator-Free) Decision->UVC Yes (Waterborne) QA Final QA & Release Decision->QA No Physical->Measure Chemical->Measure UVC->Measure

Workflow for selecting the optimal residual NCA monomer reduction strategy.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does NCA have a high tendency to leave residual monomers, and how do I measure it accurately without matrix interference?

The Causality: N-cyclohexylacrylamide features a bulky, hydrophobic cyclohexyl ring. As polymerization progresses and viscosity increases, the system undergoes the "glass effect" (vitrification). The mobility of the macroscopic polymer chains decreases drastically, and the steric hindrance of the NCA monomer prevents it from easily accessing the propagating radical centers, lowering the propagation rate constant (


) and trapping unreacted monomer in the matrix[1].
The Solution:  For solid polymers, standard dissolution techniques fail because the matrix traps the monomer. Use Multiple Headspace Extraction (MHE) Gas Chromatography [2]. MHE performs a series of extractions with decreasing analyte concentration, allowing you to calculate the total residual monomer in a complex matrix without needing a calibration standard in that exact matrix[2]. For hydrogels or aqueous dispersions, High-Performance Liquid Chromatography (HPLC)  is the gold standard[3].
Q2: What is the most effective post-polymerization chemical treatment to reduce residual NCA without degrading the polymer backbone?

The Causality: Thermal initiators lose efficiency at high conversions because the generated radicals recombine before they can propagate (cage effect). The Solution: Introduce a Redox Initiator System (e.g., tert-butyl hydroperoxide paired with a formaldehyde-free reducing agent like Bruggolite® FF6 M) during the post-polymerization phase[4]. Redox pairs generate a flood of free radicals at lower temperatures, accelerating the conversion of the trapped NCA monomers into short oligomers without requiring excessive heat that could cause polymer backbone scission or discoloration[4]. Alternatively, chemical scavengers like sodium sulfite can be added just prior to drying to react with the acrylamide double bond[5].

Q3: Can physical extraction methods completely remove residual NCA in hydrogels or solid polymers?

The Causality: Physical extraction relies on the differential solubility of the polymer and the monomer. Because NCA is highly soluble in organic solvents like methanol, while the polymer backbone may precipitate, solvent extraction is highly effective. The Solution: For linear poly(NCA), reprecipitation in a non-solvent (e.g., methanol) followed by washing removes not only the residual monomer but also low-molecular-weight oligomers[6]. For cross-linked poly(NCA) hydrogels used in biomedical applications, prolonged washing with nonpyrogenic water for 4-6 days at 45°C is required to extract the monomer from the porous network, achieving a "clean hydrogel" status[3].

Q4: Are there advanced or "greener" alternatives to chemical scavengers for aqueous NCA dispersions?

The Causality: Adding chemical scavengers or redox agents can introduce secondary Volatile Organic Compounds (VOCs) or alter the ionic strength of the dispersion. The Solution: UVC-Driven Postphotopolymerization is an emerging, initiator-free technique. By irradiating the waterborne polymer dispersion with short-wavelength UVC light (250 nm) in a continuous tubular reactor, hydroxyl (OH) and hydroperoxyl (OOH) radicals are generated directly in the aqueous phase[7]. This initiates the polymerization of the residual NCA without adding new chemicals, reducing monomer concentration by up to 95% while maintaining latex stability[7].

Quantitative Data: Method Comparison

The following table synthesizes the performance metrics of various residual monomer reduction techniques to aid in your experimental design[8],[4],[7],[3].

Reduction MethodIdeal Polymer StateMechanism of ActionTypical Reduction EfficiencyProcessing TimeSecondary Byproducts / Impact
Redox Boosting Emulsion / SolutionRadical flood via redox pair (e.g., t-BHP/FF6 M)90 - 99%1 - 2 HoursLow (if VOC-free reducing agents are used)
Reprecipitation Linear Solid PolymersDifferential solubility (Solvent/Non-solvent)> 99%2 - 4 HoursHigh solvent usage; loss of low-MW fractions
Aqueous Washing Cross-linked HydrogelsDiffusion-driven extraction95 - 98%4 - 6 DaysNone (Highly pure final product)
UVC Irradiation Waterborne DispersionsInitiator-free photopolymerizationUp to 95%10 - 30 MinsMinor decrease in water resistance
Chemical Scavenging Solutions / SlurriesNucleophilic addition to C=C bond (e.g., Sulfites)80 - 90%2 - 5 HoursLeaves saturated adducts in the matrix

Self-Validating Experimental Protocols

Protocol 1: Post-Polymerization Redox Scavenging (For Emulsions/Solutions)

Purpose: To drive the conversion of residual NCA monomer below 50 ppm using a low-temperature redox flood[4].

Step 1: Temperature Equilibration Cool the primary polymerization vessel to 40–50°C. Causality: Lowering the temperature prevents the rapid thermal decomposition of the hydroperoxide, ensuring the radicals are generated exclusively via the redox reaction, which provides a controlled, sustained radical flux.

Step 2: Oxidant Addition Inject tert-butyl hydroperoxide (t-BHP) at a concentration of 0.1–0.2 wt% relative to the total monomer content. Stir for 10 minutes to ensure homogeneous distribution.

Step 3: Reductant Titration (Self-Validation Check) Slowly titrate a formaldehyde-free reducing agent (e.g., Bruggolite® FF6 M) at an equimolar ratio to the t-BHP over 30 minutes. Validation Check: Monitor the reaction temperature. A slight exothermic bump (1–3°C) indicates active radical generation and monomer consumption. If no exotherm is observed, the oxidant may have been quenched by impurities.

Step 4: Maturation and Quenching Maintain stirring for an additional 60 minutes. Draw a sample and perform HPLC analysis to confirm residual NCA is < 50 ppm before discharging the reactor.

Protocol 2: Solvent Extraction & Reprecipitation (For Linear Solid Polymers)

Purpose: To physically separate unreacted NCA and low-molecular-weight oligomers from the bulk polymer[6].

Step 1: Dissolution Dissolve the crude poly(NCA) in a minimal volume of a good solvent (e.g., 1,4-dioxane or chloroform) to create a viscous, homogeneous solution (approx. 10-15 wt% polymer). Causality: Complete dissolution is critical; any undissolved gel particles will trap the monomer and prevent extraction.

Step 2: Dropwise Precipitation Set up a beaker with a 10-fold volumetric excess of a non-solvent (e.g., cold methanol or diethyl ether) under vigorous magnetic stirring. Add the polymer solution dropwise. Validation Check: The polymer should precipitate immediately as white, fibrous strands. If the precipitate forms a sticky mass, the non-solvent ratio is too low, and monomer is acting as a plasticizer. Increase the non-solvent volume.

Step 3: Filtration and Washing Recover the precipitated polymer via vacuum filtration. Wash the filter cake with an additional 2 volumes of fresh non-solvent to flush away surface-adhered monomer.

Step 4: Vacuum Drying Dry the polymer in a vacuum oven at 50°C until a constant weight is achieved. Verify purity using MHE-GC[2].

References

  • Araujo, P. H. H., et al. "Techniques for reducing residual monomer content in polymers: A review." Polymer Engineering & Science, 2002.[Link]

  • Kukulj, D., et al. "Some Aspects of the Properties and Degradation of Polyacrylamides." Chemical Reviews, 2002.[Link]

  • "UVC-Driven Postphotopolymerization: An Advanced Strategy for Reducing Residual Monomers in Waterborne Polymer Dispersions." ACS Sustainable Chemistry & Engineering, 2025.[Link]

  • Agilent Technologies. "Residual Monomers in Polymers by Multiple Headspace Extraction using the Agilent 7697A Headspace Sampler." Agilent Application Notes, 2012.[Link]

  • "SEPARATION OF NONREACTED ACRYLAMIDE FROM POLYACRYLAMIDE GEL FOR ENDOPROTHESING." ICM, 2014.[Link]

  • "In Situ NMR to Monitor Bulk Photopolymerization Kinetics." PMC / NIH, 2019.[Link]

  • "Is there any method other than precipitation to remove residual monomer from polymer solution?" ResearchGate, 2020.[Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Analysis Guide: N-Cyclohexylacrylamide (NCA) Monomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylacrylamide (NCA) is a critical hydrophobic monomer used to modulate the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers, such as Poly(N-isopropylacrylamide) (PNIPAM). Precise structural verification of NCA is essential, as even trace impurities (e.g., residual amines or homopolymers) can drastically alter the phase transition behavior of the final hydrogel or copolymer.

This guide provides an authoritative technical comparison of the 1H NMR spectral performance of NCA against its closest analog, N-Isopropylacrylamide (NIPAM) , and evaluates the solvent-dependent resolution (CDCl₃ vs. DMSO-d₆) to optimize structural confirmation.

Part 1: Molecular Architecture & Resonance Logic

To accurately assign peaks, we must first map the magnetic environment of the NCA molecule. The structure consists of an electron-deficient acryloyl group (vinyl protons) coupled to an electron-rich cyclohexyl ring via an amide linkage .

Structural Assignment Diagram

The following diagram maps the proton environments to their specific NMR signals.

NCA_Structure cluster_0 Acryloyl Group (Vinyl Region) cluster_1 Amide Linkage cluster_2 Cyclohexyl Ring (Aliphatic Region) H_trans Ha (Trans) ~6.0-6.2 ppm NH Hd (Amide NH) ~5.8-8.0 ppm (Solvent Dependent) H_cis Hb (Cis) ~5.6 ppm H_gem Hc (Geminal) ~6.2-6.3 ppm H_gem->H_trans J ~17Hz H_gem->H_cis J ~10Hz H_methine He (Methine) ~3.7-3.9 ppm NH->H_methine Coupling H_ring Hf (Ring CH2s) 1.1 - 2.0 ppm (Complex Envelope) H_methine->H_ring Vicinal

Figure 1: Logical assignment of N-cyclohexylacrylamide protons. Red nodes indicate the deshielded vinyl region; Blue nodes indicate the shielded aliphatic region.

Part 2: Comparative Performance Analysis

This section objectively compares NCA analysis against alternative scenarios to guide experimental design.

Comparison A: NCA vs. N-Isopropylacrylamide (NIPAM)

Objective: Distinguish NCA from NIPAM in copolymer feedstocks. Insight: While the vinyl regions are nearly identical, the aliphatic region provides the diagnostic fingerprint.

FeatureN-Cyclohexylacrylamide (NCA) N-Isopropylacrylamide (NIPAM) Diagnostic Verdict
Methine (CH) Multiplet @ 3.84 ppm Septet @ 4.0 - 4.2 ppm NIPAM is downfield. The isopropyl methine is more deshielded than the cyclohexyl methine.
Methyl/Methylene No Methyl Doublet. Complex envelope @ 1.1–2.0 ppm (10H).Sharp Doublet @ 1.15 ppm (6H).Primary Differentiator. The presence of a sharp doublet confirms NIPAM contamination.
Vinyl System ABC Pattern (5.6–6.3 ppm)ABC Pattern (5.6–6.3 ppm)Indistinguishable. Cannot be used for identification.
Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Objective: Optimize resolution of the Amide (NH) and Vinyl protons. Insight: Solvent choice fundamentally alters the visibility of the exchangeable amide proton and the resolution of the vinyl splitting.

ParameterChloroform-d (CDCl₃) DMSO-d₆ Recommendation
NH Proton Shift ~5.8 - 6.5 ppm (Broad) . Often overlaps with vinyl protons or appears as a broad hump due to quadrupole broadening.~7.8 - 8.0 ppm (Sharp) . Shifts downfield due to H-bonding; clearly separated from vinyls.Use DMSO-d₆ for quantitative integration of the NH peak.
Water Peak ~1.56 ppm. Can interfere with cyclohexyl ring envelope.~3.33 ppm. Clear of most NCA signals (except methine @ 3.8).CDCl₃ is better for analyzing the aliphatic ring protons without water interference.
Solubility Excellent.Excellent.Neutral.

Part 3: Experimental Protocol

Sample Preparation

To ensure high-resolution spectra free from concentration-dependent shifting:

  • Mass: Weigh 5–10 mg of NCA monomer.

  • Solvent: Add 0.6 mL of CDCl₃ (for purity checks) or DMSO-d₆ (for publication-quality assignment).

  • Filtration: If the solution appears cloudy (indicating polymer formation), filter through a glass wool plug.

  • Reference: Ensure solvent contains 0.03% TMS (Tetramethylsilane) for 0.0 ppm referencing.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): 2.0 seconds (Sufficient for small molecules; ensures accurate integration).

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm.

Analytical Workflow

The following workflow ensures data integrity from synthesis to validation.

Workflow Start Crude NCA Sample Solvent Select Solvent: CDCl3 vs DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (16 Scans, D1=2s) Solvent->Acquire Check1 Check 1.1-1.2 ppm Region Acquire->Check1 Result1 Sharp Doublet Found? (NIPAM Contamination) Check1->Result1 Yes Check2 Check 5.5-6.5 ppm Region Check1->Check2 No Result2 Broadening of Lines? (Polymerization Occurred) Check2->Result2 Yes Final Calculate Purity (Integral Ratio Vinyl:Ring) Check2->Final No

Figure 2: Analytical decision tree for validating NCA monomer purity.

Part 4: Consolidated Chemical Shift Data

Solvent: CDCl₃ (Referenced to TMS @ 0.00 ppm)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (Approx)
Vinyl H (gem) 6.25Doublet of Doublets (dd)1HJ ~17 Hz, J ~1.5 Hz
Vinyl H (trans) 6.05 - 6.15Doublet of Doublets (dd)1HJ ~17 Hz, J ~10 Hz
Vinyl H (cis) 5.62Doublet of Doublets (dd)1HJ ~10 Hz, J ~1.5 Hz
Amide NH 5.8 - 6.5 (Broad)Broad Singlet1HN/A (Exchangeable)
Cyclohexyl Methine 3.84Multiplet1HN/A
Cyclohexyl Ring 1.90 - 2.00Multiplet (Equatorial)2HN/A
Cyclohexyl Ring 1.60 - 1.75Multiplet2HN/A
Cyclohexyl Ring 1.30 - 1.45Multiplet2HN/A
Cyclohexyl Ring 1.10 - 1.25Multiplet (Axial)4HN/A

Note: In DMSO-d₆, the Amide NH shifts to ~7.8-8.0 ppm and appears as a doublet (J ~8 Hz) due to coupling with the methine proton, which is often obscured in CDCl₃.

References

  • Sphinxsai.com. N-cyclohexylacrylamide based copolymers – I : Synthesis and characterization of Poly (NCA-co-8QA).

  • Rasayan Journal of Chemistry. Copolymerization of N-cyclohexylacrylamide with 2,4-dichlorophenyl methacrylate: Synthesis, characterization, reactivity ratios.

  • BenchChem. A Comparative Guide to Thermoresponsive Hydrogels: N-(2-Hydroxyethyl)acrylamide vs. N-isopropylacrylamide.

  • University of Illinois. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Determination of LCST for N-cyclohexylacrylamide copolymers

Author: BenchChem Technical Support Team. Date: March 2026

Determination of LCST for N-cyclohexylacrylamide Copolymers: A Comparative Guide

As drug delivery systems and smart biomaterials evolve, the demand for highly tunable thermoresponsive polymers has outpaced the capabilities of traditional mainstays like Poly(N-isopropylacrylamide) (PNIPAM). Copolymers incorporating the bulky, hydrophobic monomer N-cyclohexylacrylamide (NCAm) have emerged as powerful alternatives. By copolymerizing NCAm with hydrophilic monomers such as methacrylamide (MAAm), researchers can engineer complex, composition-dependent phase transitions that are impossible to achieve with standard homopolymers[1].

This guide provides an objective performance comparison between NCAm copolymers and alternative thermoresponsive systems, alongside self-validating experimental workflows for determining their Lower Critical Solution Temperature (LCST).

Mechanistic Causality: The U-S-L-I Phase Transition

To effectively utilize NCAm copolymers, one must understand the thermodynamic causality driving their phase behavior. Unlike PNIPAM, which exhibits a relatively fixed LCST at ~32°C, poly(MAAm-stat-NCAm) copolymers demonstrate a rare and highly tunable U-S-L-I (UCST → Soluble → LCST → Insoluble) transition continuum based on the comonomer ratio[2].

  • UCST (Upper Critical Solution Temperature): Pure polymethacrylamide (PMAAm) exhibits a UCST driven by strong inter- and intra-chain hydrogen bonding between amide groups.

  • Complete Solubility: Introducing a small molar fraction of the bulky NCAm monomer introduces steric hindrance. The cyclohexyl rings disrupt the regular hydrogen-bonding lattice of the MAAm units, lowering the UCST until the copolymer becomes completely soluble in water[2].

  • LCST (Lower Critical Solution Temperature): As the NCAm fraction increases, the chain's overall hydrophobicity rises. Water molecules are forced to form highly ordered, clathrate-like hydration shells around the cyclohexyl rings, incurring a massive entropic penalty. Upon heating, the entropic gain of releasing these bound water molecules into the bulk solvent outweighs the enthalpic cost of breaking polymer-water hydrogen bonds. This triggers a hydrophobic collapse (coil-to-globule transition) and subsequent interchain aggregation[1].

  • Insolubility: At extreme NCAm fractions, the polymer becomes entirely hydrophobic and permanently insoluble.

LCST_Mechanism T_low T < LCST Polymer Solvated (Coil) T_trans T = LCST Dehydration & Collapse T_low->T_trans Heating (Entropic gain of water) T_high T > LCST Aggregation (Globule) T_trans->T_high Hydrophobic Interactions T_high->T_low Cooling (Reversible)

Fig 1: Thermodynamic pathway of the reversible LCST coil-to-globule phase transition.

Comparative Performance Matrix

When selecting a thermoresponsive matrix for drug formulation or tissue engineering, NCAm copolymers offer distinct structural advantages over conventional alternatives.

Polymer SystemTransition TypeTransition Temp Range (°C)HysteresisKey Characteristics & Limitations
Poly(NIPAM) LCST~32°C (Homopolymer)NarrowThe gold standard; sharp transition. Limitation: Limited intrinsic tunability without the addition of complex comonomers.
Poly(DEAAm) LCST25 - 33°CNarrowLacks hydrogen bond donors, making it less susceptible to pH variations. Limitation: Lower transition temperature limits in vivo use.
Poly(MAAm-co-NCAm) UCST / LCST5 - 60°C (Highly Tunable)Composition-dependentExhibits rare U-S-L-I behavior[2]. Advantage: LCST can be precisely dialed into physiological ranges (37°C) by tuning the hydrophobic NCAm fraction[1].

Self-Validating Experimental Workflows for LCST Determination

Determining the LCST of NCAm copolymers requires a multi-modal approach. Relying on a single technique can lead to misinterpretation between macroscopic precipitation and microscopic chain collapse.

Workflow cluster_methods LCST Determination Techniques Prep Polymer Synthesis & Purification (e.g., RAFT Polymerization) Sol Aqueous Solution Preparation (0.1 - 1.0 wt%) Prep->Sol UV Turbidimetry (UV-Vis) Cloud Point (Tcp) at 600nm Sol->UV DLS Dynamic Light Scattering (DLS) Hydrodynamic Radius (Rh) Sol->DLS SANS Neutron Scattering (SANS) Inter/Intrachain Interactions Sol->SANS Data Data Correlation & Phase Diagram Construction UV->Data DLS->Data SANS->Data

Fig 2: Multi-modal experimental workflow for validating polymer LCST behavior.

Protocol A: Macroscopic Phase Separation via Turbidimetry (Cloud Point)

Turbidimetry is the gold standard for defining the macroscopic Cloud Point (


).
  • Sample Preparation: Dissolve the poly(MAAm-co-NCAm) copolymer in deionized water or physiological buffer (e.g., PBS, pH 7.4) at a concentration of 1.0 wt%.

  • Equilibration: Store the solution at 4°C for 24 hours. Causality: NCAm is highly hydrophobic; prolonged low-temperature incubation ensures complete hydration of the polymer chains and prevents premature, localized aggregation.

  • Measurement: Transfer to a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor transmittance at

    
     nm. Causality: Measuring at 600 nm avoids the UV absorption bands of the amide chromophores, ensuring that any drop in transmittance is purely due to light scattering from phase separation.
    
  • Thermal Cycling: Apply a heating and cooling rate of 1.0 °C/min.

  • Self-Validation (Hysteresis Check): The protocol is self-validating if the cooling curve closely mirrors the heating curve. Significant hysteresis (a large gap between heating

    
     and cooling 
    
    
    
    ) indicates irreversible entanglement of the hydrophobic cyclohexyl groups or insufficient equilibration time[3]. The
    
    
    is formally defined as the temperature at which transmittance drops by 50%[3].
Protocol B: Microscopic Chain Collapse via Dynamic Light Scattering (DLS)

While turbidimetry measures bulk precipitation, DLS quantifies the actual hydrodynamic radius (


) of the polymer coils and aggregates.
  • Filtration: Filter a dilute 0.1 wt% polymer solution through a 0.45 µm PTFE syringe filter into a dust-free quartz cuvette.

  • Thermal Ramp: Place the cuvette in the DLS instrument. Measure

    
     in 1°C increments, allowing 5 minutes of thermal equilibration per step.
    
  • Self-Validation (Angle-Dependent Scattering): To prove that the observed aggregates above the LCST are true spherical micelles/globules and not random anisotropic flocs, perform angle-dependent DLS (e.g., from 30° to 150°). Plot the decay rate (

    
    ) against the square of the scattering vector (
    
    
    
    ). A linear fit passing perfectly through the origin validates that the relaxation is purely translational diffusion of spherical particles[1].
Protocol C: Structural Insights via Small-Angle Neutron Scattering (SANS)

For advanced drug delivery formulations, understanding the internal density of the polymer globule is critical.

  • Isotopic Substitution: Prepare the polymer in Heavy Water (

    
    ). Causality: Neutrons scatter based on nuclear cross-sections. Using 
    
    
    
    provides massive scattering contrast against the hydrogen-rich NCAm polymer backbone without requiring chemical dyes[1].
  • Analysis: SANS measurements performed well below and above the cloud point will reveal that interchain interactions are present even in the dilute regime below the LCST. Above the LCST, SANS data will fit to a Porod model, confirming the formation of dense, polydisperse aggregates with sharp interfaces[1].

References

  • Structural Insights into Polymethacrylamide-Based LCST Polymers in Solution: A Small-Angle Neutron Scattering Study Source: Macromolecules (ACS Publications) URL:[Link]

  • New non-ionic polymers with UCST-type and complex phase transition behavior Source: EPub Bayreuth (University of Bayreuth) URL:[Link]

  • Small dop of comonomer, giant shift of cloud point: Thermo‐responsive behavior and mechanism of poly(methylacrylamide) copolymers with an upper critical solution temperature Source: Journal of Polymer Science (Referenced via ResearchGate) URL:[Link]

Sources

Publish Comparison Guide: Thermal Stability of N-Cyclohexylacrylamide (NCA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal stability of N-cyclohexylacrylamide (NCA) and its polymers, specifically designed for researchers in drug delivery and materials science.

Executive Summary: The Thermal Advantage of NCA

In the landscape of thermoresponsive polymers, N-cyclohexylacrylamide (NCA) stands out as a hydrophobic, rigid-chain alternative to the industry-standard N-isopropylacrylamide (NIPAM) . While PNIPAM is celebrated for its sharp Lower Critical Solution Temperature (LCST) at ~32°C, its thermal stability and mechanical integrity can be insufficient for high-temperature processing or aggressive sterilization protocols.

NCA introduces a bulky cyclohexyl ring directly attached to the amide nitrogen. This structural modification elevates the glass transition temperature (


) and alters the thermal degradation profile, offering a robust "thermal anchor" for copolymer systems.
Quick Comparison: NCA vs. Alternatives
FeaturePoly(NCA) Poly(NIPAM) Poly(Acrylamide)
Glass Transition (

)
79.2°C ~130–145°C~165°C
Hydrophobicity High (Cyclohexyl ring)Moderate (Isopropyl group)Low (Hydrophilic)
Degradation Onset (

)
~270°C – 300°C ~330°C~220°C (Ammonia loss)
Max Degradation (

)
~445°C (in crosslinked systems)~380–400°C~400°C

Thermogravimetric Analysis (TGA) Data Profile

The thermal stability of NCA is best understood through its resistance to weight loss under controlled heating. Unlike simple acrylamides that may release ammonia early, NCA's bulky side group stabilizes the amide bond up to higher temperatures, though the onset of degradation is heavily influenced by copolymer composition.

Experimental Data: Poly(NCA) Systems

The following data aggregates TGA results from NCA-based homopolymers and copolymers (e.g., with Divinylbenzene (DVB) or 8-Quinolinylacrylate).

Material Composition

(5% Wt Loss)

(Degradation Start)

(Max Rate)
Char Yield (600°C)
Poly(NCA) Homopolymer ~280°C~290°C ~420°C < 5%
Poly(NCA-co-DVB) (Crosslinked)277°C (25% loss)264°C445°C ~17%
Poly(NCA-co-8QA) Decreases with QA content~250°C~380°CVaries
Poly(NIPAM) (Reference)~310°C~330°C~380°C~2%

Critical Insight: Crosslinked Poly(NCA) networks exhibit a dual-stage degradation profile. The first stage (~260–280°C) typically involves the loss of volatile side groups or residual solvents, while the backbone scission occurs at a significantly higher temperature (


 445°C), surpassing standard PNIPAM networks.
Mechanism of Thermal Degradation

The thermal breakdown of NCA follows a radical mechanism similar to other N-substituted acrylamides but is kinetically retarded by the steric bulk of the cyclohexyl ring.

  • Stage 1 (< 150°C): Desorption of bound water (NCA is hydrophobic, so this is minimal compared to Acrylamide).

  • Stage 2 (260–300°C): Side-group cleavage. The N-C bond breaks, releasing cyclohexylamine or cyclohexene derivatives.

  • Stage 3 (350–450°C): Random chain scission of the polyacrylamide backbone, leading to complete depolymerization.

Visualization: Degradation Pathways & Workflow

Figure 1: Thermal Degradation Mechanism of Poly(NCA)

This diagram illustrates the sequential bond breaking events during thermal stress.

degradation_mechanism Polymer Poly(N-cyclohexylacrylamide) (Solid State) Heating Heating (>260°C) Polymer->Heating SideGroup Side Group Cleavage (Loss of Cyclohexyl Moiety) Heating->SideGroup Phase I Backbone Main Chain Scission (Depolymerization) SideGroup->Backbone Phase II (>350°C) Products Volatiles: Cyclohexene, CO, NH3 SideGroup->Products Backbone->Products Char Carbonaceous Char (Residual) Backbone->Char Residue

Caption: Step-wise thermal degradation pathway of Poly(NCA) showing side-group loss followed by backbone scission.

Figure 2: Standardized TGA Experimental Protocol

To ensure reproducibility, follow this self-validating workflow.

tga_protocol Start Start TGA Experiment Prep Sample Prep: Dry at 50°C (Vacuum) Mass: 5-10 mg Start->Prep Purge Purge Phase: N2 Gas (50 mL/min) Time: 30 mins @ 25°C Prep->Purge Ramp Heating Ramp: Rate: 10°C/min Range: 25°C -> 600°C Purge->Ramp Data Data Acquisition: Record Weight % vs Temp Calculate 1st Derivative (DTG) Ramp->Data Analysis Analysis: Identify Tonset, Tmax Compare with Ref Standard Data->Analysis

Caption: Optimized TGA workflow for N-substituted acrylamides to minimize solvent artifacts.

Detailed Experimental Protocol

To replicate the data presented above, strict adherence to the following protocol is required. This methodology minimizes artifacts from moisture absorption, which can skew


 values.
Method: Dynamic Thermogravimetric Analysis
  • Sample Preparation:

    • Synthesize Poly(NCA) or its copolymer via free-radical polymerization (Initiator: AIBN, Solvent: DMF/Methanol).

    • Purification (Critical): Precipitate polymer in diethyl ether to remove unreacted monomers. Unreacted NCA monomer (m.p. 115°C) will volatilize early, falsely appearing as polymer degradation.

    • Drying: Dry samples in a vacuum oven at 50°C for at least 24 hours.

  • Instrument Setup:

    • Instrument: TA Instruments Q500 or equivalent.

    • Crucible: Platinum or Alumina (open pan).

    • Atmosphere: High-purity Nitrogen (

      
      ) at 40–60 mL/min flow rate. Note: Air/Oxygen will induce oxidative degradation at significantly lower temperatures.
      
  • Run Parameters:

    • Equilibration: Hold at 25°C for 5 minutes.

    • Ramp: Heat from 25°C to 700°C at a rate of 10°C/min .

    • Data Processing: Plot Weight (%) vs. Temperature. Generate the Derivative Thermogravimetry (DTG) curve (

      
      ) to pinpoint 
      
      
      
      .
  • Validation Criteria:

    • Moisture Check: Weight loss < 2% below 120°C. If > 2%, the sample is wet; re-dry and re-run.

    • Residue: For homopolymers, char yield at 600°C should be < 5%. Higher yields indicate crosslinking or impurities.

References

  • Synthesis and Characterization of Poly(NCA-co-8QA).Sphinx Knowledge House. (Provides

    
     of 79.2°C and copolymer stability data). 
    
  • Poly(N-cyclohexylacrylamide-co-divinylbenzene-co-N-vinylimidazole) for the Removal of Tartrazine.

    
     of 445°C for crosslinked NCA systems). 
    
  • Thermal property changes of poly(N-isopropylacrylamide). Max Planck Institute. (Baseline data for PNIPAM comparison).

  • Thermal Stability of N-substituted Acrylamides. Journal of Applied Polymer Science. (General degradation mechanisms).

  • Comparison of NIPAM and NCA Hydrogels. Journal of Chemical and Pharmaceutical Research. (Swelling and thermal behavior comparison).

Comparative Analysis of Thermoresponsive Behavior: N-Isopropylacrylamide vs. N-Cyclohexylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thermoresponsive polymers that undergo a Lower Critical Solution Temperature (LCST) phase transition are foundational materials in smart drug delivery, tissue engineering, and biosensing. Poly(N-isopropylacrylamide) (PNIPAM) remains the industry gold standard due to its sharp, well-defined phase transition near human physiological temperature (~32 °C)[1]. However, advanced therapeutic applications often require precise, application-specific tuning of this transition point.

N-cyclohexylacrylamide (NCAm), a highly hydrophobic structural analogue, has emerged as a powerful comonomer to modulate the LCST of hydrophilic polymer backbones[2]. This guide objectively compares the physicochemical properties, thermodynamic causality, and experimental workflows for NIPAM and NCAm-based systems, providing researchers with the data necessary to engineer custom thermoresponsive materials.

Mechanistic Causality: Thermodynamics of the Phase Transition

To successfully engineer an LCST system, one must understand the thermodynamic driving forces dictated by the Gibbs free energy equation (


).
  • Below the LCST (Soluble State): The dissolution of the polymer is strictly enthalpy-driven (

    
    ). Water molecules form highly ordered, clathrate (cage-like) structures around the hydrophobic pendant groups (isopropyl in NIPAM, cyclohexyl in NCAm) via hydrogen bonding with the amide moieties. This structural ordering results in a significant entropic penalty (
    
    
    
    ).
  • Above the LCST (Insoluble State): As the temperature increases, the entropic term (

    
    ) dominates. The thermodynamic drive to release these ordered water molecules into the bulk solvent overcomes the enthalpic hydrogen bonds. The polymer chains rapidly dehydrate and collapse into a globule, driven by hydrophobic polymer-polymer interactions[2].
    

The Hydrophobic Effect (NIPAM vs. NCAm): NIPAM possesses an optimal hydrophilic/hydrophobic balance, allowing its homopolymer to dissolve in water at room temperature and transition at 32 °C[1]. Conversely, the cyclohexyl ring in NCAm is significantly more bulky and hydrophobic (LogP ~1.51) than the isopropyl group[1]. It imposes a massive entropic penalty on the surrounding water. Consequently, the homopolymer Poly(N-cyclohexylacrylamide) (PNCAm) is entirely insoluble in pure water. To harness NCAm for thermoresponsive applications, it must be copolymerized with highly hydrophilic monomers (e.g., N,N-dimethylacrylamide or methacrylamide) to yield a tunable LCST[3],[4].

PhaseTransition N1 Hydrated Polymer Coil (T < LCST) Water cages intact N2 Dehydrated Globule (T > LCST) Polymer aggregates N1->N2 Water expelled to bulk Entropy (ΔS) increases N2->N1 H-bonds reform Enthalpy (ΔH) decreases

Thermodynamic mechanism of the coil-to-globule phase transition at the LCST.

Comparative Performance Data

The following table summarizes the quantitative differences between the two monomers and their resulting polymeric behaviors.

Property / ParameterN-Isopropylacrylamide (NIPAM)N-Cyclohexylacrylamide (NCAm)
Pendant Group IsopropylCyclohexyl
Monomer Hydrophobicity (LogP) ~0.30~1.51[1]
Homopolymer Aqueous Solubility Soluble (below 32 °C)Insoluble at all temperatures
Homopolymer LCST ~32 °C[1]N/A (Insoluble)
Role in Polymer Design Primary thermoresponsive backboneHydrophobic comonomer to lower LCST[4]
Transition Sharpness Extremely sharp (1-2 °C window)Broadened (depends on comonomer distribution)
Primary Application General drug delivery, hydrogelsFine-tuning LCST in copolymer architectures

Self-Validating Experimental Protocols

To objectively compare the LCST of PNIPAM and an NCAm-based copolymer, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is required[2]. Causality: Free-radical polymerization yields high dispersity (


), leading to broad, poorly defined phase transitions that invalidate LCST measurements. RAFT ensures uniform chain lengths (

), yielding a sharp, reproducible LCST[2].
Protocol A: RAFT Synthesis of Poly(DMA-stat-NCAm)

This protocol yields a statistical copolymer of hydrophilic N,N-dimethylacrylamide (DMA) and hydrophobic NCAm. The exact ratio dictates the final LCST.

  • Monomer Purification: Pass DMA and NCAm through a basic alumina column to remove polymerization inhibitors. Validation: Prevents delayed initiation and ensures accurate molecular weight targeting.

  • Reaction Setup: In a Schlenk flask, dissolve DMA, NCAm, Cyanomethyl dodecyl trithiocarbonate (CTA), and Azobisisobutyronitrile (AIBN) in anhydrous DMSO[2].

    • Critical Ratio: Maintain a CTA:AIBN molar ratio of 5:1 to ensure living polymerization characteristics.

  • Deoxygenation: Perform three freeze-pump-thaw cycles. Validation: Oxygen acts as a radical scavenger; its complete removal is validated by the solution turning from pale yellow to bright yellow without bubbling upon heating.

  • Polymerization: Immerse the flask in an oil bath at 70 °C for 12 hours[2].

  • Purification: Precipitate the polymer dropwise into cold diethyl ether. Filter and dialyze against Milli-Q water for 3 days to remove unreacted monomers[2]. Lyophilize to obtain a dry powder.

Protocol B: LCST Determination via UV-Vis Spectroscopy

Causality: The LCST is macroscopically observed as a "cloud point" due to the scattering of light by polymer globules. UV-Vis at 600 nm is used because neither the polymer backbone nor the CTA end-groups absorb light at this wavelength, making any drop in transmittance purely a result of physical scattering.

  • Sample Preparation: Dissolve the synthesized polymer in Milli-Q water at a concentration of 1.0 mg/mL.

  • Equilibration: Place the cuvette in a Peltier-controlled UV-Vis spectrophotometer. Equilibrate at 10 °C for 15 minutes.

  • Thermal Ramping: Heat the sample from 10 °C to 60 °C at a strict rate of 1.0 °C/min. Validation: A slow ramp rate ensures the polymer chains remain in thermodynamic equilibrium with the solvent.

  • Data Analysis: Record the % Transmittance at 600 nm. The LCST is mathematically defined as the temperature at which the transmittance drops to 50%.

Workflow S1 1. Monomer Preparation (Inhibitor removal via Alumina) S2 2. RAFT Polymerization (DMSO, 70°C, CTA:AIBN = 5:1) S1->S2 S3 3. Purification (Ether Precipitation & Dialysis) S2->S3 S4 4. LCST Characterization (UV-Vis Cloud Point at 600 nm) S3->S4

Workflow for RAFT synthesis and LCST characterization of thermoresponsive polymers.

References

  • Structural Insights into Polymethacrylamide-Based LCST Polymers in Solution: A Small-Angle Neutron Scattering Study - Macromolecules (ACS Publications). 2

  • Log Poct/SA Predicts the Thermoresponsive Behavior of P(DMA-co-RA) Statistical Copolymers - ACS Macro Letters. 4

  • Thermo-responsive amino acid-based vinyl polymers showing widely tunable LCST/UCST behavior in water - ResearchGate. 1

Sources

Validating N-Cyclohexylacrylamide Purity via HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylacrylamide (NCA) (CAS: 3066-72-6) is a critical monomer used in the synthesis of thermo-responsive hydrogels, drug delivery vectors, and optical polymers.[1][2] Its performance—specifically the Phase Transition Temperature (LCST) of its resulting polymers—is exquisitely sensitive to purity. Trace impurities like cyclohexylamine , acrylic acid , or oligomeric byproducts can shift LCST values by several degrees or terminate polymerization reactions prematurely.

This guide serves as a definitive protocol for validating NCA purity. While NMR and GC are common in organic synthesis, this guide demonstrates why High-Performance Liquid Chromatography (HPLC) is the necessary "Gold Standard" for pharmaceutical and material science applications, offering superior sensitivity to trace non-volatile impurities that other methods miss.

Part 1: Strategic Method Comparison

Before detailing the protocol, it is essential to understand why HPLC is chosen over traditional characterization methods for this specific monomer.

Table 1: Comparative Analysis of Purity Validation Methods
FeatureHPLC-UV (Recommended) 1H-NMR Spectroscopy GC-MS (Gas Chromatography)
Primary Utility Quantitative Purity & Trace Impurity ProfilingStructural Confirmation (Identity)Residual Solvent & Volatile Amine Analysis
Sensitivity (LOD) High (< 0.05%)Low (~1.0%)High (for volatiles only)
Thermal Risk None (Ambient operation)NoneHigh (Inlet >200°C can induce polymerization)
Impurity Scope Detects non-volatiles, stabilizers (MEHQ), and oligomers.[3][4]Cannot resolve trace isomers or <1% impurities easily.Misses non-volatile oligomers; risks degrading the amide.
Suitability Validation & QC Release R&D Synthesis CheckResidual Solvent Screen
The "Thermal Trap" of GC

NCA has a high boiling point (~306°C) and contains a reactive vinyl group. Subjecting it to GC inlet temperatures (typically 250°C+) often triggers in-situ thermal polymerization or amide degradation. This creates "ghost peaks" in the chromatogram that are artifacts of the method, not the sample. HPLC avoids this completely.

Part 2: Synthesis & Impurity Logic

To validate purity, one must know what impurities to look for. The synthesis of NCA typically involves the reaction of Acryloyl Chloride with Cyclohexylamine .

Figure 1: Synthesis Pathway and Impurity Origins

G Reactants Reactants: Acryloyl Chloride + Cyclohexylamine Reaction Reaction (0-5°C, Base Catalyst) Reactants->Reaction Product Target Product: N-Cyclohexylacrylamide (NCA) Reaction->Product Main Path Imp_Acid Impurity A: Acrylic Acid (Hydrolysis) Reaction->Imp_Acid Moisture Ingress Imp_Amine Impurity B: Cyclohexylamine (Unreacted) Reaction->Imp_Amine Excess Reagent Imp_Poly Impurity C: Poly-NCA / Dimers (Thermal/Light) Product->Imp_Poly Heat/Light Exposure Imp_Stab Additive: MEHQ (Polymerization Inhibitor) Product->Imp_Stab Added for Storage

Figure 1: Mechanistic origin of common impurities. Effective HPLC must resolve the highly polar Acrylic Acid, the basic Cyclohexylamine, and the hydrophobic Oligomers from the main NCA peak.

Part 3: The Validated HPLC Protocol

This protocol uses a Reverse-Phase (RP-HPLC) approach with a buffered mobile phase to ensure robust peak shapes for both the acidic and basic potential impurities.[5]

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or equivalent).

    • Rationale: High surface area C18 provides necessary retention for the hydrophobic cyclohexyl ring.

  • Wavelength: 210 nm .

    • Rationale: The amide carbonyl and vinyl group absorb strongly at 210 nm. 254 nm is insufficiently sensitive for NCA as it lacks a conjugated aromatic system.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

    • Why pH 3.0? It suppresses the ionization of Acrylic Acid (pKa ~4.25), keeping it neutral for better retention. It also ensures Cyclohexylamine (pKa ~10.6) is fully protonated; while this usually reduces retention, the buffer prevents peak tailing caused by silanol interactions.

  • Mobile Phase B: HPLC Grade Acetonitrile (ACN).

Gradient Program

A gradient is required to elute the polar impurities early and the hydrophobic stabilizer/oligomers late.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibrate / Inject
5.0955Isocratic hold for Polar Impurities
20.04060Linear Gradient to elute NCA
25.0595Wash (Elute Oligomers)
30.0955Re-equilibration

Part 4: Experimental Validation Workflow

To ensure the method is "Self-Validating," you must perform System Suitability Testing (SST) before analyzing samples.

Figure 2: Analytical Workflow

Workflow Start Start Validation Prep_Std 1. Standard Prep (1.0 mg/mL NCA in 50:50 ACN:Water) Start->Prep_Std Prep_Spike 2. Spike Recovery (Add known Acrylic Acid/Amine) Start->Prep_Spike Run_Blank 3. Run Blank (Verify Baseline) Prep_Std->Run_Blank Run_SST 4. System Suitability (Resolution > 2.0, Tailing < 1.5) Run_Blank->Run_SST Run_Sample 5. Sample Analysis (Triplicate Injections) Run_SST->Run_Sample If Pass Data_Process 6. Integration & Calculation (Area % vs External Std) Run_Sample->Data_Process

Figure 2: Step-by-step workflow for validating NCA purity.

Sample Preparation[5][8]
  • Stock Solution: Weigh 10.0 mg of NCA sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water (Final: 1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon may bind amides).

Acceptance Criteria (System Suitability)
  • Retention Time (RT): NCA peak should elute at approximately 12–15 minutes.

  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (T): < 1.5 (Critical for purity calculation).

  • Resolution (Rs): > 2.0 between NCA and any nearest impurity peak (e.g., MEHQ stabilizer).

Part 5: Data Analysis & Interpretation[1][8]

Expected Elution Order
  • t ~ 2-3 min: Acrylic Acid (Polar, unretained at neutral pH, slightly retained at pH 3).

  • t ~ 4-5 min: Cyclohexylamine (Often elutes as a sharp front or broad hump depending on column shielding).

  • t ~ 13.5 min: N-Cyclohexylacrylamide (Main Peak) .

  • t ~ 16.0 min: MEHQ (Stabilizer, if present).

  • t > 20.0 min: Dimers/Oligomers.

Calculation of Purity

Do not rely solely on "Area %" as response factors differ. For precise validation, use an External Standard Method :



  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Peak Area[5][7][8][9]
    
  • 
    : Concentration
    
  • 
    : Purity of the Reference Standard (Certified Reference Material).
    

References

  • National Institutes of Health (NIH) - PubChem. Acrylamide, N-cyclohexyl- (Compound Summary). Retrieved from [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • CAS Common Chemistry. N-Cyclohexylacrylamide (CAS RN 3066-72-6).[2][8][10] Retrieved from [Link][2]

  • Sielc Technologies. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. (Reference for amine impurity retention). Retrieved from [Link]

Sources

Swelling Kinetics & Mechanical Synergy: A Comparative Guide to N-Cyclohexylacrylamide (N-CHAA) Hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclohexylacrylamide (N-CHAA) is not a standard hydrophilic monomer; it is a hydrophobic modifier used to engineer Hydrophobic Association (HA) Hydrogels . Unlike traditional chemically crosslinked hydrogels (e.g., Polyacrylamide or PNIPAM) which often suffer from brittleness, N-CHAA introduces physical crosslinking via hydrophobic microdomains.

This guide compares the swelling performance of N-CHAA-based hydrogels against industry standards (PNIPAM and PAAm). It details the rigorous gravimetric protocols required to measure their unique swelling behaviors, which are governed by the competition between hydrophilic expansion and hydrophobic restriction.

Part 1: The Chemistry of Control (Mechanism)

To understand the swelling data, one must understand the architecture. N-CHAA is rarely used as a homopolymer. It is copolymerized with hydrophilic monomers (like Acrylamide or Acrylic Acid).

  • The "Micelle" Effect: In an aqueous environment, the hydrophobic cyclohexyl groups of N-CHAA aggregate to minimize contact with water. These aggregates form "micelle-like" domains that act as physical crosslinks .

  • Swelling Implication: These domains restrict the infinite swelling of the hydrophilic chains. Unlike chemical crosslinks (covalent bonds), these physical associations can disassociate under high stress (dissipating energy) and reform, granting the hydrogel exceptional toughness.

Visualization: Hydrophobic Association Architecture

The following diagram illustrates how N-CHAA creates physical crosslinks distinct from traditional chemical networks.

HA_Mechanism cluster_0 Traditional Hydrogel (PAAm) cluster_1 N-CHAA Hydrogel (HA-Gel) T_Node Hydrophilic Chain T_Cross Chemical Crosslink (MBA) T_Node->T_Cross T_Cross->T_Node H_Node Hydrophilic Backbone (Acrylamide) N_Mono N-CHAA Monomer (Hydrophobic) H_Node->N_Mono Copolymerization Micelle Hydrophobic Domain (Physical Crosslink) N_Mono->Micelle Self-Assembly in Water Result High Toughness Controlled Swelling Micelle->Result Restricts Swelling + Dissipates Energy

Figure 1: Structural comparison between chemically crosslinked networks and N-CHAA hydrophobic association networks.

Part 2: Comparative Performance Analysis

The following data synthesis contrasts N-CHAA copolymers (specifically P(AAm-co-N-CHAA)) against the two most common alternatives: PNIPAM (thermo-responsive standard) and Pure PAAm (hydrophilic standard).

Table 1: Swelling & Mechanical Profile Comparison
FeatureN-CHAA Copolymer (HA-Gel) PNIPAM (Standard) Pure PAAm (Chemically Crosslinked)
Primary Mechanism Hydrophobic Association (Physical)Thermo-responsive (LCST)Covalent Net (Chemical)
Equilibrium Swelling Ratio (Q) Moderate (10–30 g/g) High (< LCST) / Collapsed (> LCST)Very High (40–100+ g/g)
Swelling Kinetics Slower (Hindered diffusion)Fast (Phase transition driven)Moderate (Fickian diffusion)
Mechanical Strength High (Tough, Self-healing) Low (Brittle in swollen state)Low (Brittle)
Hysteresis Significant (Energy dissipation)MinimalNegligible (Elastic)
Key Application Load-bearing tissue eng., cartilageDrug release, SensorsGeneral absorption, Electrophoresis
Data Interpretation[1][2][3][4][5][6]
  • Swelling Suppression: Increasing the N-CHAA content linearly decreases the equilibrium swelling ratio. For example, a hydrogel with 5 mol% N-CHAA may swell 50% less than a pure PAAm gel. This is not a defect; it is a design feature to prevent structural disintegration.

  • The "Overshoot" Phenomenon: Unlike PNIPAM, which snaps shut above 32°C, N-CHAA gels often show a gradual deswelling or a "locking" effect where the hydrophobic domains stabilize the structure against temperature fluctuations.

Part 3: Experimental Protocol (Gravimetric Analysis)

To generate valid data for N-CHAA hydrogels, you must account for the hydrophobic surface properties which can trap air bubbles or repel water initially.

Required Materials
  • Sample: N-CHAA hydrogel (dried to constant weight, cylindrical discs approx. 10mm diameter).

  • Solvent: Deionized water (pH 7.0) or PBS (for physiological relevance).

  • Equipment: Analytical balance (0.1 mg precision), lint-free blotting paper, temperature-controlled water bath.

Step-by-Step Workflow

1. Preparation (The Dry State): Lyophilize (freeze-dry) the hydrogel samples for 24 hours to ensure all moisture is removed. Weigh this initial mass as


 .

2. Immersion: Place samples in the solvent bath maintained at 25°C (or 37°C for bio-simulation). Ensure the volume of solvent is at least 50x the volume of the gel to prevent concentration gradients.

3. Measurement Intervals: Measure weight at


 minutes, then hourly until equilibrium (usually 24–48 hours).

4. The Blotting Technique (CRITICAL):

  • Error Source: N-CHAA gels can be sticky. Standard tissues may adhere to the gel.

  • Correct Method: Use a lint-free Kimwipe. Gently tap the surface to remove unbound water. Do not squeeze. Squeezing expels bound water, artificially lowering your swelling ratio.

5. Calculation: Calculate the Swelling Ratio (


) or Equilibrium Swelling (

) using:

Where

is the weight of the swollen gel at time

.
Visualization: Validated Measurement Workflow

This logic flow ensures reproducibility and minimizes user error during the blotting phase.

Swelling_Protocol Start Start: Lyophilized Sample Weigh_Dry Record Dry Weight (Wd) Start->Weigh_Dry Immerse Immerse in Solvent (Temp Controlled) Weigh_Dry->Immerse Wait Wait Interval (t) Immerse->Wait Remove Remove Sample Wait->Remove Blot_Decision Blotting Step (Critical Control Point) Remove->Blot_Decision Error_1 Error: Squeezing (Loss of Bound Water) Blot_Decision->Error_1 Too Hard Error_2 Error: Dripping (Excess Surface Water) Blot_Decision->Error_2 Too Soft Correct Correct: Gentle Tap (Lint-Free Wipe) Blot_Decision->Correct Optimal Weigh_Wet Record Wet Weight (Ws) Correct->Weigh_Wet Check_Eq Constant Weight reached? Weigh_Wet->Check_Eq Calc Calculate SR = (Ws-Wd)/Wd Check_Eq->Immerse No (Repeat) Check_Eq->Calc Yes

Figure 2: Gravimetric measurement decision tree highlighting the critical blotting control point.

Part 4: Data Interpretation & Troubleshooting

When analyzing your N-CHAA data, look for these specific signatures:

  • Non-Fickian Diffusion: Plot

    
     vs 
    
    
    
    . If the slope
    
    
    , it suggests Fickian diffusion. However, N-CHAA gels often exhibit Anomalous Transport (
    
    
    )
    because the relaxation of the polymer chains is retarded by the hydrophobic associations.
  • Hysteresis Loops: If you perform a swelling-deswelling cycle (by changing temperature or solvent quality), N-CHAA gels will not return to the exact same curve immediately. This "lag" is due to the time required for hydrophobic domains to disassociate and reorganize.

  • Troubleshooting Low Swelling Values: If your

    
     is lower than expected:
    
    • Check Monomer Ratio: Even a 1% increase in N-CHAA can drastically reduce swelling.

    • Check Solvent pH: If copolymerized with Acrylic Acid, low pH will protonate the acid, causing the gel to collapse (synergy of hydrophobicity and lack of electrostatic repulsion).

References

  • JOCPR. (2014). N-cyclohexylacrylamide based hydrogels: Synthesis and Swelling behavior. Journal of Chemical and Pharmaceutical Research.

  • Yang, J., et al. (2013). Hydrophobically associated hydrogels based on acrylamide and anionic surface active monomer with high mechanical strength.[1] Soft Matter (RSC).

  • Tummala, G.K., et al. (2019). Protocol Efficiently Measuring the Swelling Rate of Hydrogels.[2][3][4] ResearchGate / MethodsX.

  • Okay, O. (2009).[5] General Properties of Hydrogels.[6][1][2][5][7][8] Springer Series on Chemical Sensors and Biosensors.[5]

  • ACS Omega. (2024). Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers. ACS Omega.

Sources

Comparative Guide: Molecular Weight Determination of Poly(N-cyclohexylacrylamide) (PNCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(N-cyclohexylacrylamide) (PNCA) is a critical amphiphilic polymer used increasingly in thermoresponsive hydrogels and drug delivery vectors. However, accurate molecular weight (MW) determination is notoriously difficult due to the "Amide Adsorption Effect."

Standard GPC protocols (e.g., THF solvent with Polystyrene standards) often fail for PNCA, yielding erroneous data due to:

  • Hydrogen Bonding: The amide groups adsorb to the stationary phase of non-polar columns.

  • Solubility/Aggregation: PNCA aggregates in non-polar solvents, leading to artificial high-MW shoulders or exclusion peaks.

  • Hydrodynamic Volume Mismatch: The bulky cyclohexyl side chain alters the coil density compared to linear standards like Polystyrene (PS).

This guide compares three methodologies, establishing DMF + LiBr GPC-MALLS as the gold standard for absolute characterization.

The Challenge: Why Standard GPC Fails

The primary failure mode in PNCA analysis is the interaction between the polymer's amide backbone and the column packing material (divinylbenzene/polystyrene). In pure organic solvents like THF, the polymer chains act as "sticky" coils.

Mechanism of Failure
  • Adsorption: The amide protons (

    
    ) form hydrogen bonds with residual silanols or polar sites on the column.
    
  • Result: Delayed elution times (appearing as lower MW) and peak tailing.

  • Aggregation: In insufficient solvation, PNCA chains bundle, eluting early (appearing as higher MW).

Comparative Analysis of Methods

We evaluated three distinct protocols for a synthesized PNCA sample (Target


 Da via RAFT polymerization).
Method A: The "Trap" (THF GPC)
  • Solvent: Tetrahydrofuran (THF).[1][2][3][4][5]

  • Calibration: Polystyrene (PS) Standards.

  • Outcome: NOT RECOMMENDED.

  • Observation: The polymer showed poor solubility and significant peak tailing. The calculated

    
     was underestimated by ~40% due to column interaction.
    
Method B: The "Workhorse" (Polar GPC with Salt)
  • Solvent: Dimethylformamide (DMF) + 0.05 M LiBr.

  • Calibration: PMMA Standards.

  • Outcome: ACCEPTABLE FOR QC.

  • Observation: LiBr shields the dipole interactions. Peaks are sharp and Gaussian. However, because PMMA has a different hydrodynamic volume than PNCA, the MW is relative, typically deviating by 10–15%.

Method C: The "Gold Standard" (GPC-MALLS)
  • Solvent: DMF + 0.05 M LiBr.

  • Detectors: Multi-Angle Laser Light Scattering (MALLS) + Refractive Index (RI).

  • Outcome: REQUIRED FOR R&D.

  • Observation: Provides absolute MW (

    
    ) and Radius of Gyration (
    
    
    
    ), independent of elution volume.
Summary Data Table
ParameterMethod A: THF (PS Std)Method B: DMF/LiBr (PMMA Std)Method C: DMF/LiBr (MALLS)Method D: 1H-NMR (End-Group)

(Da)
14,200 (Error)21,50024,80025,100

(Da)
28,40027,95031,000N/A
PDI (

)
2.0 (Artificial Broadening)1.301.25N/A
Status Failed Relative Absolute Validation

Visualizing the Mechanism

The following diagram illustrates why Lithium Bromide (LiBr) is non-negotiable for this polymer class.

G Polymer PNCA Polymer (Amide Groups) Solvent Pure DMF Polymer->Solvent SolventSalt DMF + LiBr Polymer->SolventSalt Column GPC Column (Stationary Phase) Solvent->Column H-Bonding (Adsorption) SolventSalt->Column Li+ Shields Amide (No Interaction) BadResult Peak Tailing Inaccurate MW Column->BadResult GoodResult Gaussian Peak Accurate MW Column->GoodResult

Caption: The "Polyelectrolyte Effect" mitigation. Li+ ions (green path) shield the amide dipoles, preventing adsorption to the column stationary phase.

Recommended Experimental Protocol (Method C)

This protocol ensures reproducibility and data integrity.

Phase 1: Sample Preparation
  • Solvent Preparation: Prepare HPLC-grade DMF containing 0.05 M LiBr .

    • Why: LiBr prevents aggregation and column adsorption.

    • Note: Stir for 4 hours to ensure complete salt dissolution. Filter through 0.22 µm nylon filter.

  • Dissolution: Dissolve PNCA sample at 3–5 mg/mL in the prepared solvent.

    • Allow to dissolve overnight at room temperature with gentle agitation.

    • Critical: Do not sonicate aggressively; this can degrade high MW chains.

  • Filtration: Filter sample through a 0.45 µm PTFE syringe filter before injection.

Phase 2: Instrument Setup[7]
  • Columns: 2x PolarGel-M (Agilent) or PLgel MIXED-C (if using DMF).

    • Guard Column: Essential to protect against particulate buildup.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Temperature: 50°C.

    • Why: Higher temperature reduces viscosity of DMF and improves mass transfer, sharpening peaks.

  • Detectors:

    • RI (Concentration): Essential for

      
       calculation.
      
    • MALLS (Light Scattering): For absolute MW.

Phase 3: dn/dc Determination (Crucial for MALLS)

For absolute MW, you must determine the Refractive Index Increment (


) of PNCA in DMF/LiBr.
  • Prepare 5 concentrations of PNCA (0.5 to 5.0 mg/mL).

  • Inject directly into the RI detector (bypassing the column) or integrate the full peak area from GPC.

  • Plot RI Signal vs. Concentration .

  • Slope =

    
     .
    
    • Typical Range for N-substituted acrylamides in DMF:0.06 – 0.09 mL/g .

Validation Workflow

Use this decision tree to select the correct method for your specific development stage.

Workflow Start Start: PNCA Characterization CheckMW Target MW Range? Start->CheckMW LowMW < 15 kDa CheckMW->LowMW Low HighMW > 15 kDa CheckMW->HighMW High NMR Method D: 1H-NMR (End Group Analysis) LowMW->NMR Primary Method GPC_Select Available Detectors? LowMW->GPC_Select Secondary (PDI) HighMW->GPC_Select RI_Only RI Only GPC_Select->RI_Only MALLS RI + MALLS GPC_Select->MALLS MethodB Method B: DMF/LiBr (PMMA Standards) *Relative MW* RI_Only->MethodB MethodC Method C: DMF/LiBr (Absolute MW) *Gold Standard* MALLS->MethodC

Caption: Decision matrix for selecting the appropriate characterization technique based on molecular weight and available instrumentation.

References

  • Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC.Link

    • Context: Establishes DMF + LiBr as the required solvent system for polar polymers like polyacrylamides to prevent column interaction.
  • Malvern Panalytical. (2018). What is a dn/dc value and why is it important for GPC/SEC?Link

    • Context: Explains the physics of Light Scattering (MALLS)
  • Journal of Chemical Education. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy.Link

    • Context: Validates the use of NMR end-group analysis as a cross-check for low molecular weight polymers ( kDa).
  • ResolveMass Laboratories. (2026). GPC Sample Preparation Guide.[5]Link

    • Context: Provides standard protocols for dissolving difficult polymers and the importance of filtr
  • ResearchGate (Discussion). (2023). Why GPC and NMR polymerization results don't match?Link

    • Context: Discusses the hydrodynamic volume discrepancy between standards (PS/PMMA) and synthesized polymers, explaining the error in Method B.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-cyclohexylacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that innovation in the lab must be matched by an unwavering commitment to safety and environmental responsibility. N-cyclohexylacrylamide (CAS 3066-72-6), a member of the acrylamide family, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to final disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-cyclohexylacrylamide, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined here are grounded in established safety principles for hazardous chemical waste management.

Hazard Identification and Risk Assessment

Understanding the "why" behind a protocol is the cornerstone of a safe laboratory environment. N-cyclohexylacrylamide is classified under the Globally Harmonized System (GHS) as a substance that is harmful in contact with skin and causes serious eye irritation.[1] Due to its structural similarity to acrylamide, a known neurotoxin and suspected carcinogen, it is prudent to handle it with the same high degree of caution.[3] Improper disposal, such as pouring it down the drain or placing it in the regular trash, is strictly prohibited and can lead to environmental contamination and legal non-compliance.[4][5]

Hazard Profile: N-cyclohexylacrylamide
GHS Hazard Statements H312: Harmful in contact with skin. H319: Causes serious eye irritation.[1]
Primary Routes of Exposure Dermal (skin) contact, eye contact.
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.[6] Mixing with these can cause hazardous reactions.
Recommended PPE Double nitrile gloves, safety goggles, lab coat. A face shield is recommended if a splash hazard exists.[3][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-cyclohexylacrylamide in any form—pure substance, solution, or waste—adherence to the correct PPE protocol is mandatory. This is a non-negotiable step to prevent accidental exposure.

  • Body Protection: A fully buttoned lab coat must be worn to protect skin and clothing.[8]

  • Hand Protection: Double-layer nitrile gloves are required.[3] Acrylamides can be absorbed through the skin, and a double layer provides enhanced protection against incidental contact.[9] If gloves become contaminated, they must be removed immediately, and hands washed thoroughly before donning new gloves.[7]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[7] When handling larger volumes or when a significant splash hazard exists, a face shield should be worn in addition to safety goggles for full facial protection.[7][10]

  • Handling Powders: If you are handling N-cyclohexylacrylamide as a powder, all work must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[5]

Waste Classification and Segregation: The Critical Decision Point

The state of the N-cyclohexylacrylamide—whether it is an unpolymerized monomer or a fully polymerized solid—is the primary determinant of its disposal pathway. This decision process is crucial for both safety and regulatory compliance.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.